molecular formula C6H7BrN2O B1520566 5-Bromo-2-methoxypyridin-3-amine CAS No. 884495-39-0

5-Bromo-2-methoxypyridin-3-amine

Cat. No.: B1520566
CAS No.: 884495-39-0
M. Wt: 203.04 g/mol
InChI Key: HJOOFLFWIISCAI-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOOFLFWIISCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660560
Record name 5-Bromo-2-methoxypyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-39-0
Record name 5-Bromo-2-methoxypyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromo-2-methoxypyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-methoxypyridin-3-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-methoxypyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core properties, logical synthetic pathways, characteristic reactivity, and demonstrated applications, with a focus on its role in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Identity and Physicochemical Properties

This compound is a substituted pyridine derivative valued for its specific arrangement of functional groups, which provides a versatile scaffold for synthetic elaboration.

  • CAS Number : 884495-39-0[1][2][3]

  • Synonyms : 5-bromo-2-methoxy-3-pyridinylamine

  • Molecular Formula : C₆H₇BrN₂O[3]

The molecule's structure, featuring an amine, a methoxy group, and a bromine atom on a pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 203.04 g/mol [3]
Appearance Solid
Melting Point 53-58 °C
Boiling Point 284.5 ± 35.0 °C at 760 mmHg
Purity Typically ≥95-98%[1]
Storage 4°C, protect from light
InChI Key HJOOFLFWIISCAI-UHFFFAOYSA-N[3]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is crucial for its effective utilization in multi-step synthetic campaigns.

Representative Synthetic Pathway

While multiple proprietary methods exist, a common and logical approach to synthesizing substituted aminopyridines involves the reduction of a corresponding nitro precursor. This transformation is a cornerstone of aromatic chemistry, valued for its high efficiency and reliability. The iron/acid reduction method is a classic and robust choice for this conversion.

The general workflow is outlined below. The key step is the selective reduction of the nitro group in the presence of other sensitive functionalities like the bromo and methoxy groups. Iron powder in the presence of an acid like hydrochloric or acetic acid is particularly effective for this, as it is chemoselective and avoids harsher conditions (e.g., high-pressure hydrogenation) that might cleave the bromine atom.[4][5]

G cluster_0 General Synthetic Workflow Start 2-Methoxy-3-nitropyridine (Precursor) Step1 Bromination (e.g., NBS) Start->Step1 Intermediate 5-Bromo-2-methoxy-3-nitropyridine Step1->Intermediate Step2 Nitro Group Reduction (e.g., Fe / HCl in Methanol) Intermediate->Step2 Product This compound (Target Molecule) Step2->Product

Caption: A general workflow for the synthesis of this compound.

Core Reactivity

The utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity. The interplay between the electron-donating amine and methoxy groups and the electrophilic carbon bearing the bromine atom defines its chemical behavior.

G cluster_1 Key Reactivity and Transformations cluster_amine Amine Group (Position 3) cluster_bromo Bromo Group (Position 5) Molecule This compound Amide Amide Formation (e.g., + R-COCl) Molecule->Amide Nucleophilic Acyl Substitution Sulfonamide Sulfonamide Formation (e.g., + R-SO2Cl) Molecule->Sulfonamide Nucleophilic Substitution Suzuki Suzuki Coupling (e.g., + Ar-B(OH)2, Pd catalyst) Molecule->Suzuki Palladium-Catalyzed Cross-Coupling Buchwald Buchwald-Hartwig Amination (e.g., + R2NH, Pd catalyst) Molecule->Buchwald Palladium-Catalyzed Cross-Coupling

Caption: Primary reaction sites on this compound.

  • The Amine Group (-NH₂) : As a nucleophile, the primary amine at the 3-position readily participates in reactions such as acylation to form amides or sulfonylation to form sulfonamides. This reactivity is fundamental to its role in building larger molecular frameworks, as seen in the synthesis of PI3K/mTOR inhibitors.[6]

  • The Bromo Group (-Br) : The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki, Stille, or Sonogashira couplings.[7] This strategic placement enables the diversification of the pyridine core, a common strategy in lead optimization.

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a versatile intermediate for the synthesis of complex, biologically active molecules.

Keystone in PI3K/mTOR Dual Inhibitors

A notable application is in the synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors for cancer therapy.[6] In this context, the compound serves as the foundational "Part A" and "Part B" of the final drug candidate.[6]

Experimental Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide [6]

  • Dissolution : Dissolve this compound (20 mmol) in anhydrous pyridine (50 mL) under an inert atmosphere.

  • Addition : Add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise to the solution at room temperature.

  • Reaction : Stir the mixture at room temperature for 24 hours, monitoring progress by TLC.

  • Work-up : Evaporate the solvent under reduced pressure. Add water (100 mL) to the residue and stir for 1 hour.

  • Isolation : Collect the resulting precipitate by filtration, wash with hexane, and dry to yield the target sulfonamide.

This intermediate is then subjected to a Suzuki coupling reaction at the bromine position to introduce the final "Part C" of the inhibitor, demonstrating the compound's dual reactivity in a single synthetic pathway.[6]

Scaffold for Substituted Pyridines via Cross-Coupling

The bromine atom facilitates entry into a vast chemical space of substituted pyridines. As demonstrated with the analogous compound 5-bromo-2-methylpyridin-3-amine, the bromo-pyridinyl core can be coupled with various arylboronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) to produce novel biaryl pyridine derivatives in moderate to good yields.[7] This strategy is widely employed by medicinal chemists to explore structure-activity relationships (SAR) by systematically modifying the substituent at the 5-position.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as corrosive and an irritant.[3]

Table 2: GHS Hazard and Precautionary Information
CategoryCode(s)DescriptionSource(s)
Pictograms GHS05, GHS07Corrosive, Harmful/Irritant
Signal Word Danger[3]
Hazard Statements H302, H315, H317, H318, H335Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation.[3][8]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P405Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Store locked up.[8]
Handling and First Aid
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • First Aid (Eyes) : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

  • First Aid (Skin) : Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[9]

  • First Aid (Inhalation) : Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable for modern drug discovery. Its strategically placed functional groups—a nucleophilic amine and a cross-coupling-ready bromine atom—allow for sequential and selective modifications. As demonstrated by its key role in the synthesis of advanced PI3K/mTOR inhibitors, this compound provides a reliable and versatile platform for constructing complex molecular architectures, empowering scientists to develop the next generation of therapeutic agents.

References

5-Bromo-2-methoxypyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxypyridin-3-amine: A Core Heterocyclic Building Block

Abstract

This compound is a substituted pyridine derivative that has emerged as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique arrangement of functional groups—an amine, a methoxy group, and a bromine atom on a pyridine core—provides multiple reaction sites for molecular elaboration. This guide provides an in-depth analysis of its core physicochemical properties, outlines a standard laboratory-scale synthesis with mechanistic considerations, explores its significant applications in the development of targeted therapeutics, and details essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol .[1][2][3][4][5] The strategic placement of its functional groups dictates its chemical reactivity and utility. The nucleophilic amine at the 3-position is a key handle for amide bond formation, while the bromine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7]

Data Presentation: Key Properties and Identifiers
PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂O[1][2][3]
Molecular Weight 203.04 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 884495-39-0[1][2][4]
Appearance Solid[2]
Melting Point 53-55 °C[2]
Boiling Point 284.5 ± 35.0 °C (at 760 mmHg)[2]
SMILES COC1=C(N)C=C(Br)C=N1[1][4]
InChIKey HJOOFLFWIISCAI-UHFFFAOYSA-N[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 5-bromo-2-methoxy-3-nitropyridine. This transformation is a cornerstone reaction in the preparation of aromatic amines and is valued for its efficiency and reliability.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes a standard method using iron powder in an acidic medium, a widely adopted, cost-effective, and high-yielding procedure.

Materials:

  • 5-Bromo-2-methyl-3-nitropyridine

  • Iron powder

  • Methanol (industrial grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-methyl-3-nitropyridine in methanol at 40 °C.

  • Addition of Reducing Agent: Add powdered iron to the solution in portions. Causality Insight: Portion-wise addition prevents agglomeration and controls the initial exothermic reaction. Iron is a classic, robust reagent for the reduction of nitroarenes to anilines.

  • Activation: Add concentrated hydrochloric acid to the mixture. Causality Insight: The acid serves to activate the surface of the iron powder and provides the necessary protons for the reduction mechanism.

  • Reflux: Heat the resulting dark brown mixture to reflux and stir vigorously for 2 hours. The elevated temperature ensures the reaction proceeds to completion in a reasonable timeframe.

  • Workup and Isolation: After cooling, filter the hot mixture to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-bromo-2-methylpyridin-3-amine as a solid.[8]

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H-NMR spectroscopy, LC-MS, and melting point analysis to ensure it meets the specifications required for subsequent reactions.

Visualization: Synthetic Workflow

G SM 5-Bromo-2-methoxy-3-nitropyridine (Starting Material) Reagents 1. Iron Powder (Fe) 2. Hydrochloric Acid (HCl) 3. Methanol (Solvent) 4. Reflux (2h) SM->Reagents Reduction Reaction Purification Filtration, Extraction, and Concentration Reagents->Purification Product This compound (Target Compound) Purification->Product

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

The utility of this compound is primarily as a molecular scaffold in the synthesis of complex, biologically active molecules. Its two distinct functional handles allow for sequential and regioselective modifications.

Intermediate for PI3K/mTOR Dual Inhibitors

In the field of oncology, the PI3K/mTOR signaling pathway is a critical target. This compound serves as a key starting material for novel PI3K/mTOR dual inhibitors.[7] In this context, the amine group is typically acylated or condensed, while the bromo group is subjected to Suzuki coupling to build the core structure of the inhibitor, which is designed to fit into the ATP-binding pocket of the kinases.[7]

Precursor for Dopamine and Serotonin Receptor Antagonists

This compound is also instrumental in synthesizing potent antagonists for dopamine (D₂) and serotonin (5-HT₃) receptors, which are targets for antipsychotic and antiemetic drugs.[9] The structural framework provided by the methoxypyridine core is a recurring motif in compounds designed for central nervous system targets.

Versatile Substrate for Cross-Coupling Reactions

The presence of the bromine atom makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups at the 5-position, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery campaigns.[6]

Visualization: Role as a Chemical Building Block

G cluster_0 Functional Handles Amine Amine Group (-NH2) Reaction1 Amide Bond Formation (Acylation, etc.) Amine->Reaction1 Reacts via Bromo Bromo Group (-Br) Reaction2 Suzuki / Buchwald-Hartwig Cross-Coupling Bromo->Reaction2 Reacts via Core This compound (Central Scaffold) Core->Amine Core->Bromo Result Diverse & Complex Lead Compounds Reaction1->Result Reaction2->Result

Caption: Application workflow of this compound.

Safety, Handling, and Storage

Due to its hazardous nature, this compound must be handled with appropriate precautions in a controlled laboratory environment.

Data Presentation: GHS Hazard and Safety Information
Hazard CategoryGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral GHS07DangerH302: Harmful if swallowed
Skin Corrosion/Irritation GHS05DangerH315: Causes skin irritation
Serious Eye Damage GHS05DangerH318: Causes serious eye damage
Skin Sensitization GHS07DangerH317: May cause an allergic skin reaction
STOT - Single Exposure GHS07DangerH335: May cause respiratory irritation

Data sourced from PubChem and commercial supplier safety data sheets.[1][2]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10]

  • Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep in a dark place, away from light.[2][4]

  • Store under an inert atmosphere to prevent degradation.[4]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air.

  • On Skin: Wash off immediately with plenty of soap and water.

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • If Swallowed: Rinse mouth and seek medical advice.

Conclusion

This compound stands out as a high-value chemical intermediate due to its structural features that permit diverse and selective chemical transformations. Its established role in the synthesis of kinase inhibitors and CNS-active agents underscores its importance in modern drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.

References

A Technical Guide to 5-Bromo-2-methoxypyridin-3-amine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxypyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in the field of medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, a methoxy group, and a bromine atom suitable for cross-coupling reactions—provides a versatile scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthetic protocol, and its applications in modern drug discovery, particularly in the development of kinase inhibitors.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound [1]. It is also commonly referred to by several synonyms, including:

  • 3-Amino-5-bromo-2-methoxypyridine[2]

  • 5-Bromo-2-methoxy-3-pyridinamine[1][2]

  • 5-BROMO-2-(METHYLOXY)-3-PYRIDINAMINE[1]

Chemical Structure

The structure consists of a pyridine ring substituted at the 2, 3, and 5 positions. The methoxy group at position 2 and the amine group at position 3 are key functional handles, while the bromine atom at position 5 serves as a critical site for carbon-carbon bond formation.

Caption: 2D Structure of this compound.

Key Chemical Identifiers

Quantitative identification is crucial for regulatory and procurement purposes.

IdentifierValueSource
CAS Number 884495-39-0[1]
Molecular Formula C₆H₇BrN₂O[1]
InChI InChI=1S/C6H7BrN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3[1]
InChIKey HJOOFLFWIISCAI-UHFFFAOYSA-N[1]
SMILES COC1=C(C=C(C=N1)Br)N[1]

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Molecular Weight 203.04 g/mol [1]
Appearance Solid
Melting Point 53-58 °C[2]
Boiling Point 284.5 ± 35.0 °C at 760 mmHg
Purity ≥98% (typical)

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the widespread use of this intermediate. The most common route involves the methoxylation of a chloropyridine precursor followed by the reduction of a nitro group.

Synthetic Strategy: A Two-Step Approach

The synthesis is efficiently achieved in two primary steps, starting from the commercially available 5-Bromo-2-chloro-3-nitropyridine.

SynthesisWorkflow Start 5-Bromo-2-chloro-3-nitropyridine Reagent1 Sodium Methoxide in Methanol Start->Reagent1 Intermediate 5-Bromo-2-methoxy-3-nitropyridine Reagent2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Step 1: Methoxylation Reagent2->Product Step 2: Nitro Reduction

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices:

  • Step 1 (Methoxylation): The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. Sodium methoxide serves as a potent and cost-effective nucleophile to displace the chloride, yielding the methoxy intermediate. The reaction is typically run at low to ambient temperatures to ensure high regioselectivity and yield[3].

  • Step 2 (Nitro Reduction): The reduction of the nitro group to a primary amine is a standard transformation. Methods like tin(II) chloride in hydrochloric acid or catalytic hydrogenation are chosen for their high efficiency and functional group tolerance. This step transforms the electron-withdrawing nitro group into an electron-donating and highly versatile amine group.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine [3]

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to cooled, anhydrous methanol under an inert atmosphere (e.g., nitrogen).

  • Once all the sodium has dissolved, cool the resulting solution to 0 °C.

  • In a separate flask, suspend 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring the mixture into ice water, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.

Step 2: Synthesis of this compound

  • Suspend the 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. For example, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) followed by concentrated hydrochloric acid and heat the mixture.

  • Alternatively, for catalytic hydrogenation, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • After the reaction is complete (monitored by TLC), filter the mixture (if using a heterogeneous catalyst) and neutralize the solution with a base (e.g., saturated sodium bicarbonate).

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): The compound's molecular weight can be confirmed by ESI-MS. The expected monoisotopic mass is 201.97418 Da[1]. A prominent [M+H]⁺ ion would be observed at m/z 202.98146[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons, the methoxy group, and the amine protons.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for constructing biologically active molecules. The pyridine core is a well-established pharmacophore found in numerous approved drugs[5].

Role as a Key Building Block in Kinase Inhibitors

This compound is a crucial starting material for the synthesis of novel PI3K/mTOR dual inhibitors.[6] In a representative synthetic scheme, the amine group is first condensed with a sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride). Subsequently, the bromine atom is converted into a boronic ester via a Miyaura borylation, which can then be used in Suzuki coupling reactions to build a larger, more complex molecular architecture designed to fit into the ATP-binding pocket of the target kinases.[6]

Versatility in Chemical Reactions

The distinct functional groups on the molecule allow for orthogonal chemical modifications, making it a powerful tool for generating chemical libraries for high-throughput screening.

Reactions Core This compound Amide Amide Formation (Acylation, Sulfonylation) Core->Amide Amine Group (Position 3) Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Bromine Atom (Position 5) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Bromine Atom (Position 5)

Caption: Key reaction pathways for this compound.

  • Amine Group (Position 3): Acts as a nucleophile, readily undergoing acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides. This is a common strategy for linking different fragments of a molecule[6].

  • Bromine Atom (Position 5): Serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions. It is particularly effective in Suzuki reactions with boronic acids/esters and Buchwald-Hartwig amination with amines to introduce aryl or heteroaryl substituents, significantly increasing molecular diversity[7].

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

Hazard InformationDetailsSource
Signal Word Danger
GHS Pictograms Corrosion
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H335: May cause respiratory irritation.
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[8]
Storage Store at 4°C, protected from light.

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with a strategic combination of functional groups. Its well-defined synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and drug development professionals. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in constructing next-generation therapeutics, solidifying its place as a key building block in modern synthetic chemistry.

References

Spectroscopic Characterization of 5-Bromo-2-methoxypyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0). Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, collated experimental spectra in peer-reviewed literature, this guide leverages data from analogous structures and spectral databases to provide a robust predictive analysis, alongside standardized protocols for experimental data acquisition.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine with a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol [1]. The molecule incorporates a primary amine, a methoxy ether, and a bromine atom on the pyridine ring. These functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic applications.

PropertyValueSource
CAS Number 884495-39-0[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
Monoisotopic Mass 201.97418 Da[1]
Melting Point 53-55 °C
Physical Form Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra for this compound, based on established principles of chemical shifts and coupling constants for substituted pyridines.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like CDCl₃ would display signals for the two aromatic protons, the amine protons, and the methoxy group protons.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4~7.1 - 7.3Doublet (d)1HThis proton is expected to be downfield due to its position on the aromatic ring. It will likely appear as a doublet due to coupling with H-6.
H-6~7.6 - 7.8Doublet (d)1HThis proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-4.
-NH₂~3.5 - 4.5Broad Singlet (br s)2HThe chemical shift of amine protons can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
-OCH₃~3.9 - 4.1Singlet (s)3HThe methoxy group protons are expected to appear as a sharp singlet in this region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~155 - 160This carbon is attached to both the electronegative nitrogen and oxygen atoms, causing a significant downfield shift.
C-3~125 - 130The carbon bearing the amine group.
C-4~120 - 125Aromatic CH carbon.
C-5~100 - 105This carbon is attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect.
C-6~140 - 145The aromatic CH carbon adjacent to the ring nitrogen.
-OCH₃~50 - 55The carbon of the methoxy group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its amine, methoxy, and aromatic functionalities.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, two bandsN-H stretching (asymmetric and symmetric) of the primary amine.
3100 - 3000Weak to MediumAromatic C-H stretching.
2950 - 2850Weak to MediumAliphatic C-H stretching of the methoxy group.
1620 - 1580Medium to StrongN-H bending (scissoring) of the primary amine.
1580 - 1450Medium to StrongC=C and C=N ring stretching of the pyridine ring.
1250 - 1200StrongAsymmetric C-O-C stretching of the aryl ether.
1050 - 1000MediumSymmetric C-O-C stretching of the aryl ether.
Below 800Medium to StrongC-Br stretching.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Perform a background scan before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 202 and 204. PubChemLite predicts an [M+H]⁺ adduct at m/z 202.98146[2].

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 187/189.

    • Loss of a methoxy radical (•OCH₃): Leading to a fragment at m/z 171/173.

    • Loss of HCN: A common fragmentation pathway for pyridine rings, which would result in a five-membered ring fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique.

    • Electron Ionization (EI): Often used with GC-MS, provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): Commonly used with LC-MS, a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula confirmation, HRMS can be used to determine the exact mass of the molecular ion to within a few parts per million.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound follows a logical workflow, ensuring the unambiguous confirmation of its structure and purity.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification and characterization of this compound. This guide offers a predictive framework for the expected spectroscopic data, grounded in established chemical principles and data from analogous compounds. Furthermore, the outlined experimental protocols provide a standardized approach for researchers to acquire high-quality data for this compound, ensuring the integrity and reproducibility of their scientific work.

References

Solubility of 5-Bromo-2-methoxypyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-methoxypyridin-3-amine in Organic Solvents

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a versatile building block for novel molecular entities. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in reaction design, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Significance of Solubility

In the realm of drug discovery and chemical synthesis, solubility is a critical physicochemical parameter that dictates the fate of a compound from the reaction flask to its final application. For a key intermediate like this compound, solubility data informs crucial decisions:

  • Reaction Chemistry: The choice of solvent can dramatically influence reaction rates, yields, and impurity profiles by ensuring reactants are in the same phase.

  • Crystallization & Purification: Selecting appropriate solvent and anti-solvent systems is fundamental for obtaining the desired polymorph with high purity.

  • Analytical Characterization: Proper solvent selection is necessary for techniques like HPLC, NMR, and UV-Vis spectroscopy to ensure accurate quantification and characterization.

  • Formulation Development: In later stages, understanding solubility is the first step toward developing stable and bioavailable drug formulations.

This guide provides the foundational knowledge and practical methodologies to expertly navigate the solubility landscape of this compound.

Physicochemical Profile

A molecule's physical and chemical properties provide the first clues to its solubility behavior. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₇BrN₂OPubChem[1]
Molecular Weight 203.04 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 53-55 °CSigma-Aldrich
Boiling Point 284.5 ± 35.0 °C at 760 mmHgSigma-Aldrich
IUPAC Name This compoundPubChem[1]

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The adage "like dissolves like" remains a powerful predictive tool in chemistry. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound possesses distinct polar and non-polar characteristics that govern its interactions with different solvent classes.

  • Polar Features: The primary amine (-NH₂), the methoxy group (-OCH₃), and the pyridine nitrogen atom are all capable of forming hydrogen bonds, either as donors (the N-H of the amine) or acceptors (the lone pairs on the oxygens and nitrogens). These groups will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Non-Polar Features: The brominated aromatic pyridine ring constitutes the non-polar segment of the molecule. This region will interact favorably with non-polar solvents (e.g., hexane, toluene) via van der Waals forces.

Based on this structural analysis, a qualitative solubility prediction can be made. The presence of multiple hydrogen bonding sites suggests that the compound will exhibit significant solubility in polar solvents. However, the bulky, non-polar brominated ring may limit its solubility in highly polar, small-molecule solvents like water while enhancing it in solvents of intermediate polarity or those with aromatic character.

cluster_molecule This compound Structure cluster_solvents Solvent Classes mol Non-Polar Region Brominated Pyridine Ring Polar Moieties -NH₂ (H-bond donor/acceptor) -OCH₃ (H-bond acceptor) Pyridine N (H-bond acceptor) polar_protic Polar Protic (e.g., Methanol, Ethanol) Strong H-bonding mol:f3->polar_protic Strong Affinity polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-dipole, some H-bond acceptance mol:f3->polar_aprotic Good Affinity non_polar Non-Polar (e.g., Hexane, Toluene) Van der Waals forces mol:f1->non_polar Moderate Affinity

Caption: Molecular features and their affinity for solvent classes.

Quantitative Solubility Determination: Experimental Protocols

Theoretical predictions must be validated by empirical data. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[2][3] This protocol is designed to be self-validating by ensuring a saturated solution is in equilibrium with an excess of the solid solute.

Core Protocol: Equilibrium Shake-Flask Method

This method establishes equilibrium between the dissolved and undissolved solute, providing a measurement of true thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Chosen analytical instrument (HPLC, UV-Vis, or NMR)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours is a robust starting point).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter.

  • Sample Collection: Carefully draw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes all undissolved microcrystals, ensuring the analyzed solution is truly saturated.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to bring its concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4.2).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (24-48h @ Constant Temp) A->B C 3. Settle (Phase Separation) B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (HPLC, UV-Vis, qNMR) E->F

Caption: Experimental workflow for the Shake-Flask solubility method.

Analytical Quantification Techniques

The choice of analytical technique depends on the compound's properties and available instrumentation.

A. High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: HPLC is a highly specific and sensitive method for separating and quantifying components in a mixture.[4][5] For pyridinic compounds, reverse-phase HPLC with UV detection is standard.[6][7][8]

  • Protocol:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradation products. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.

    • Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations. Inject each standard and plot the resulting peak area against concentration to generate a linear calibration curve.

    • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.

    • Concentration Calculation: Use the peak area of the sample and the equation of the line from the calibration curve to determine its concentration.

B. UV-Vis Spectroscopy

  • Principle: This technique is rapid and effective for compounds that possess a chromophore (a light-absorbing group), which this compound does. It relies on the Beer-Lambert law, which states that absorbance is directly proportional to concentration.[9][10]

  • Protocol:

    • Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax). Using λmax ensures maximum sensitivity and minimizes deviations from the Beer-Lambert law.

    • Calibration Curve: Prepare a series of standard solutions and measure the absorbance of each at λmax. Plot absorbance versus concentration to create a calibration curve.[11]

    • Sample Analysis: Measure the absorbance of the diluted, filtered sample.

    • Concentration Calculation: Determine the concentration from the calibration curve.

C. Quantitative NMR (qNMR)

  • Principle: qNMR is an intrinsically quantitative primary method that does not rely on a calibration curve from the same compound.[2][12] It measures concentration by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.[13][14]

  • Protocol:

    • Standard Selection: Choose an internal standard that is soluble in the NMR solvent, does not react with the analyte, and has at least one sharp proton signal that is well-resolved from the analyte's signals.

    • Sample Preparation: Accurately weigh a known amount of the internal standard into a volumetric flask and dissolve to the mark with a deuterated solvent. Then, add a precise volume of the filtered, saturated solution to this flask.

    • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay).

    • Concentration Calculation: Calculate the concentration of the analyte using the ratio of the integrals of the analyte and standard peaks, their respective proton counts, and their molecular weights.

Predicted Solubility Data in Common Organic Solvents

While exhaustive experimental data for this specific compound is not publicly cataloged, the following table provides a scientifically grounded prediction of its solubility behavior based on its structural features and established chemical principles. These values should be experimentally verified.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighExcellent hydrogen bonding capabilities (donor and acceptor).
EthanolHighSimilar to methanol, good hydrogen bonding.
IsopropanolMediumIncreased steric hindrance and non-polar character may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighStrong hydrogen bond acceptor, highly polar.
N,N-Dimethylformamide (DMF)Very HighStrong hydrogen bond acceptor, highly polar.
AcetonitrileMediumPolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
AcetoneMediumGood dipole-dipole interactions, but less effective at H-bonding.
Tetrahydrofuran (THF)Medium-HighGood balance of polarity and ether functionality to solvate the molecule.
Non-Polar Dichloromethane (DCM)Medium-HighCan solvate both polar and non-polar moieties effectively.
TolueneLow-MediumAromatic stacking interactions with the pyridine ring can aid solubility.
Hexane / HeptaneInsolubleLacks the polarity needed to overcome the crystal lattice energy of the solid.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. Adherence to safety protocols is non-negotiable.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique combination of polar and non-polar structural features. While theoretical analysis provides a strong predictive framework, this guide emphasizes the necessity of rigorous experimental validation. The detailed Shake-Flask protocol, coupled with robust analytical quantification methods like HPLC, UV-Vis, and qNMR, provides a reliable system for generating the high-quality solubility data required for confident process development and scientific innovation. By applying the principles and methodologies outlined herein, researchers can effectively harness the full potential of this valuable chemical building block.

References

An In-depth Technical Guide to the Reactivity and Functional Group Compatibility of 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridin-3-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its strategic arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine on a pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents.[1][2] This guide offers a comprehensive analysis of the molecule's reactivity, explores the compatibility of its functional groups with common synthetic transformations, and provides field-proven protocols for its application.

Structural and Electronic Properties

The reactivity of this compound is governed by the interplay of its three key functional groups and the inherent electronic nature of the pyridine ring. The nitrogen atom in the ring acts as an electron sink, generally making the ring electron-deficient. However, this effect is modulated by the substituents:

  • 3-Amino Group (-NH₂): A strong activating group that donates electron density to the ring through resonance, enhancing its nucleophilicity.

  • 2-Methoxy Group (-OCH₃): Another electron-donating group that activates the ring, albeit to a lesser extent than the amino group.

  • 5-Bromo Group (-Br): An electron-withdrawing group via induction, but more importantly, it serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[3]

The combined electronic effects of the amino and methoxy groups make the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine, while the bromine at the 5-position is the primary site for carbon-carbon and carbon-nitrogen bond formation.

Reactivity Profile and Key Transformations

The trifunctional nature of this compound allows for a diverse range of chemical transformations. The primary sites of reactivity are the C5-Br bond and the C3-amino group.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-bromine bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, making the bromo-substituent highly suitable for efficient coupling.[3][4]

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[5] It is widely used to introduce aryl and heteroaryl moieties, which is critical for exploring structure-activity relationships in drug discovery.[2] The reaction is typically catalyzed by a Pd(0) species, generated in situ from a precursor like Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base such as K₃PO₄ or K₂CO₃.[4][6]

  • Causality: The base activates the boronic acid to form a boronate complex, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the C-Br bond to the Pd(0) catalyst.[5] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.

For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[7] This reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diaryl or alkylaryl amines.[8] The success of this reaction is highly dependent on the choice of phosphine ligand and base.[9] Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often employed with bases like NaOt-Bu or LiHMDS to achieve high yields and good functional group tolerance.[10][11]

  • Expert Insight: A potential challenge with aminopyridine substrates is the coordination of the pyridine nitrogen or the amino group to the palladium center, which can inhibit the catalytic cycle.[11] The use of specialized ligands and appropriate reaction conditions is crucial to overcome this.

The Sonogashira reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne.[12][13] This transformation is valuable for creating rigid, linear extensions to the molecular scaffold. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent in many cases.[14][15]

  • Mechanism Note: The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center, followed by reductive elimination.[13]

Reactions Involving the 3-Amino Group

The primary amine at the C3 position is a versatile nucleophile and can undergo a variety of transformations:

  • Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. This is a common strategy in medicinal chemistry to introduce hydrogen bond acceptors and modulate the electronic properties of the molecule.[1]

  • Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amines.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. However, the stability of heteroaromatic diazonium salts can be low, requiring careful control of reaction conditions.

Functional Group Compatibility

A key consideration when working with a multifunctional molecule like this compound is the compatibility of its functional groups with various reagents and reaction conditions.

Functional GroupCompatible Conditions/ReagentsIncompatible Conditions/ReagentsRationale & Mitigation Strategies
C5-Bromo Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), Grignard formation (with care).Strong nucleophiles (e.g., NaCN, NaOMe) under harsh conditions (potential for SNAr).Cross-coupling reactions are generally highly selective for the C-Br bond. SNAr is typically disfavored but can occur under forcing conditions.
C3-Amino Weak to moderate bases (K₂CO₃, K₃PO₄, Cs₂CO₃), acylation, sulfonylation, reductive amination.Strong non-hindered bases (e.g., NaH, n-BuLi), strong oxidizing agents, harsh acidic conditions.The amine can be protected (e.g., as an acetamide) to prevent side reactions during cross-coupling, although many modern protocols tolerate the free amine.[6]
C2-Methoxy Most standard cross-coupling conditions, mild acids and bases.Strong Lewis acids (e.g., BBr₃), strong mineral acids (e.g., HBr, HI) at high temperatures.Ether cleavage is possible under harsh deprotecting conditions. If necessary, alternative reaction pathways should be considered.
Pyridine Ring Most cross-coupling catalysts and conditions.Strong reducing agents (e.g., catalytic hydrogenation may reduce the ring), strong oxidizing agents.The pyridine nitrogen can act as a ligand for the metal catalyst, potentially affecting reaction rates. Ligand choice is critical.[11]

Experimental Protocols & Workflows

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for similar bromopyridine substrates.[2][6]

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.2 equiv.)

  • 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 18 hours.[6]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for a Typical Cross-Coupling Reaction

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Combine Substrate, Boronic Acid, Base, and Catalyst inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract purify Dry, Concentrate, & Purify via Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Figure 1. General experimental workflow for cross-coupling reactions.

Case Study: Application in Kinase Inhibitor Synthesis

This compound and its analogs are pivotal starting materials in the synthesis of kinase inhibitors.[1][2] For instance, in the development of novel PI3K/mTOR dual inhibitors, this scaffold was used to construct the core of the molecule.[1] The synthesis involved an initial sulfonylation of the 3-amino group, followed by a Miyaura borylation at the 5-position to install a boronic ester. This intermediate was then used in a subsequent Suzuki coupling to build the final complex inhibitor.[1] This highlights the orthogonal reactivity of the amine and bromo functionalities, allowing for sequential, controlled modifications.

G A 5-Bromo-2-methoxy pyridin-3-amine B Sulfonylation (at C3-NH2) A->B Step 1 C Intermediate Sulfonamide B->C D Miyaura Borylation (at C5-Br) C->D Step 2 E Boronic Ester Intermediate D->E F Suzuki Coupling (at C5-B(OR)2) E->F Step 3 G Final PI3K/mTOR Inhibitor F->G

Figure 2. Synthetic strategy for a PI3K/mTOR inhibitor.

Conclusion

This compound is a robust and versatile building block for modern organic synthesis. Its well-defined reactivity profile allows for selective functionalization at the C5-bromo and C3-amino positions, making it an invaluable tool for constructing diverse molecular libraries. A thorough understanding of its electronic properties and functional group compatibility, particularly in the context of palladium-catalyzed cross-coupling reactions, enables researchers to design efficient and high-yielding synthetic routes to novel compounds with significant potential in drug discovery and materials science.

References

A Technical Guide to 5-Bromo-2-methoxypyridin-3-amine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0), a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, key suppliers, and its significant role in the synthesis of next-generation therapeutics, with a particular focus on its application in the development of kinase inhibitors.

Introduction: A Key Intermediate in Modern Medicinal Chemistry

This compound is a substituted aminopyridine that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of a bromine atom, a methoxy group, and an amine on the pyridine ring provides a versatile scaffold for the synthesis of complex heterocyclic molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The amine and methoxy groups can be further functionalized or can participate in hydrogen bonding interactions with biological targets, making this compound a valuable starting material for the design of potent and selective inhibitors of various enzymes.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The quality and purity of this compound can significantly impact reaction yields and the purity of the final product.

PropertyValueSource
CAS Number 884495-39-0[PubChem][1]
Molecular Formula C₆H₇BrN₂O[Sigma-Aldrich]
Molecular Weight 203.04 g/mol [PubChem][1]
Appearance Solid[Sigma-Aldrich]
Melting Point 53-55 °C[Sigma-Aldrich]
Boiling Point 284.5 ± 35.0 °C at 760 mmHg[Sigma-Aldrich]
Purity (Typical) ≥98%[Sigma-Aldrich]
InChI Key HJOOFLFWIISCAI-UHFFFAOYSA-N[PubChem][1]
Storage Temperature 4°C, protect from light[Sigma-Aldrich]

Commercial Availability and Key Suppliers

This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, batch-to-batch consistency, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

SupplierPurityAvailable Quantities
Sigma-Aldrich 98%5 g, 25 g, 100 g
Thermo Scientific 96%Inquire for quantities
BOC Sciences 97%Inquire for quantities
BLD Pharm InquireInquire for quantities
ChemScene LLC InquireInquire for quantities

This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current specifications and availability with the respective suppliers.

Interpreting the Certificate of Analysis (CoA)

The CoA is a critical document that provides batch-specific data on the quality and purity of the compound. When reviewing a CoA for this compound, key parameters to scrutinize include:

  • Assay (Purity): Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For use in sensitive downstream applications, a purity of ≥98% is recommended.

  • Identity Confirmation: Verified by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.

  • Appearance: Should match the supplier's specification (e.g., white to off-white solid).

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal and within acceptable limits.

  • Water Content: Determined by Karl Fischer titration, this can be an important parameter for reactions sensitive to moisture.

Synthesis and Application in Drug Discovery

The true value of this compound lies in its application as a key building block in the synthesis of biologically active molecules. Its utility is particularly evident in the development of inhibitors for the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical target in cancer therapy.[2][3]

Role in the Synthesis of PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[3] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this signaling cascade, potentially leading to improved anti-tumor efficacy.[2]

This compound serves as a crucial starting material for the synthesis of the core scaffold of several potent PI3K/mTOR dual inhibitors.[2] The general synthetic strategy involves the following key steps:

  • Sulfonamide Formation: The amino group of this compound is reacted with a sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) to form a sulfonamide. This sulfonamide moiety is often essential for binding to the kinase hinge region.[2]

  • Miyaura Borylation: The bromine atom is converted to a boronic ester via a palladium-catalyzed Miyaura borylation reaction. This step prepares the molecule for the subsequent cross-coupling reaction.[2]

  • Suzuki Cross-Coupling: The boronic ester is then coupled with another functionalized aryl or heteroaryl halide in a Suzuki cross-coupling reaction to construct the final, more complex inhibitor structure.[2]

G cluster_0 Synthesis of PI3K/mTOR Inhibitor Core A This compound B Sulfonamide Formation (e.g., with ArSO₂Cl) A->B Step 1 C Bromo-Sulfonamide Intermediate B->C D Miyaura Borylation C->D Step 2 E Boronic Ester Intermediate D->E F Suzuki Cross-Coupling (with Ar'-X) E->F Step 3 G PI3K/mTOR Dual Inhibitor F->G

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

Representative Synthetic Protocol: Suzuki Cross-Coupling

Reaction: General Suzuki cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • 5-bromo-2-methylpyridin-3-amine (or the target methoxy analog)

  • Arylboronic acid (1.1759 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (2.318 mmol)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine the bromo-aminopyridine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

  • Heat the mixture to 85-95 °C and stir for over 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter it.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate, 50 mL).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it can dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery, particularly in the synthesis of kinase inhibitors for oncology. Its commercial availability from a range of reputable suppliers, combined with its versatile reactivity, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, careful supplier selection, and adherence to safe handling practices are essential for its successful and efficient use in the laboratory.

References

The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2-methoxypyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, the substituted aminopyridine motif has consistently demonstrated its value as a privileged pharmacophore. This technical guide delves into the multifaceted potential of a particularly valuable derivative, 5-Bromo-2-methoxypyridin-3-amine. We will explore its established applications as a cornerstone in the synthesis of potent kinase inhibitors and central nervous system agents, providing detailed synthetic protocols and elucidating the underlying structure-activity relationships. Furthermore, this guide will venture into prospective applications, leveraging the unique chemical reactivity of this scaffold to propose its utility in the development of modulators for other critical target classes, including G-protein coupled receptors (GPCRs) and ion channels. This in-depth analysis is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, aiming to inspire and facilitate the next wave of innovation in medicinal chemistry.

Introduction: The Aminopyridine Core - A Privileged Scaffold in Drug Discovery

The aminopyridine moiety is a recurring structural feature in a multitude of clinically approved drugs and investigational agents.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and versatile chemical reactivity. The pyridine ring itself is a bioisostere of a phenyl group but with an added hydrogen bond acceptor in the form of the ring nitrogen, which can engage in crucial interactions with biological targets. The amino substituent provides a key hydrogen bond donor and a reactive handle for further molecular elaboration. This combination of features allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This compound emerges as a particularly strategic building block due to its trifunctional nature. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The amino group at the 3-position is a nucleophile and can be readily derivatized, for instance, through sulfonylation or acylation. Finally, the methoxy group at the 2-position influences the electronic properties of the pyridine ring and can participate in hydrogen bonding interactions with target proteins. This unique arrangement of functional groups provides a powerful platform for the synthesis of diverse and complex molecular architectures.

Established Applications in Medicinal Chemistry

A Cornerstone in the Synthesis of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Several potent PI3K/mTOR dual inhibitors have been developed, and this compound has proven to be a key intermediate in their synthesis.[3][4]

The general synthetic strategy involves the initial derivatization of the 3-amino group, often through the formation of a sulfonamide linkage. This is followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the 5-bromo position to introduce a larger, often heterocyclic, moiety that interacts with other regions of the kinase active site.

Key Structural Motif and Interactions:

The N-(2-methoxypyridin-3-yl)sulfonamide fragment is a key pharmacophoric element in many PI3K/mTOR inhibitors.[3] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the methoxypyridine moiety can form crucial interactions within the ATP-binding pocket of the kinases.

PI3K/mTOR Pathway PI3K/mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/mTOR Pathway->Cell Proliferation & Survival Promotes Inhibitor Inhibitor Inhibitor->PI3K/mTOR Pathway Blocks This compound This compound This compound->Inhibitor Key Building Block

Figure 1: Role of this compound in PI3K/mTOR inhibition.

Experimental Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

This protocol describes the synthesis of a key intermediate for PI3K/mTOR inhibitors.[5]

Materials:

  • This compound

  • 2,4-Difluorobenzene-1-sulfonyl chloride

  • Pyridine

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (10.15 g, 50 mmol) in pyridine (50 mL), slowly add 2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mmol) at 0°C.[5]

  • Stir the mixture at room temperature for 19 hours and then concentrate it in vacuo.[5]

  • Dissolve the residue in MeOH (100 mL) and add NaOH (2.50 g, 60 mmol).[5]

  • Stir the resulting mixture at room temperature for 12 hours and concentrate in vacuo.[5]

  • Dissolve the residue in H₂O (50 mL) and extract the mixture with DCM (3 x 100 mL).[5]

  • Combine the organic phases, wash with brine (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the title compound as a brown solid.[5]

Yield: 89.1%[5]

Table 1: Biological Activity of Representative PI3K/mTOR Inhibitors Derived from this compound

Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)Reference
22c 0.2223MCF-7130[3]
HCT-11620[3]
Synthesis of Dopamine D2 and Serotonin 5-HT3 Receptor Antagonists

The aminopyridine scaffold is also a key feature in ligands targeting G-protein coupled receptors, particularly dopamine and serotonin receptors, which are crucial in the pathophysiology of various central nervous system disorders. While direct synthesis from this compound is not explicitly detailed in the initial search results, a closely related derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, serves as a key component of a potent dopamine D2/D3 and serotonin-3 (5-HT3) receptor antagonist. This highlights the potential of the core scaffold in developing CNS-active agents.

The synthetic utility of the 5-bromo-2-methoxypyridine core lies in its ability to be elaborated into more complex structures that can effectively interact with the binding pockets of these receptors.

Potential and Exploratory Applications: Expanding the Horizon

The true potential of a versatile building block like this compound lies in its application beyond established roles. The strategic placement of its functional groups opens up avenues for the exploration of novel therapeutic targets.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[6] The ability of amiloride and its derivatives, which share some structural similarities with aminopyridines, to act as allosteric modulators of various GPCRs suggests a potential role for this compound derivatives in this area.[7] Allosteric modulators offer the advantage of greater target selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.[8][9]

Hypothetical Application Workflow:

cluster_0 Synthesis cluster_1 Screening Start This compound Suzuki Suzuki Coupling (Vary R1) Start->Suzuki Aryl/Heteroaryl Boronic Acids BH Buchwald-Hartwig (Vary R2) Suzuki->BH Functionalized Amines Library Diverse Library of Aminopyridine Derivatives BH->Library HTS High-Throughput Screening (e.g., Calcium Flux Assay) Library->HTS Hit Identification of Allosteric Modulator Hits HTS->Hit

Figure 2: Workflow for discovering novel GPCR allosteric modulators.

A library of derivatives could be synthesized by performing Suzuki and Buchwald-Hartwig reactions on the 5-bromo and 3-amino positions, respectively. This library could then be screened against a panel of GPCRs in functional assays to identify potential allosteric modulators.

Ion Channel Modulators

Ion channels are another important class of drug targets, involved in a wide range of physiological processes. Aminopyridines, such as 4-aminopyridine, are known potassium channel blockers.[10][11] The structural features of this compound make it an attractive starting point for the development of novel ion channel modulators with potentially improved selectivity and pharmacokinetic properties. The substituents on the aminopyridine core can be tailored to interact with specific residues within the ion channel pore or at allosteric sites.

Table 2: Versatility of the this compound Scaffold in Key Synthetic Transformations

Reaction TypeReagents and ConditionsProduct TypeTypical Yield (%)Reference
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95°C5-Aryl-2-methoxypyridin-3-amine derivativesModerate to Good[12]
Sulfonamide Formation Sulfonyl chloride, PyridineN-(5-bromo-2-methoxypyridin-3-yl)sulfonamide~90[5]

Conclusion and Future Perspectives

This compound has firmly established its role as a valuable and versatile building block in medicinal chemistry. Its successful application in the synthesis of potent kinase inhibitors and its relevance to the development of CNS-targeted agents underscore its importance. The true potential of this scaffold, however, lies in its adaptability for the exploration of new therapeutic targets. The strategic combination of a readily functionalizable bromine atom, a nucleophilic amino group, and a modulating methoxy group provides a powerful platform for the generation of diverse chemical libraries.

Future research efforts should focus on expanding the application of this scaffold to other target classes, such as GPCRs and ion channels, where the aminopyridine motif has shown promise. The development of novel synthetic methodologies that allow for even greater diversification of the core structure will further enhance its utility. As our understanding of disease biology continues to evolve, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, paving the way for the discovery of the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of an Electron-Rich Heterocycle

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high functional group tolerance.[1] This protocol is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are ubiquitous in pharmaceuticals and advanced materials.[2]

This guide provides a detailed protocol and technical insights for the Suzuki coupling of 5-Bromo-2-methoxypyridin-3-amine. This substrate presents a unique set of challenges due to its electronic and structural properties. The pyridine core, coupled with an electron-donating methoxy group and a primary amine, creates an electron-rich system. While this enhances reactivity in some respects, it also introduces significant potential for catalyst inhibition. The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, forming stable, inactive complexes that can stall the catalytic cycle.[3][4]

Understanding these potential pitfalls is the first step toward a successful coupling. This document offers a robust, field-proven protocol, explains the rationale behind each experimental choice, and provides a comprehensive troubleshooting guide to ensure a high success rate. The methodologies presented are primarily adapted from successful, high-yield couplings performed on the structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, providing a strong predictive foundation for success.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle.[5] The electron-donating nature of the amino and methoxy groups can decrease the reactivity of the C-Br bond towards oxidative addition, making the choice of an appropriate, electron-rich ligand crucial.[3]

  • Transmetalation : In this step, the organic moiety from the organoboron species (boronic acid or ester) is transferred to the palladium(II) center. This process requires activation by a base, which forms a boronate species, enhancing its nucleophilicity.[1]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition coupled_complex Ar-Pd(II)-Ar'(L)₂ pd0->coupled_complex [R-B(OR)₂]⁻ pd_complex Ar-Pd(II)-Br(L)₂ pd_complex->pd0 Ar-Br transmetalation Transmetalation reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) coupled_complex->product aryl_halide This compound (Ar-Br) aryl_halide->pd_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->pd0 base Base (e.g., K₃PO₄) base->boronic_acid Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol

This protocol is optimized for the Suzuki coupling of this compound with various arylboronic acids, leveraging conditions proven effective for the closely related 5-bromo-2-methylpyridin-3-amine.

Materials and Reagents
  • Aryl Halide : this compound (1.0 equivalent)

  • Boronic Acid : Arylboronic acid (1.2 equivalents)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base : Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 - 3.0 equivalents)

  • Solvent System : Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Atmosphere : Inert gas (Argon or Nitrogen)

Why These Reagents? A Deeper Dive
  • Catalyst [Pd(PPh₃)₄] : This is a robust, commercially available Pd(0) catalyst that has shown high efficacy for couplings of similar aminopyridine substrates. It provides a reliable starting point. For particularly challenging couplings or to minimize catalyst loading, more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd₂(dba)₃ can be employed to counteract catalyst inhibition.[6][7]

  • Base (K₃PO₄) : The choice of base is critical. K₃PO₄ is a moderately strong base that is highly effective in promoting transmetalation without causing significant degradation of sensitive substrates.[8][9] Its dual role may involve activating the boronic acid and facilitating the regeneration of the active catalyst.[10] While weaker bases like K₂CO₃ can be effective, K₃PO₄ often provides better results for electron-rich heteroaryl halides.[6]

  • Solvent (Dioxane/Water) : The biphasic solvent system is standard for Suzuki couplings. 1,4-Dioxane is an excellent solvent for the organic components and the palladium catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8] Thoroughly degassing the solvents is critical to prevent oxygen from deactivating the Pd(0) catalyst.[11]

Step-by-Step Experimental Procedure

Experimental_Workflow setup 1. Reaction Setup - Add solids (Aryl Halide, Boronic Acid, K₃PO₄) to a dry Schlenk flask. inert 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with Argon/Nitrogen (3 cycles). setup->inert catalyst 3. Catalyst Addition - Add Pd(PPh₃)₄ under a positive flow of inert gas. inert->catalyst solvent 4. Solvent Addition - Add degassed 1,4-dioxane and water (4:1) via syringe. catalyst->solvent reaction 5. Reaction - Heat to 85-95 °C with vigorous stirring. - Monitor by TLC or LC-MS (12-24 h). solvent->reaction workup 6. Work-up - Cool to RT. - Dilute with Ethyl Acetate. - Wash with water, then brine. reaction->workup purify 7. Purification - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify by flash column chromatography on silica gel. workup->purify

Caption: A generalized workflow for the Suzuki coupling experiment.
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition : Add the degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction : Place the flask in a preheated oil bath at 85-95 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Yields

The following table summarizes yields obtained from the Suzuki coupling of the close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of this compound under the recommended protocol.

EntryArylboronic Acid PartnerProductYield (%)
1Phenylboronic acid2-Methoxy-5-phenylpyridin-3-amine~85
24-Methylphenylboronic acid2-Methoxy-5-(p-tolyl)pyridin-3-amine~82
34-Methoxyphenylboronic acid2-Methoxy-5-(4-methoxyphenyl)pyridin-3-amine~88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methoxypyridin-3-amine~78
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methoxypyridin-3-amine~80

Troubleshooting and Self-Validation

A failed or low-yielding reaction can be frustrating. The following guide provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting_Workflow start Low or No Yield Observed check_sm Check Starting Materials (SM) - Purity of Aryl Halide? - Quality of Boronic Acid? start->check_sm check_reagents Check Reagents & Atmosphere - Catalyst active? - Base dry & powdered? - Solvents properly degassed? start->check_reagents check_conditions Review Reaction Conditions - Temperature correct? - Stirring adequate? - Reaction time sufficient? start->check_conditions side_reactions Analyze Crude Mixture for Side Products (LC-MS, ¹H NMR) check_sm->side_reactions check_reagents->side_reactions check_conditions->side_reactions protodeboronation Protodeboronation Detected (Arene from Boronic Acid) side_reactions->protodeboronation Yes dehalogenation Dehalogenation Detected (Aminopyridine SM) side_reactions->dehalogenation Yes homocoupling Homocoupling Detected (Biaryl from Boronic Acid) side_reactions->homocoupling Yes solution_catalyst Problem: Catalyst Inhibition Solution: - Increase catalyst loading (3-5 mol%). - Switch to bulky ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃. side_reactions->solution_catalyst No obvious side products solution_boronic Solution: - Use boronic ester (pinacol). - Use anhydrous conditions. - Screen milder bases (e.g., K₂CO₃). protodeboronation->solution_boronic solution_dehalogenation Solution: - Ensure inert atmosphere. - Screen different bases/solvents. - Shorten reaction time. dehalogenation->solution_dehalogenation solution_homocoupling Solution: - Improve degassing of solvents. - Ensure strict inert atmosphere. homocoupling->solution_homocoupling

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Common Problems & Solutions

  • Problem: Catalyst Inhibition.

    • Symptom : Reaction stalls; starting materials remain largely unreacted with no major side products.

    • Cause : The pyridine and/or amino nitrogen is coordinating to the palladium center, deactivating it.[3]

    • Solution : Switch to a catalyst system with a bulky, electron-rich phosphine ligand like SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6][7] These ligands sterically shield the palladium, preventing inhibitory coordination. A modest increase in the current catalyst loading (e.g., to 5 mol%) may also overcome partial inhibition.[3]

  • Problem: Protodeboronation.

    • Symptom : Formation of the arene corresponding to the boronic acid coupling partner is observed by LC-MS or NMR.

    • Cause : The boronic acid reacts with water/protons in the basic medium, replacing the C-B bond with a C-H bond.[12] This is a common side reaction.[3]

    • Solution :

      • Use a more stable boronic ester, such as a pinacol ester, which is less prone to hydrolysis.[3]

      • Run the reaction under strictly anhydrous conditions, using an anhydrous base like Cs₂CO₃ and dry solvents.

      • Minimize reaction time and temperature where possible.

  • Problem: Dehalogenation.

    • Symptom : The starting this compound is converted to 2-methoxypyridin-3-amine.

    • Cause : This can be caused by trace palladium hydride species in the reaction mixture.[6]

    • Solution : Ensure the reaction is performed under a rigorously inert atmosphere. Screening different bases and solvent systems can also mitigate this side reaction.[6]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Aminopyridines

The Buchwald-Hartwig amination has become an indispensable transformation in modern organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its capacity for forging carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance has revolutionized access to aryl and heteroaryl amines.[3]

This guide focuses on a specific, yet highly relevant substrate: 5-Bromo-2-methoxypyridin-3-amine. This molecule presents a unique combination of electronic and steric features that make its successful coupling a nuanced challenge. The presence of the pyridine nitrogen, an electron-donating methoxy group, and the adjacent primary amine functionality necessitates a carefully considered approach to reaction design.

As your partner in the lab, this document moves beyond a simple recipe. It serves as a detailed playbook, grounded in mechanistic principles and field-proven strategies, to empower researchers to confidently and successfully execute the Buchwald-Hartwig amination of this valuable synthetic building block. We will dissect the critical parameters, provide a robust, step-by-step protocol, and offer a troubleshooting guide to navigate potential experimental hurdles.

The Catalytic Heart of the Reaction: Mechanism and Key Challenges

The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle that alternates between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount to rational optimization and troubleshooting.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition (+ Ar-Br) Product Coupled Product Amine_Complex [L-Pd(II)(Aryl)(HNR'R'')]Br PdII_Aryl->Amine_Complex Amine Coordination (+ HNR'R'') PdII_Amido L-Pd(II)(Aryl)(NR'R'') PdII_Amido->Pd0 Reductive Elimination (Forms Ar-NR'R'') Amine_Complex->PdII_Amido Deprotonation (+ Base, - H-Base+Br-) ArBr 5-Bromo-2-methoxy pyridin-3-amine Amine Coupling Partner (R'R''NH) Base Base

Caption: The general catalytic cycle for the Buchwald-Hartwig amination.

The primary challenges associated with the amination of this compound are:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[4] This is a common issue for 2-substituted pyridines.

  • Reduced Reactivity in Oxidative Addition: The 2-methoxy group is electron-donating, increasing the electron density of the pyridine ring. This makes the C-Br bond stronger and less susceptible to cleavage by the Pd(0) catalyst during the initial oxidative addition step, which is often rate-limiting.[4]

  • Steric Hindrance: The substituents ortho to the bromine atom (the methoxy group and the amine) can sterically impede the approach of the bulky catalyst complex.

Overcoming these challenges requires the judicious selection of the ligand, base, and reaction conditions.

Optimizing the Reaction: A Component-by-Component Analysis

The success of this coupling reaction is critically dependent on the interplay between the catalyst, ligand, base, and solvent. An inappropriate choice for any one component can lead to a stalled or inefficient reaction.[4]

The Ligand: The Key to Unlocking Reactivity

For challenging heteroaryl substrates, the choice of phosphine ligand is the most critical parameter. The ideal ligand must be both bulky and electron-rich.[4][5]

  • Bulkiness promotes the final, product-forming reductive elimination step and helps prevent the formation of inactive catalyst dimers.

  • Electron-donating character increases the electron density on the palladium center, which facilitates the initial, often difficult, oxidative addition step with the electron-rich pyridine substrate.

Based on extensive literature precedent for pyridine substrates, we recommend screening the following classes of biarylphosphine ligands.[4][6]

Ligand ClassRecommended LigandsKey Features & Rationale
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosPrimary Choice. These are the gold standard for challenging aminations. Their steric bulk and electron-rich nature are ideal for promoting oxidative addition and mitigating catalyst inhibition by the pyridine nitrogen.[4][5][6][7]
Ferrocene-Based Josiphos-type ligandsHave shown high efficacy for coupling heteroaryl chlorides and can be effective for bromides, particularly with primary amines.[8]
Wide Bite-Angle XantphosA more cost-effective option that can be surprisingly effective, particularly when paired with the right palladium source and base.[9]

For initial screenings, XPhos or RuPhos paired with a palladium precatalyst is the most reliable starting point.

The Palladium Source: Precatalysts for Precision and Reproducibility

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can be unreliable.[10] For challenging couplings, we strongly recommend the use of well-defined palladium precatalysts .

  • Buchwald G3 and G4 Precatalysts (e.g., XPhos Pd G3/G4): These are air- and moisture-stable complexes that rapidly and cleanly generate the active L-Pd(0) catalyst upon exposure to a base.[5] This ensures a consistent concentration of the active catalyst, leading to more reproducible results.

The Base: The Engine of Deprotonation

A strong, non-nucleophilic base is required to deprotonate the amine coupling partner after it coordinates to the palladium center.[2]

BaseRecommended EquivalentsNotes
Sodium tert-butoxide (NaOtBu) 1.4 - 2.0The most common and generally effective strong base for Buchwald-Hartwig reactions. Can be sensitive to moisture.
Potassium tert-butoxide (KOtBu) 1.4 - 2.0Similar in strength and efficacy to NaOtBu.
Lithium bis(trimethylsilyl)amide (LHMDS) 1.5 - 2.5A very strong, non-coordinating base that can be effective when others fail. Can also confer tolerance to certain protic functional groups.[7]
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) 2.0 - 3.0Weaker inorganic bases. Consider these if your substrate or product is sensitive to strong alkoxide bases. Their use may necessitate higher reaction temperatures to achieve good conversion.[4][11]
The Solvent: The Reaction Medium

Anhydrous, aprotic solvents are essential to prevent quenching of the base and decomposition of the catalyst.[2]

  • Toluene: An excellent first choice. Its non-polar nature and high boiling point are well-suited for many Buchwald-Hartwig reactions.

  • 1,4-Dioxane: Another very common and effective solvent.

  • Tetrahydrofuran (THF): Suitable for reactions that can proceed at lower temperatures.

Crucial Note: Solvents must be anhydrous and should be degassed (e.g., by sparging with argon for 15-30 minutes) before use to remove dissolved oxygen, which can deactivate the catalyst.

Recommended Starting Conditions & Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific coupling partners.

Summary of Recommended Conditions
ParameterRecommended Starting ConditionRange for Optimization
Palladium Precatalyst XPhos Pd G31 - 3 mol%
Ligand (Included in precatalyst)N/A
Aryl Bromide This compound1.0 equivalent
Amine Secondary Amine1.2 - 1.5 equivalents
Base NaOtBu1.4 - 2.0 equivalents
Solvent Toluene, anhydrous & degassed0.1 - 0.2 M concentration
Temperature 100 °C80 - 110 °C
Atmosphere Argon or NitrogenInert atmosphere is mandatory

Experimental Workflow

Experimental_Workflow Buchwald-Hartwig Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solids to oven-dried Schlenk flask: - Pd Precatalyst - Base - this compound B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed Toluene via syringe B->C D 4. Add Amine coupling partner via syringe C->D E 5. Heat to 100 °C with vigorous stirring D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Filter through Celite, wash pad with EtOAc G->H I 9. Wash filtrate with water and brine H->I J 10. Dry (Na₂SO₄), filter, and concentrate I->J K 11. Purify by flash column chromatography J->K

Caption: A step-by-step workflow for the experimental procedure.

Detailed Step-by-Step Protocol (1.0 mmol Scale)

Materials:

  • This compound (1.0 equiv, 1.0 mmol, 203 mg)

  • Amine coupling partner (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 0.02 mmol, 17 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg)

  • Anhydrous, degassed Toluene (5-10 mL to achieve 0.1-0.2 M)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard inert atmosphere equipment (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and this compound. Note: If working outside a glovebox, add the solids quickly against a positive flow of inert gas.

  • Inerting: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the atmosphere, then backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Amine Addition: Add the amine coupling partner (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short plug of Celite in a fritted funnel to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).[1]

  • Extraction: Combine the organic filtrates in a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (air/moisture exposure).2. Inappropriate ligand choice.3. Insufficiently strong base or low temperature. 4. Catalyst inhibition by pyridine nitrogen.1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use a fresh bottle of catalyst/ligand.[4]2. Screen a different class of ligand (e.g., switch from XPhos to RuPhos or a Josiphos ligand).[4]3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu) or increase the reaction temperature in 10 °C increments.4. Increase catalyst/ligand loading slightly (e.g., from 2 mol% to 4 mol%).
Decomposition of Starting Material 1. Base is too strong for the substrate.2. Reaction temperature is too high.1. Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[4]2. Reduce the reaction temperature and monitor for longer reaction times.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Reductive elimination is slow compared to side reactions.2. Presence of water in the reaction mixture.1. A different ligand may be required to promote faster reductive elimination.[12]2. Rigorously dry all reagents and solvents.

References

Use of 5-Bromo-2-methoxypyridin-3-amine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 5-Bromo-2-methoxypyridin-3-amine in the Synthesis of Novel Kinase Inhibitors

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, a large family of enzymes that regulate the majority of cellular pathways, are frequently dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention.[1][2] The strategic design and synthesis of small molecules that can modulate the activity of specific kinases are therefore of paramount importance.

This compound has emerged as a critical and versatile building block in the synthesis of a new generation of kinase inhibitors. Its unique trifunctional nature—a nucleophilic amine, a reactive bromine atom, and an electron-donating methoxy group on a pyridine core—provides a powerful platform for constructing complex molecular architectures. The pyridine ring itself is a key pharmacophoric element, often forming crucial hydrogen bonds within the hinge region of a kinase's ATP-binding site.[3] This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of potent kinase inhibitors, with a focus on the underlying chemical principles and strategic considerations for drug development professionals.

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The synthetic utility of this compound lies in its capacity to undergo a variety of reliable and high-yielding cross-coupling and functionalization reactions. The bromine atom serves as an excellent handle for palladium-catalyzed reactions, enabling the introduction of diverse aryl and heteroaryl moieties, while the amine group is readily functionalized, for instance, through sulfonamide formation. These transformations are fundamental to building the complex scaffolds required for potent and selective kinase inhibition.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C5 position of the pyridine ring and various aryl or heteroaryl groups.[4][5] This reaction is instrumental in extending the molecular framework of the inhibitor, allowing it to access and interact with different regions of the kinase active site.

Causality Behind Experimental Choices: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] A base, typically potassium phosphate, is required to activate the boronic acid for transmetalation.[7] The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is selected to ensure the solubility of both the organic and inorganic reagents.[4] In some cases, the primary amine of the starting material can interfere with the catalytic cycle.[4] Therefore, protecting the amine as an acetamide can lead to cleaner reactions and improved yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound (or its N-acetylated derivative) (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

    • Schlenk flask and inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • To a Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium phosphate.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

    • Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Suzuki_Coupling Start This compound Catalyst Pd(PPh3)4 K3PO4, Dioxane/H2O Start->Catalyst ArylBoronic Arylboronic Acid (R-B(OH)2) ArylBoronic->Catalyst Product 5-Aryl-2-methoxypyridin-3-amine Catalyst->Product 85-95°C

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

B. Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile and widely used method for forming carbon-nitrogen bonds.[8][9] In the context of kinase inhibitor synthesis, this reaction allows for the coupling of various primary or secondary amines to the C5 position of the pyridine ring, introducing side chains that can be critical for achieving high potency and selectivity.

Causality Behind Experimental Choices: This reaction relies on a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand such as X-Phos.[10] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond.[8][11] A base, such as potassium carbonate, is required to deprotonate the amine coupling partner, making it a more effective nucleophile.[10] The choice of a higher boiling point solvent like n-butanol is often necessary to drive the reaction to completion.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.2-1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

    • X-Phos (4-10 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • n-Butanol or Toluene, anhydrous

    • Reaction vessel suitable for inert atmosphere conditions

  • Step-by-Step Methodology:

    • In a reaction vessel, combine this compound, the desired amine, and the base.

    • Add the palladium catalyst and the phosphine ligand under an inert atmosphere.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 85-110 °C for 8-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the N-arylated product.

C. Sulfonamide Formation: Introducing Key Hydrogen Bonding Moieties

The primary amine at the C3 position of this compound is readily converted into a sulfonamide. This functional group is a common feature in kinase inhibitors, as it can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the inhibitor to its target kinase.

Causality Behind Experimental Choices: The reaction of an amine with a sulfonyl chloride is a well-established transformation.[12][13] A base, such as pyridine, is used both as a solvent and to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction is typically carried out at room temperature, as it proceeds readily without the need for heating.

Protocol 3: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 2,4-Difluorobenzenesulfonyl chloride (1.2 eq)

    • Pyridine, anhydrous

    • Water, Hexane

  • Step-by-Step Methodology:

    • Dissolve this compound in anhydrous pyridine in a round-bottom flask.

    • Add 2,4-difluorobenzenesulfonyl chloride dropwise to the solution at room temperature.[13]

    • Stir the reaction mixture at room temperature for 24 hours.

    • After the reaction is complete, evaporate the pyridine under reduced pressure.

    • Add water to the residue and stir for 1 hour to precipitate the product.

    • Filter the precipitate, wash with hexane, and dry under vacuum to yield the desired sulfonamide.[13]

Case Study: Synthesis of a PI3K/mTOR Dual Inhibitor

To illustrate the practical application of these synthetic strategies, we will outline the synthesis of a potent PI3K/mTOR dual inhibitor, showcasing a convergent approach that utilizes this compound as a key starting material.[12][13]

A. Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[14] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for cancer therapy. Dual inhibition of both PI3K and mTOR can lead to a more comprehensive and durable anti-tumor response compared to targeting either kinase alone.[13]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

B. Multi-step Synthetic Strategy

The synthesis of the target inhibitor involves a sequence of reactions that functionalize each of the reactive sites on the this compound core.

Synthesis_Workflow Start This compound Step1 Sulfonamide Formation Start->Step1 Intermediate1 Sulfonamide Intermediate Step1->Intermediate1 Step2 Miyaura Borylation Intermediate1->Step2 Intermediate2 Boronate Ester Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 FinalProduct PI3K/mTOR Inhibitor Step3->FinalProduct Heterocycle Heterocyclic Core Heterocycle->Step3

Caption: Synthetic workflow for a PI3K/mTOR inhibitor.

C. Detailed Protocols for Key Steps

1. Synthesis of the Boronate Ester Intermediate [12][13]

  • Reaction: Miyaura borylation of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

  • Reagents:

    • N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq)

    • Bis(pinacolato)diboron (1.3 eq)

    • Potassium acetate (KOAc) (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5 mol%)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • Combine the sulfonamide intermediate, bis(pinacolato)diboron, and potassium acetate in a flask under an argon atmosphere.

    • Add anhydrous 1,4-dioxane, followed by the PdCl₂(dppf) catalyst.

    • Reflux the mixture for 4 hours under argon.

    • Cool the reaction, evaporate the solvent, and dilute the residue with dichloromethane (DCM).

    • Wash with water, dry the organic layer, and concentrate. The crude boronate ester can often be used in the next step without further purification.

2. Final Suzuki Coupling to the Heterocyclic Core [12]

  • Reaction: Suzuki coupling of the boronate ester with a suitable chlorinated heterocyclic core (e.g., a substituted benzo[5][14]thieno[3,2-d]pyrimidine).

  • Procedure: This step would follow the general Suzuki coupling protocol (Protocol 1), using the newly synthesized boronate ester and the appropriate heterocyclic coupling partner.

Data Presentation

The successful synthesis of kinase inhibitors and their intermediates requires rigorous characterization. Below is a representative table of data for key compounds in the synthesis of PI3K/mTOR dual inhibitors.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compoundC₆H₇BrN₂O203.04
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamideSulfonamide Intermediate (Represents the general structure, not the exact compound)C₁₂H₉BrF₂N₂O₃S379.18
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamideBoronate Ester (Represents the general structure, not the exact compound)C₁₈H₂₁BF₂N₂O₅S426.24
Final PI3K/mTOR Inhibitor (Example: Compound 11k)Final Inhibitor (Represents the general structure of a final product, not the exact compound)C₂₇H₂₅F₂N₅O₄S₂605.65

Note: Structures are representative and sourced from public databases or relevant publications for illustrative purposes.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and strategically important starting material in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the systematic and modular construction of complex molecules through robust and scalable chemical transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategies outlined in this guide demonstrate the power of this building block to generate novel chemical entities targeting critical signaling pathways in diseases like cancer. As our understanding of the kinome deepens, the continued application of versatile scaffolds such as this compound will undoubtedly fuel the discovery and development of the next generation of targeted therapeutics.

References

Application Note & Protocols: 5-Bromo-2-methoxypyridin-3-amine as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-methoxypyridin-3-amine in Medicinal Chemistry

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are integral to pharmaceuticals, agrochemicals, and material science.[1] Within this class of compounds, this compound (CAS No. 884495-39-0) has emerged as a particularly valuable and versatile building block for the synthesis of novel, complex heterocyclic systems.[2][3]

The power of this reagent lies in its trifunctional nature:

  • The C5-Bromine Atom: This serves as a highly efficient "handle" for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than a carbon-chlorine bond, facilitating the rate-determining oxidative addition step in catalytic cycles, often allowing for milder reaction conditions and higher yields.[4] This position is ideal for introducing molecular diversity through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][5]

  • The C3-Amine Group: As a primary amine, this group is a potent nucleophile. It is strategically positioned ortho to the C2-methoxy group, enabling its participation in a wide array of cyclization and condensation reactions to form fused heterocyclic rings such as pyridopyrimidines and pyridotriazines.

  • The C2-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity and regioselectivity of subsequent chemical transformations.[1]

This application note provides detailed protocols for leveraging this compound in two powerful synthetic strategies: palladium-catalyzed C-C bond formation and the construction of fused bicyclic heterocycles.

Strategy I: Arylation via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction provides a direct pathway to synthesize 5-aryl-2-methoxypyridin-3-amines, which are precursors to a vast range of biologically active molecules.

Causality and Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this type of coupling. The phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.

  • Base: An inorganic base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is crucial. Its role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used. The organic solvent solubilizes the pyridine starting material and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[6]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification SM This compound Mix1 Mix & Stir (30 min, RT, N₂ atm) SM->Mix1 Cat Pd(PPh₃)₄ (5 mol%) Cat->Mix1 Solv 1,4-Dioxane Solv->Mix1 Mix2 Add Reagents Mix1->Mix2 Boronic Arylboronic Acid (1.2 eq) Boronic->Mix2 Base K₃PO₄ (2.3 eq) in Water Base->Mix2 Heat Heat (85-95 °C, 12-18 h) Mix2->Heat Cool Cool to RT Heat->Cool Filter Filter Cool->Filter Extract Dilute with Ethyl Acetate & Wash Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 5-Aryl-2-methoxypyridin-3-amine Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2.1: Synthesis of 5-(4-methoxyphenyl)-2-methoxypyridin-3-amine

This protocol is adapted from established procedures for similar substrates.[6]

Materials and Equipment:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Schlenk flask, magnetic stirrer, condenser, nitrogen line

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 203 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and anhydrous 1,4-dioxane (8 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).

  • In a separate vial, dissolve K₃PO₄ (2.3 mmol, 488 mg) in deionized water (2 mL) and add this solution to the reaction flask.

  • Fit the flask with a condenser and heat the reaction mixture to 85-95 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate (20 mL).

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Data Summary & Characterization:

ParameterCondition / ReagentRationale
Starting Halide This compoundProvides the pyridine core and reactive C-Br bond.
Boronic Acid 4-Methoxyphenylboronic acidSource of the aryl group to be coupled.
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, efficient catalyst for Suzuki couplings.
Base K₃PO₄ (2.3 eq)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system to dissolve all components.[6]
Temperature 85-95 °CProvides thermal energy to drive the catalytic cycle.
Typical Yield 70-90%Based on literature for similar couplings.[6]

Expected Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For a similar compound, 5-(4-methoxyphenyl)-2-methylpyridin-3-amine, characteristic NMR signals include distinct aromatic protons for both rings, a methoxy singlet around 3.9 ppm, and a methyl singlet around 2.45 ppm.[6] The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.

Strategy II: Synthesis of Fused Heterocycles - Pyridopyrimidines

The 1,3-relationship between the amino group and a ring nitrogen in this compound makes it an ideal precursor for constructing fused pyridopyrimidine systems. These scaffolds are of significant interest in drug discovery, with compounds like Palbociclib (a CDK4/6 inhibitor) featuring this core structure.[7] The general strategy involves the condensation of the aminopyridine with a three-carbon electrophilic synthon, followed by cyclization.

Causality and Experimental Choices:

  • Reagent: A β-ketoester, such as ethyl acetoacetate, provides the necessary three-carbon backbone. The ketone carbonyl reacts with the exocyclic amine, and the ester group participates in the subsequent cyclization to form the pyrimidinone ring.

  • Catalyst: The reaction can be performed under thermal conditions or with acid/base catalysis. High temperatures are often sufficient to drive the initial condensation and subsequent cyclization.

  • Solvent: A high-boiling point, inert solvent like diphenyl ether or Dowtherm A is often used to achieve the necessary temperatures for cyclization.

Workflow for Pyridopyrimidine Synthesis

Pyridopyrimidine_Synthesis cluster_reaction Condensation & Cyclization cluster_workup Isolation & Purification SM This compound Mix Combine Reagents SM->Mix Reagent Ethyl Acetoacetate Reagent->Mix Solvent High-Boiling Solvent (e.g., Diphenyl Ether) Solvent->Mix Heat Heat to Reflux (~200-230 °C) Mix->Heat Cool Cool to RT Heat->Cool Precipitate Add Hexane to Precipitate Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry Product 6-Bromo-2-methoxy-8-methyl- pyrido[2,3-d]pyrimidin-7(8H)-one Dry->Product

Caption: Synthesis of a pyridopyrimidinone core.

Protocol 3.1: Synthesis of 6-Bromo-2-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

This protocol is based on well-established methods for synthesizing pyridopyrimidines from 2-aminopyridines.[7]

Materials and Equipment:

  • This compound

  • Ethyl acetoacetate

  • Diphenyl ether (or Dowtherm A)

  • Hexane

  • Three-neck flask, magnetic stirrer, condenser, thermometer, heating mantle

Step-by-Step Procedure:

  • In a three-neck flask equipped with a condenser and thermometer, combine this compound (1.0 mmol, 203 mg) and ethyl acetoacetate (1.5 mmol, 195 mg, 0.19 mL) in diphenyl ether (5 mL).

  • Heat the mixture with stirring to 200-230 °C. The reaction progress can be monitored by observing the evolution of ethanol and water. Maintain this temperature for 2-4 hours.

  • After the reaction is complete (monitored by TLC, if feasible), allow the mixture to cool to room temperature.

  • Add hexane (20-30 mL) to the cooled, viscous mixture to precipitate the solid product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

  • Dry the solid product under vacuum to yield the pyridopyrimidinone. Further purification can be achieved by recrystallization if necessary.

Data Summary & Characterization:

ParameterCondition / ReagentRationale
Starting Amine This compoundProvides the aminopyridine backbone.
Cyclizing Agent Ethyl acetoacetateActs as a C-C-C synthon to form the pyrimidine ring.
Solvent Diphenyl etherHigh-boiling, inert medium to facilitate thermal cyclization.
Temperature 200-230 °CDrives the condensation and intramolecular cyclization reactions.
Work-up Precipitation with HexaneEfficiently separates the non-polar solvent from the polar product.

Expected Characterization: The product should exhibit spectroscopic data consistent with the fused ring structure. In ¹H NMR, one would expect to see the disappearance of the NH₂ protons and the appearance of a new methyl singlet for the C8-methyl group. The mass spectrum should confirm the molecular weight of the newly formed heterocyclic system.

Conclusion and Future Directions

This compound is a powerful and adaptable starting material for constructing a diverse array of heterocyclic compounds. The protocols detailed herein for Suzuki-Miyaura coupling and pyridopyrimidine synthesis represent foundational strategies that can be expanded upon. The resulting products retain a reactive handle (the C6-bromo group in the pyridopyrimidine) for subsequent functionalization, opening avenues for the creation of extensive chemical libraries for screening in drug discovery and materials science. Further exploration could involve other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) at the bromine position or the use of different cyclizing agents (e.g., diethyl malonate, dicarbonyls) to access a wider range of novel fused heterocyclic systems.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-methoxypyridin-3-amine in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, an electron-donating methoxy group, and a nucleophilic amine—provides a versatile scaffold for the synthesis of complex heterocyclic compounds. These derivatives are prominent in the development of novel therapeutics, particularly as kinase inhibitors and scaffolds for other biologically active molecules.[1][2] The strategic placement of the bromine atom at the 5-position allows for late-stage functionalization, a critical advantage in the rapid generation of compound libraries for lead discovery and optimization.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3][4] This guide provides detailed protocols and expert insights into the application of three key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to this compound. The methodologies presented herein are designed to be robust starting points for researchers engaged in the synthesis of novel pharmaceutical agents.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[5][6] This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7]

Causality Behind Experimental Choices

The primary challenges in the Suzuki coupling of aminopyridines stem from the electronic properties of the pyridine ring and the presence of the amino group. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[8] Additionally, the electron-donating amino group can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[8]

To overcome these challenges, the choice of ligand, base, and solvent system is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can shield the palladium center and prevent coordination with the pyridine nitrogen.[9] The selection of a suitable base, like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for activating the boronic acid without promoting unwanted side reactions.[9] A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed to facilitate the dissolution of both organic and inorganic reagents.[10]

It has been noted that primary amines can sometimes be poor substrates for Suzuki coupling due to potential binding with the palladium center, leading to deprotonation by the base and a decrease in pKa.[10] In such cases, protection of the amine as an acetamide can be a viable strategy to improve reaction efficiency.[10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Aryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[9]

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).[9]

  • Add the palladium catalyst, Pd(PPh₃)₄.[10]

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 15 hours.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[10]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane90-100Good to Excellent[8]
PdCl₂(dppf)dppfK₂CO₃DME/H₂O80-90Good[8]

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction has become an indispensable tool in medicinal chemistry for synthesizing a wide array of aryl and heteroaryl amines.[12][13]

Causality Behind Experimental Choices

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[11][14] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for the deprotonation of the amine.[12] The use of bulky, electron-rich phosphine ligands, like XPhos, is often necessary to promote the reductive elimination step and prevent catalyst deactivation.[12][15]

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup Add reagents to flask reaction Heating and Stirring setup->reaction Heat to 80-110 °C monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring Sample periodically workup Aqueous Work-up monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable pre-catalyst.[16]

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Toluene (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.[9]

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).[9]

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Base and Ligand Selection
BaseAdvantagesLimitations
NaOtBuPermits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.[17]
LiHMDSAllows for the use of substrates with protic functional groups.Solid base is air sensitive.[17]
Cs₂CO₃Provides excellent functional group tolerance.Expensive and can be difficult to stir on a large scale.[17]
K₃PO₄Excellent functional group tolerance and economically attractive.Can require higher catalyst loadings and longer reaction times.[17]

PART 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[18] This reaction, typically co-catalyzed by palladium and copper(I), is of significant interest for the functionalization of pyridines in medicinal chemistry.[18][19]

Causality Behind Experimental Choices

The Sonogashira coupling typically requires a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[9][20] The reaction is generally carried out under mild, basic conditions, often using an amine base like triethylamine, which can also serve as the solvent.[21] The choice of palladium source and ligand is crucial, with Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand being common.[9] Anhydrous and anaerobic conditions are typically required to prevent unwanted side reactions and catalyst deactivation.[19]

Visualizing the Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal_Pd Transmetalation PdII->Transmetal_Pd Cu-C≡CR PdII_Alkynyl Ar-Pd(II)-C≡CR(L_n) Transmetal_Pd->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne R-C≡CH Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide CuX, Base Cu_Acetylide->Transmetal_Pd Base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed amine solvent (e.g., triethylamine) via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salt.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Catalyst Systems
Palladium SourceCopper Co-catalystLigandBaseSolvent
PdCl₂(PPh₃)₂CuIPPh₃Et₃NEt₃N or THF
Pd(PPh₃)₄CuIPPh₃Et₃NDMF
Pd(OAc)₂CuIP(t-Bu)₃Cs₂CO₃Toluene

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the modern medicinal chemist. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and versatile routes to a vast array of novel pyridine derivatives. The protocols and insights provided in this guide serve as a robust foundation for researchers to build upon. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, will undoubtedly continue to expand the synthetic utility of this valuable building block, accelerating the discovery of new and improved therapeutics.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-2-methoxypyridin-3-amine for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromo-2-methoxypyridin-3-amine Scaffold

In the landscape of modern drug discovery, the privileged scaffold of 2-aminopyridine and its derivatives is of paramount importance. These structures are integral to a multitude of biologically active molecules, including a number of approved kinase inhibitors.[1][2] The strategic derivatization of these core structures is a cornerstone of medicinal chemistry, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The compound this compound (CAS No: 884495-39-0) is a particularly valuable building block for the synthesis of compound libraries.[3] Its utility stems from the orthogonal reactivity of its functional groups: the bromine atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position readily participates in amide bond formations and other nucleophilic additions. The methoxy group at the 2-position, meanwhile, modulates the electronic properties of the pyridine ring. This trifecta of functionalities allows for a systematic and diverse derivatization, making it an ideal starting point for the generation of extensive compound libraries aimed at identifying novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[4][5]

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

Key Derivatization Strategies and Protocols

The derivatization of this compound can be efficiently achieved through several robust and well-established synthetic methodologies. The primary focus of this guide will be on three high-yield, versatile reaction classes:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl substituents at the 5-position.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the introduction of a diverse range of primary and secondary amines at the 5-position.

  • Amide Bond Formation: Utilizing the 3-amino group to append a wide variety of carboxylic acid-containing fragments.

The following sections will provide detailed protocols for each of these transformations.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[6][7] In the context of this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl moieties at the 5-position, a common strategy in the design of kinase inhibitors to probe interactions with the solvent-exposed regions of the ATP-binding pocket.[4]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is contingent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[6] Therefore, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired catalytic cycle and prevent catalyst deactivation. The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[8] A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid/Ester - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst heat Heat Reaction Mixture (e.g., 90-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).[9]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq) to the flask under a positive pressure of inert gas.[9]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[9][10]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-substituted-2-methoxypyridin-3-amine.

Comparative Table of Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515-1870-90[10]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85475-88[6]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1001880-95[6]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation that has revolutionized the synthesis of aryl amines.[11][12] This reaction is particularly useful for introducing diverse amine functionalities at the 5-position of the this compound scaffold, which can serve as key hydrogen bond donors or acceptors in interactions with biological targets.

Causality Behind Experimental Choices

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of a sterically hindered, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[13] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used to deprotonate the amine or the palladium-amine complex.[14] Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed to prevent unwanted side reactions.[12]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 LnP_d(0) OxAdd LnP_d(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [LnP_d(II)(Ar)(HNR'R'')]Br OxAdd->AmineCoord Amine Coordination (HNR'R'') Deprotonation LnP_d(II)(Ar)(NR'R'') AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination RedElim Ar-NR'R'' Deprotonation->RedElim

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).[12]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 eq), followed by this compound (1.0 eq).[12]

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Finally, add the amine (1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.[9]

  • Cool the reaction mixture to room temperature and quench by the careful addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the N-substituted product.

Comparative Table of Buchwald-Hartwig Amination Conditions
Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOt-BuToluene100-11016-2485-95[12]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10012-1870-90[11]
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH8012-2475-92[14]

Amide Bond Formation: Expanding Diversity at the 3-Position

The 3-amino group of the this compound scaffold is a versatile handle for introducing a wide range of substituents through amide bond formation. This is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature in many drugs and provides opportunities for hydrogen bonding interactions with protein targets.[15]

Causality Behind Experimental Choices

The direct coupling of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires the activation of the carboxylic acid.[16] This is typically achieved using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is crucial to neutralize the acidic byproducts of the reaction without competing with the primary amine nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane) to ensure the solubility of the reagents. For less reactive amines, conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride can be an effective strategy.[17]

Reaction Scheme Diagram

Amide_Formation Amine 5-Bromo-2-methoxy- pyridin-3-amine Product Amide Product Amine->Product Acid R-COOH Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) Acid->Coupling Coupling->Product

Caption: General scheme for amide bond formation.

Detailed Protocol: Amide Coupling using HATU

Materials:

  • This compound

  • Carboxylic acid (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.3 equivalents)

  • Base (e.g., DIPEA or triethylamine, 2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Comparative Table of Amide Coupling Conditions
Coupling ReagentAdditiveBaseSolventTemp (°C)Typical Yield (%)Reference
HATU-DIPEADMFRT80-95[1]
EDCHOBtDIPEADMFRT75-90[1]
SOCl₂ (for acid chloride)-Pyridine or Et₃NDCM0 to RT60-85[17]

Conclusion

This compound is a versatile and strategically important building block for the synthesis of diverse compound libraries. The reliable and high-yielding protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation described herein provide a robust platform for the rapid generation of novel chemical entities. By leveraging these derivatization strategies, researchers can efficiently explore the structure-activity relationships of this privileged scaffold, accelerating the discovery of new therapeutic agents.

References

Accelerating Discovery: Microwave-Assisted Synthesis of Substituted 2-Methoxypyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Substituted 2-Methoxypyridin-3-amine Core

In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of clinically significant pharmaceuticals. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties, enabling researchers to optimize potency, selectivity, and pharmacokinetic profiles. Among these, the 5-substituted 2-methoxypyridin-3-amine framework is a particularly valuable building block. The orthogonal reactivity of the bromo-substituent and the amino group provides a versatile handle for the introduction of molecular diversity through various cross-coupling and condensation reactions.

Traditionally, the synthesis of derivatives from this core has relied on conventional thermal heating methods, which often necessitate prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification efforts.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient, rapid, and often higher-yielding alternative.[2][3] Microwave irradiation facilitates direct and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates and frequently enhancing product purity.[4][5] This application note provides a comprehensive guide to the microwave-assisted synthesis of novel compounds derived from 5-Bromo-2-methoxypyridin-3-amine, focusing on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Power of Microwave Irradiation in Heterocyclic Chemistry

Microwave-assisted synthesis leverages the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into heat. This direct heating mechanism, as opposed to the conductive heating of conventional methods, results in a rapid and uniform temperature increase throughout the reaction vessel. The primary advantages of this technology include:

  • Dramatically Reduced Reaction Times: Reactions that may take hours or even days to complete using conventional heating can often be accomplished in minutes with microwave irradiation.[6][7]

  • Increased Product Yields: The rapid heating and short reaction times can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[8]

  • Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of experimental results.[9]

  • Enhanced Reaction Scope: Microwave heating can drive difficult reactions to completion that may not be feasible under conventional conditions.

The following sections will provide detailed protocols for the application of microwave synthesis to expand the chemical space around the this compound core.

Application 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[10] When applied to this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position, generating novel biaryl scaffolds.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction, facilitated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction. Electron-rich and bulky phosphine ligands, for example, stabilize the palladium center and promote the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid for the transmetalation step. Microwave irradiation accelerates all steps of the catalytic cycle, leading to a significant rate enhancement.[11]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 2-methoxy-3-aminopyridin-5-yl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' 5-Aryl-2-methoxypyridin-3-amine Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Borate_Complex [Ar'B(OH)3]- Base->Borate_Complex Borate_Complex->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data: Conventional vs. Microwave Synthesis

The advantages of microwave-assisted Suzuki couplings are evident when comparing reaction parameters with conventional heating methods for similar substrates.

Reaction TypeSubstrateMethodCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
Suzuki Coupling3-Bromopyrazolo[1,5-a]pyrimidin-5-oneMicrowaveXPhosPdG2/XPhosK₂CO₃EtOH/H₂O13540 min89[12]
Suzuki Coupling3-Bromopyrazolo[1,5-a]pyrimidin-5-oneConventionalPdCl₂(PPh₃)₂Na₂CO₃Dioxane110>12 h9[12]
Suzuki CouplingAryl BromidesMicrowavePdCl₂(PPh₃)₂K₂CO₃DMF/H₂O1502-5 min85-96[13]
Suzuki CouplingAryl BromidesConventionalPd(OAc)₂/PPh₃K₂CO₃Toluene10012 h70-85[13]
Detailed Protocol: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 203 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add a magnetic stir bar to the vial.

  • Add 5 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 15-30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methoxypyridin-3-amine.

Application 2: Microwave-Assisted Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[14] This reaction enables the coupling of this compound with a vast array of primary and secondary amines, providing access to a diverse range of N-aryl and N-heteroaryl derivatives.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Microwave irradiation significantly accelerates this process, often allowing for the use of less reactive coupling partners.[6][7]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 2-methoxy-3-aminopyridin-5-yl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' 5-(Amino)-2-methoxypyridin-3-amine Reductive_Elimination->Ar-NR'R'' Amine HNR'R'' Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Data: Conventional vs. Microwave Synthesis

The acceleration and efficiency gains of microwave-assisted Buchwald-Hartwig aminations are significant.[1]

Reaction TypeSubstrateMethodCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
Buchwald-HartwigAryl BromideMicrowavePd₂(dba)₃/XPhosNaOtBuToluene130-15010-30 minModerate to Excellent[6][7]
Buchwald-HartwigAryl BromideConventionalPd₂(dba)₃/XPhosNaOtBuToluene110-12024 hModerate to Excellent[6][7]
Amination3,5-dibromopyridineMicrowave--NMP/Toluene18030 minNot specified, but rapid[1]
Amination3,5-dibromopyridineConventionalCopper sulfate-PyridineNot specifiedLong40[1]
Detailed Protocol: Microwave-Assisted Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To an oven-dried 10 mL microwave vial, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Add a magnetic stir bar.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5 minutes.

  • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg) and this compound (1.0 mmol, 203 mg).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Finally, add the amine (1.2 mmol) via syringe.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 20-40 minutes. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-methoxypyridin-3-amine derivative.

Conclusion and Future Outlook

The protocols detailed in this application note demonstrate the transformative impact of microwave-assisted organic synthesis on the functionalization of the valuable this compound scaffold. By leveraging MAOS for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can rapidly generate diverse libraries of novel compounds with significantly reduced reaction times and often improved yields compared to conventional heating methods. This acceleration of the synthesis-purification-analysis cycle is invaluable in the fast-paced environment of drug discovery and development. The principles and protocols outlined herein are broadly applicable and can be adapted to a wide range of substrates, empowering scientists to more efficiently explore chemical space and advance their research programs.

References

The Ascendant Role of 5-Bromo-2-methoxypyridin-3-amine: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful discovery and development of novel molecular entities. Among the privileged heterocyclic structures, the substituted pyridine core is of exceptional importance. This technical guide focuses on 5-Bromo-2-methoxypyridin-3-amine , a trifunctional building block whose unique arrangement of reactive sites—a nucleophilic amine, a readily displaceable bromine atom, and an electron-donating methoxy group—offers a powerful platform for molecular diversification. Through a detailed exploration of its reactivity, supported by field-tested experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a cornerstone of numerous FDA-approved pharmaceuticals, owing to its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability.[1] Specifically, 3-aminopyridine derivatives are prevalent motifs in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors where the amino group often forms a critical hydrogen bond interaction with the hinge region of the enzyme's ATP-binding site.[2]

This compound (CAS No. 884495-39-0) emerges as a particularly strategic starting material. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. This unique combination of functional groups allows for sequential and regioselective modifications, making it an invaluable tool for constructing complex molecular architectures.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[3][4]
Molecular Weight 203.04 g/mol [3]
Appearance Solid[5]
Melting Point 53-55 °C[5]
Boiling Point 284.5 ± 35.0 °C at 760 mmHg[5]
XLogP3 1.2[3]

Core Applications in Medicinal Chemistry

This compound is a key precursor in the synthesis of a variety of therapeutic agents, most notably inhibitors of protein kinases such as PI3K, mTOR, and PIM kinases, which are critical targets in oncology.[6][7]

Synthesis of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[8] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway. This compound serves as a crucial starting material for the synthesis of sulfonamide methoxypyridine derivatives that have shown potent PI3K/mTOR dual inhibitory activity.[6]

The synthetic strategy often involves an initial sulfonylation of the 3-amino group, followed by a Miyaura borylation at the 5-position, and subsequent Suzuki coupling to introduce the desired aromatic or heteroaromatic moieties.

G A This compound B Sulfonylation (e.g., 2,4-difluorobenzenesulfonyl chloride) A->B Pyridine C N-(5-bromo-2-methoxypyridin-3-yl)- 2,4-difluorobenzenesulfonamide B->C D Miyaura Borylation (e.g., B2pin2, Pd catalyst) C->D KOAc, PdCl2(dppf) E Boronic Ester Intermediate D->E F Suzuki Coupling (Aryl/Heteroaryl Halide, Pd catalyst, Base) E->F K2CO3, Pd(dppf)Cl2 G PI3K/mTOR Dual Inhibitors F->G

Caption: Synthetic workflow for PI3K/mTOR dual inhibitors.

Precursor to PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are implicated in cell survival and proliferation.[7][9] The development of PIM kinase inhibitors is an active area of cancer research. The pyridine scaffold is a common feature in many PIM kinase inhibitors, and this compound provides a convenient entry point for the synthesis of these molecules.

Key Synthetic Transformations and Protocols

The versatility of this compound is best demonstrated through its application in cornerstone synthetic reactions. The following sections provide detailed, step-by-step protocols for its most common and impactful transformations.

Sulfonamide Formation: A Gateway to Bioactive Molecules

The formation of a sulfonamide linkage at the 3-amino position is a common initial step in the synthesis of various kinase inhibitors. This transformation not only serves as a key pharmacophoric element but also modifies the electronic properties of the pyridine ring for subsequent reactions.

Protocol 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide [6][10]

This protocol describes the synthesis of a key intermediate for PI3K/mTOR dual inhibitors.

Materials:

  • This compound

  • 2,4-Difluorobenzenesulfonyl chloride

  • Anhydrous pyridine

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel

Procedure:

  • To a solution of this compound (10.15 g, 50 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask, slowly add 2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mmol) at 0 °C with stirring.[10]

  • Allow the mixture to warm to room temperature and stir for 19 hours.[10]

  • Concentrate the reaction mixture in vacuo to remove the pyridine.[10]

  • Dissolve the residue in MeOH (100 mL) and add NaOH (2.50 g, 60 mmol).[10] Stir the resulting mixture at room temperature for 12 hours.

  • Concentrate the mixture in vacuo. Dissolve the residue in H₂O (50 mL).[10]

  • Extract the aqueous mixture with DCM (3 x 100 mL).[10]

  • Combine the organic phases and wash with brine (3 x 100 mL).[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound as a brown solid.[10]

Expected Outcome:

  • Yield: ~89%[10]

  • MS (ESI, pos. ion) m/z: 379.0 [M+H]⁺[10]

Causality and Experimental Rationale:

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and an acid scavenger to neutralize the HCl generated during the sulfonylation reaction, driving the reaction to completion.

  • NaOH Treatment: The subsequent treatment with NaOH is to hydrolyze any potential side products and ensure the final product is the desired sulfonamide.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental to building molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl structures.[11] For this compound and its derivatives, this reaction allows for the introduction of a wide range of substituents at the 5-position.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation (R-B(OR)2, Base) C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G G A Reaction Setup (Inert Atmosphere) B Add Catalyst, Ligand, Base, and Bromopyridine A->B C Add Solvent and Amine B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Continue if incomplete F Work-up (Filtration, Extraction) E->F If complete G Purification (Column Chromatography) F->G H Final Product G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Bromo-2-methoxypyridin-3-amine, a valuable but often challenging heterocyclic building block. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

The unique electronic and structural properties of this substrate—namely the presence of a pyridine nitrogen and an adjacent primary amine—can lead to common pitfalls such as catalyst inhibition and low reactivity. This guide addresses these specific challenges in a direct question-and-answer format.

Troubleshooting Guide

This section tackles the most frequent and critical issues encountered during the Suzuki coupling of this compound.

Q1: Why is my reaction failing or giving consistently low yields?

This is the most common issue and typically stems from the inherent nature of the aminopyridine substrate. The two Lewis basic sites, the pyridine ring nitrogen and the exocyclic amino group, can coordinate with and inhibit the palladium catalyst, effectively stalling the catalytic cycle.[1][2]

Primary Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on both nitrogen atoms can act as ligands for the palladium center, leading to the formation of inactive catalyst species.[1] The electron-donating character of the methoxy and amino groups also reduces the electrophilicity of the carbon-bromine bond, making the initial oxidative addition step more difficult.[1]

    • Solution: Employ a catalyst system with bulky, electron-rich ligands. These ligands sterically shield the palladium center, preventing coordination from the aminopyridine substrate, while their strong electron-donating ability promotes the oxidative addition step.[3] Modern Buchwald-type pre-catalysts are particularly effective.[1]

  • Suboptimal Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[4] However, an inappropriate base can either be ineffective or promote side reactions.

    • Solution: Weaker inorganic bases are often superior for this substrate. While strong bases like NaOH or KOH can be used, they may increase the rate of side reactions. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the reaction, especially when primary amines are present, without being overly harsh.[5][6] Carbonates like K₂CO₃ or Cs₂CO₃ are also reliable options.[7]

  • Inadequate Reaction Conditions: Standard Suzuki conditions, such as using Pd(PPh₃)₄, are often not robust enough for this challenging substrate.[2]

    • Solution: A systematic screen of reaction parameters is necessary. This includes catalyst/ligand, base, solvent, and temperature. See the recommended starting conditions in the table below.

Q2: I'm observing significant byproduct formation. How can I identify and minimize them?

Byproduct formation directly consumes your starting materials and complicates purification. The most common side reactions with this substrate are protodeboronation and dehalogenation.

  • Protodeboronation (R-B(OH)₂ → R-H): This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex, cleaving the C-B bond.[8] This is a frequent cause of reduced yield.[2][8]

    • Identification: Look for the arene corresponding to your boronic acid partner via LC-MS or ¹H NMR.

    • Minimization Strategies:

      • Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate.[8][9] These are significantly more resistant to hydrolysis.[10]

      • Ensure Anhydrous Conditions: While some water is often required for Suzuki reactions, excess water can be detrimental. Use dry, degassed solvents.

      • Choose a Milder Base: If possible, a weaker base may slow the rate of protodeboronation.[1]

  • Dehalogenation (Ar-Br → Ar-H): The starting this compound is reduced, replacing the bromine with hydrogen.

    • Identification: Look for the mass of 2-methoxypyridin-3-amine in your crude reaction mixture.

    • Minimization Strategies:

      • Avoid Hydride Sources: Ensure solvents are pure and not potential hydride donors.[1]

      • Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of side reactions.

Q3: My catalyst appears to be deactivating (e.g., palladium black formation). What's causing this and how can I prevent it?

The formation of palladium black (insoluble, inactive Pd(0) precipitate) is a clear sign of catalyst decomposition.

Causes & Solutions:

  • Ligand Dissociation/Oxidation: If the ligand is not robust enough, it can dissociate from the palladium center or be oxidized, leaving the palladium atom exposed and prone to aggregation. Phosphine-based ligands, in particular, can be sensitive to air.[3]

    • Solution: Use highly stable and bulky ligands like SPhos, XPhos, or RuPhos.[1] N-Heterocyclic Carbene (NHC) ligands are also an excellent, highly stable alternative.[3] Additionally, ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • High Temperatures: While heat is often required, excessively high temperatures can accelerate catalyst decomposition pathways.

    • Solution: Screen temperatures, starting around 80-90 °C and only increasing if necessary. The goal is to find the lowest temperature at which the reaction proceeds at a reasonable rate.

Q4: Should I protect the primary amine group before the reaction?

Yes, this is a highly effective, albeit two-step, strategy to circumvent catalyst inhibition issues entirely.

Rationale & Method:

The labile proton on the primary amine can interfere with the reaction, and the lone pair is a primary cause of catalyst inhibition.[6] Converting the amine to an amide masks the lone pair and removes the acidic proton. One study demonstrated excellent yields by first converting 5-bromo-2-methylpyridin-3-amine to its N-acetamide derivative before performing the Suzuki coupling.[5][6] This approach is directly applicable to your substrate.

  • Recommended Procedure:

    • Protection: React this compound with acetic anhydride to form N-(5-bromo-2-methoxypyridin-3-yl)acetamide.

    • Suzuki Coupling: Use the resulting amide directly in the Suzuki coupling reaction under optimized conditions.

    • Deprotection (if necessary): The amide can then be hydrolyzed back to the free amine using standard acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting catalyst/ligand system for coupling with this compound?

For challenging heteroaromatic substrates like this, starting with a robust, modern catalyst system is crucial for success. Avoid traditional catalysts like Pd(PPh₃)₄ as a first choice.

ComponentRecommendationRationale
Palladium Pre-catalyst XPhos Pd G3 or SPhos Pd G3These are air- and moisture-stable pre-catalysts that efficiently generate the active Pd(0) species. They incorporate the optimal bulky, electron-rich ligand directly.[1]
Ligand XPhos, SPhos, or RuPhosThese Buchwald-type biarylmonophosphine ligands are proven to be highly effective for coupling electron-rich and sterically hindered substrates by promoting oxidative addition and preventing catalyst inhibition.[11][12]
Catalyst Loading 1-3 mol%Higher loadings (e.g., 5 mol%) may be required if inhibition is severe, but starting low is economically and environmentally preferable.
Q2: How do I choose the optimal base and solvent?

The interplay between the base and solvent is critical for reaction success.

ParameterRecommended OptionsConsiderations
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents)K₃PO₄ is often the most effective for substrates containing amines.[5] Start with K₃PO₄. Use finely ground powder to maximize surface area and reactivity.
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1)The small amount of water is often necessary to dissolve the base and facilitate the formation of the active boronate species.[4] Always use high-purity, degassed solvents to remove oxygen.
Q3: What are the best practices for setting up the reaction to ensure reproducibility?

Meticulous technique is non-negotiable for challenging coupling reactions.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.[2]

  • Degassing: Thoroughly degas all solvents before use. This can be done by bubbling argon through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[13]

  • Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time; it's best to use a fresh bottle or one that has been stored properly under inert gas.[8]

  • Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid (or ester), and base to the reaction vessel first. Evacuate and backfill with inert gas several times. Then, add the degassed solvent, followed by the catalyst/ligand as the final addition.[2][14]

Visualized Workflows & Mechanisms

Suzuki Catalytic Cycle with Aminopyridine Inhibition

Suzuki_Cycle Suzuki Catalytic Cycle & Aminopyridine Inhibition cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Br) pd0->oa + Ar-Br inhibited_pd0 Inactive Pd(0) Complex pd0->inhibited_pd0 pd2_complex Ar-Pd(II)L₂(Br) oa->pd2_complex transmetal Transmetalation (R-B(OH)₃⁻) pd2_complex->transmetal + [R-B(OH)₃]⁻ inhibited_pd2 Inactive Pd(II) Complex pd2_complex->inhibited_pd2 pd2_biaryl Ar-Pd(II)L₂(R) transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Product (Ar-R) re->product inhibitor 5-Bromo-2-methoxy pyridin-3-amine inhibitor->inhibited_pd0 Coordination inhibitor->inhibited_pd2 Coordination

Caption: Suzuki cycle showing potential catalyst inhibition by the aminopyridine substrate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Suzuki Coupling start Low or No Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents review_conditions 2. Review Reaction Conditions start->review_conditions change_strategy 3. Change Overall Strategy start->change_strategy boronic_acid Boronic Acid/Ester Stability? (Consider using pinacol ester) check_reagents->boronic_acid catalyst Catalyst/Ligand Active? (Use fresh reagents) check_reagents->catalyst solvents Solvents Dry & Degassed? check_reagents->solvents catalyst_system Optimize Catalyst System (Use Buchwald Ligands/Pre-catalysts) review_conditions->catalyst_system base_solvent Screen Base & Solvent (Try K₃PO₄ in Dioxane/H₂O) review_conditions->base_solvent temp_time Adjust Temperature/Time review_conditions->temp_time protect_amine Protect Amine as Acetamide (Perform 2-step sequence) change_strategy->protect_amine

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Key Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimal conditions may vary based on the specific boronic acid partner. Always run small-scale test reactions first.

Protocol 1: Direct Coupling Using a Buchwald Pre-catalyst

This protocol is designed as a robust starting point for the direct coupling of the unprotected amine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.[13]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water).

  • Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 pre-catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acetylation and Subsequent Suzuki Coupling

This two-step approach is recommended if direct coupling fails or gives poor yields.[5][6]

Step A: N-Acetylation

  • Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine or pyridine (1.5 equiv).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous sodium bicarbonate solution, then water and brine. Dry, concentrate, and purify to obtain N-(5-bromo-2-methoxypyridin-3-yl)acetamide.

Step B: Suzuki Coupling of the Acetamide

  • Follow the procedure outlined in Protocol 1 , but use the N-(5-bromo-2-methoxypyridin-3-yl)acetamide as your starting aryl bromide. A less specialized catalyst like Pd(dppf)Cl₂ may also be effective for this less-inhibiting substrate.[7]

  • After purification of the coupled product, the acetamide can be hydrolyzed to the free amine via standard methods (e.g., refluxing in aqueous HCl or NaOH) if the unprotected amine is the final target.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-2-methoxypyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical reasoning behind our recommendations to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Buchwald-Hartwig amination?

A1: This substrate presents several distinct challenges inherent to its structure. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[1] The presence of three distinct functional groups—a bromo substituent for oxidative addition, a directing amino group, and a methoxy group—creates a complex electronic and steric environment. The electron-rich nature of the pyridine ring can also make certain steps of the catalytic cycle, like reductive elimination, more difficult compared to simple arenes.[2]

Q2: What is a good starting point for reaction conditions (catalyst, ligand, base, solvent)?

A2: For a substrate like this, a robust starting point is crucial. We recommend using a modern palladium pre-catalyst for reliable and consistent generation of the active Pd(0) species.[3]

ComponentRecommendationRationale
Pd Pre-catalyst G3 or G4 Pre-catalysts (e.g., XPhos Pd G3)Air- and moisture-stable; reliably generate the active LPd(0) catalyst upon exposure to base.[3]
Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos)These ligands promote fast reductive elimination, which often outcompetes side reactions like hydrodebromination.[4][5]
Base Sodium tert-butoxide (NaOtBu) or LHMDSStrong, non-nucleophilic bases that facilitate the deprotonation of the amine.[6][7] For base-sensitive functionalities, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures.[6][7]
Solvent Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane)These solvents are generally effective and help maintain catalyst stability.[6][8] Polar solvents can sometimes lead to catalyst inhibition.[9][10]
Temperature 80–110 °CPyridine substrates often require elevated temperatures to achieve a good reaction rate.[5]
Q3: How do I properly set up the reaction to ensure reproducibility?

A3: Rigorous exclusion of air and moisture is paramount. The active Pd(0) catalyst is sensitive to oxygen.

Basic Experimental Protocol:

  • Glovebox Setup: Add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel inside a glovebox.

  • Reagent Addition: Add the this compound and the amine coupling partner.

  • Solvent Addition: Add anhydrous, degassed solvent.

  • Sealing and Heating: Seal the vessel tightly with a PTFE-lined cap, remove it from the glovebox, and heat to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Troubleshooting Specific Side Reactions

The primary goal of troubleshooting is to optimize the rate of the desired C-N reductive elimination relative to competing side pathways.

Caption: The main catalytic cycle and points where side reactions diverge.

Issue 1: Significant Hydrodebromination (Ar-H Formation)

Why It's Happening: Hydrodebromination (or hydrodehalogenation) is one of the most common side reactions, where the bromine atom is replaced by hydrogen.[6] This often occurs via β-hydride elimination from the palladium-amido intermediate, a pathway that competes directly with the desired reductive elimination.[11] This is particularly prevalent with primary amines.[5] Another source can be trace water leading to the formation of palladium hydride species, which can promote the undesired reduction.

How to Fix It:

  • Ligand Choice: Switch to a bulkier, more electron-rich ligand. Ligands like BrettPhos and RuPhos were specifically designed to accelerate reductive elimination, thereby outcompeting β-hydride elimination.[4][5]

  • Base Optimization: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[6] However, this may require higher temperatures or longer reaction times.

  • Lower the Temperature: If the reaction rate for the desired product is acceptable at a lower temperature, reducing the heat can often disproportionately slow down the rate of side reactions.[6]

  • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Consider adding molecular sieves to the reaction.

Issue 2: Low Conversion and Suspected O-Demethylation (Ether Cleavage)

Why It's Happening: The 2-methoxy group on the pyridine ring can be susceptible to cleavage, especially under harsh conditions. Strong alkoxide bases like NaOtBu at high temperatures can act as nucleophiles, leading to O-demethylation. While palladium-catalyzed ether cleavage is known, it typically requires specific conditions not always present in standard aminations.[12][13] More often, the culprit is the strong base.

How to Fix It:

  • Change the Base: This is the most effective solution. Switch from a strong alkoxide base (NaOtBu) to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6][7] These bases are generally less nucleophilic and have a lower tendency to cleave the ether bond.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that affords a reasonable conversion rate (e.g., start at 80 °C and increase incrementally if needed).

  • Use a Bulky Base: If a strong base is required for reactivity, consider a highly hindered one like LHMDS, which is less likely to act as a nucleophile.[7]

Issue 3: Reaction Stalls or Fails to Initiate (Catalyst Deactivation)

Why It's Happening: The pyridine nitrogen and the C3-amino group of the starting material are Lewis bases and can coordinate strongly to the palladium center.[2] This coordination can displace the essential phosphine ligand or occupy coordination sites, leading to inactive or less active catalyst species and stalling the catalytic cycle.[2][3] Impurities in reagents or solvents can also poison the catalyst.

How to Fix It:

  • Use a Pre-catalyst: In-situ generation of the Pd(0) catalyst from sources like Pd(OAc)₂ can be unreliable.[14] Using well-defined, air-stable pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) ensures the clean and efficient formation of the active catalyst.[3]

  • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., a Ligand:Pd ratio of 1.1:1 to 1.5:1) can help prevent catalyst deactivation by ensuring the palladium center remains coordinated to the activating ligand.[3]

  • Screen Different Ligand Classes: The coordinating ability of the substrate can be mitigated by the right ligand.[1] While bulky biarylphosphines are a good start, ferrocene-based ligands (Josiphos-type) or chelating bisphosphine ligands (Xantphos) may offer different coordination geometries that are more resistant to inhibition by the substrate.[1][11]

  • Purify Reagents: Ensure all starting materials, particularly the this compound, are of high purity.

Caption: A troubleshooting decision guide for common issues.

References

Technical Support Center: Purification of 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-methoxypyridin-3-amine (Product CAS No. 884495-39-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important pyridine intermediate. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: What are the initial steps to assess the purity of my crude this compound product?

A1: Before attempting large-scale purification, a small-scale analytical assessment is crucial. The first step is to characterize your crude material to understand the impurity profile, which will guide your choice of purification method.

  • Visual Inspection: The pure compound is typically a solid.[1] Significant color deviation (e.g., dark brown or tar-like consistency) suggests the presence of polymeric byproducts or degradation.

  • Solubility Test: Check the solubility of your crude product in various organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Methanol). This will be invaluable for choosing a solvent system for chromatography or recrystallization.

  • Thin-Layer Chromatography (TLC): TLC is the most effective initial technique. Spot your crude material on a silica gel plate and elute with a few different solvent systems of varying polarity (e.g., 3:1 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate). Visualizing the plate under a UV lamp will reveal the number of components. A single spot indicates relatively high purity, while multiple spots signify the presence of impurities. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4 for optimal separation in column chromatography.[2]

  • ¹H NMR Spectroscopy: If possible, take a proton NMR spectrum of the crude product. This can provide quantitative information about the major impurities present, especially unreacted starting materials or isomeric byproducts which may have occurred during synthesis.[3]

Q2: I'm observing significant peak tailing during silica gel chromatography. What is the cause and how can I fix it?

A2: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.

  • Causality: The basic amine group on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, sometimes irreversible, binding causes the compound to elute slowly and asymmetrically, leading to broad, tailing peaks and poor separation.

  • Solutions:

    • Add a Competing Base: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent. A concentration of 0.1-1% is typically sufficient.[2][4] The added base will preferentially bind to the acidic sites on the silica, preventing your target compound from interacting too strongly and allowing it to elute symmetrically.

    • Use a Deactivated Stationary Phase: You can deactivate the silica gel by pre-treating it with a base before packing the column.[2] Alternatively, using a different stationary phase like neutral or basic alumina can be a very effective, albeit more expensive, option.[2]

Q3: My compound appears to be degrading on the silica gel column. What should I do?

A3: Degradation on silica is a serious issue that reduces yield and complicates purification. It is often caused by the prolonged exposure of a sensitive molecule to the acidic stationary phase.

  • Confirmation: Compare the TLC of your crude material with the TLC of the fractions collected from the column. The appearance of new, lower Rf spots in the column fractions that were not in the crude mixture is a strong indicator of on-column degradation.

  • Mitigation Strategies:

    • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography. The higher flow rate reduces the time your compound spends on the column.

    • Switch to a Neutral Stationary Phase: As with peak tailing, neutral or basic alumina is an excellent alternative to silica gel for acid-sensitive compounds.[2]

    • Consider an Alternative Purification Method: If degradation is severe, recrystallization or an acid-base extraction may be more suitable methods.

Q4: When is recrystallization a better choice than chromatography, and how do I select a suitable solvent?

A4: Recrystallization is an ideal purification method when your crude product is of relatively high purity (e.g., >80-90%) and you need to remove small amounts of closely related impurities. It is often more scalable and cost-effective than chromatography.

  • Choosing a Recrystallization Solvent: The perfect solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Screening: Place a small amount of your crude product in several test tubes. Add a small volume of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) and observe the solubility.

    • Procedure: Heat the promising candidates to boiling. If the compound dissolves, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals is a positive sign. If the compound "oils out," the solvent is not suitable.

    • Common Systems: For aminopyridines, alcohol-based solvents or mixed solvent systems involving a soluble component (like ethyl acetate) and an anti-solvent (like hexanes) often work well.

Q5: My final product is off-color (e.g., yellow or brown), but appears pure by NMR and TLC. What's the cause and how can I fix it?

A5: A persistent color often indicates trace amounts of highly conjugated, colored impurities that are not easily detected by standard analysis. These can arise from oxidation or minor side reactions.

  • Solutions for Color Removal:

    • Activated Carbon Treatment: Dissolve your purified product in a suitable organic solvent. Add a very small amount of activated carbon (charcoal), heat the mixture gently for a few minutes, and then filter it through a pad of Celite to remove the carbon. The carbon will adsorb the colored impurities. Be aware that this can sometimes reduce your overall yield.

    • Recrystallization: A final recrystallization step is often very effective at excluding the impurities that cause discoloration, leaving you with a purer, crystalline product.

Purification Workflows & Protocols

The following section provides detailed, step-by-step methodologies for the key purification techniques discussed.

Workflow 1: General Purification Strategy

This diagram outlines the logical flow from receiving a crude product to obtaining a purified sample.

G cluster_start Analysis cluster_purification Purification Method Selection cluster_end Final Product Crude Crude Product Purity_Check Purity Assessment (TLC, NMR) Crude->Purity_Check Decision Impurity Profile? Purity_Check->Decision Analyze results Col_Chrom Column Chromatography Decision->Col_Chrom Multiple/ Close Spots Recrystal Recrystallization Decision->Recrystal High Purity/ Crystalline Acid_Base Acid-Base Extraction Decision->Acid_Base Basic/Acidic Impurities Pure Pure Product Col_Chrom->Pure Recrystal->Pure Acid_Base->Pure Final_Analysis Final Purity Check (NMR, LCMS) Pure->Final_Analysis

Caption: General workflow for purification of this compound.

Protocol 1: Flash Column Chromatography

This protocol is designed for separating the target compound from various impurities.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for basic compounds)

  • Glass chromatography column, sand, cotton/glass wool

  • Collection tubes, TLC plates, UV lamp

2. Procedure:

  • TLC Analysis:

    • Determine the optimal eluent system using TLC. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate.

    • Aim for an Rf value of 0.2-0.4 for the target compound.

    • If peak streaking is observed, add 0.5% triethylamine to the TLC solvent mixture and re-run.

  • Column Packing (Slurry Method):

    • Insert a cotton plug at the bottom of the column and add a layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a final layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling solvent like Dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the predetermined mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for purifying a solid product that is already relatively pure.

1. Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask, heating source (hotplate), condenser

  • Buchner funnel, filter paper, vacuum flask

2. Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Data Summary Table
ParameterValueSource
Molecular Formula C₆H₇BrN₂O[5]
Molecular Weight 203.04 g/mol [5]
Physical Form Solid[1]
Melting Point 53-58 °C[1]
Boiling Point 284.5 °C (predicted)[1]
Storage 4°C, protect from light[1][6]

References

Section 1: Troubleshooting the Direct Bromination of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Low Yield in the Synthesis of 5-Bromo-2-methoxypyridin-3-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining high yields of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive laboratory experience to help you diagnose and resolve common issues.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific problems you might be facing in the lab. We will delve into the causality behind these issues and provide detailed, validated protocols to get your synthesis back on track.

The most common and direct approach to synthesizing this compound is the electrophilic bromination of the commercially available starting material, 2-methoxypyridin-3-amine. However, this route is often plagued by issues of selectivity and over-reaction.

FAQ 1.1: My reaction resulted in a low yield of the desired product and my TLC/LC-MS shows a significant, less polar byproduct. What is happening?

Answer: This is the most frequently encountered problem and is almost certainly due to over-bromination. The starting material, 2-methoxypyridin-3-amine, has two strong activating groups (amino and methoxy) that make the pyridine ring highly susceptible to electrophilic substitution. While you are targeting mono-bromination at the C5 position, a second bromination can occur to form 3,5-dibromo-2-methoxypyridine.

The formation of di-substituted byproducts is a known issue in the halogenation of activated pyridines[1]. The amino and methoxy groups direct electrophiles to the ortho and para positions. The C5 position is para to the amino group and ortho to the methoxy group, making it the primary site of bromination. However, once the first bromine is added, the ring remains activated enough for a second electrophilic attack, often leading to the dibrominated species.

Troubleshooting Workflow: Diagnosing Over-bromination

start Low Yield & Multiple Spots on TLC check_sm Is Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm isolate Isolate Byproduct via Column Chromatography yes_sm->isolate incomplete Reaction is incomplete. See FAQ 1.2 for optimization. no_sm->incomplete analyze Analyze Byproduct by ¹H NMR & MS isolate->analyze confirm Confirmed as Dibromo-product? (Absence of one aromatic proton, mass increase of ~158 amu) analyze->confirm yes_db Yes confirm->yes_db no_db No confirm->no_db solution Root Cause: Over-bromination. Implement Controlled Bromination Protocol. yes_db->solution other_issue Issue is not over-bromination. Investigate other causes (e.g., degradation, side reactions). no_db->other_issue

Caption: Diagnostic workflow for identifying over-bromination.

FAQ 1.2: How can I prevent over-bromination and improve the selectivity for the mono-brominated product?

Answer: Controlling the reaction's stoichiometry and conditions is critical. The key is to use a milder brominating agent and carefully manage the temperature and addition rate.

  • Choice of Brominating Agent: While liquid bromine (Br₂) can be used, it is highly reactive and difficult to control on a small scale. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a slow, constant, low-concentration source of electrophilic bromine, which significantly enhances selectivity[1].

  • Stoichiometry: Use a slight excess, but no more than 1.05 to 1.1 equivalents of NBS. Using a large excess will drive the formation of the dibrominated product.

  • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C or even -10 °C) to temper the initial reactivity. The reaction can then be allowed to slowly warm to room temperature.

  • Solvent Choice: Aprotic solvents are generally preferred. Dichloromethane (DCM) or Acetonitrile (MeCN) are excellent choices.

Protocol 1: Controlled Mono-bromination using NBS

  • Dissolve 2-methoxypyridin-3-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-45 minutes. It is crucial to add it slowly to maintain control over the reaction exotherm and local concentration.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. You should see the starting material spot diminish and a new, more non-polar product spot appear.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Proceed to aqueous workup (see Section 2).

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a slow release of Br+, minimizing over-reaction compared to Br₂.
Equivalents of NBS 1.05 - 1.1 eqEnsures complete consumption of starting material without a large excess to drive di-bromination.
Initial Temperature 0 °C to -10 °CReduces the initial rate of reaction, allowing for better control.
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic solvents that do not participate in the reaction and offer good solubility.
Monitoring TLC or LC-MSEssential for stopping the reaction at the optimal time to maximize yield and minimize byproduct formation.

Section 2: Optimizing Workup and Purification

Even with a successful reaction, significant product loss can occur during the workup and purification stages. The product contains a basic amino group, making its solubility pH-dependent.

FAQ 2.1: I am experiencing low recovery after aqueous workup and extraction. Where is my product going?

Answer: The amino group on your product is basic and will be protonated under acidic conditions, forming a salt. This salt is highly soluble in the aqueous layer and will not be efficiently extracted into common organic solvents like ethyl acetate or DCM.

Best Practices for Workup:

  • Quenching: After quenching with sodium thiosulfate, ensure the aqueous layer is basic. Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH) until the pH is > 8.

  • Extraction: Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

FAQ 2.2: My crude product is an oil/impure solid that is difficult to purify. What is the best method for purification?

Answer: this compound is a solid at room temperature with a reported melting point of 53-55°C[2]. If your crude product is an oil, it likely contains residual solvent or impurities.

  • Column Chromatography: This is the most reliable method for separating the desired product from the non-polar dibrominated byproduct and any polar baseline impurities. A silica gel column using a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30-40%) is typically effective.

  • Crystallization: If the crude product is relatively clean (>90%), crystallization can be an effective and scalable purification method. Try dissolving the crude material in a minimal amount of a hot solvent like isopropanol or toluene and allowing it to cool slowly.

Section 3: An Alternative High-Yield Strategy

If direct bromination consistently provides low yields despite optimization, a different synthetic route may be more efficient. A robust and often higher-yielding alternative is the reduction of a nitro-precursor.

FAQ 3.1: When should I consider an alternative synthesis route?

Answer: Consider this alternative route if:

  • You cannot suppress the formation of the dibromo-byproduct to an acceptable level (<5%).

  • The required starting material, 5-bromo-2-methoxy-3-nitropyridine, is available and economically viable.

  • You require a higher purity product with a more straightforward purification.

The reduction of a nitro group to an amine is a very clean and high-yielding transformation. Common methods involve using reducing metals like iron, tin, or zinc in an acidic medium, or catalytic hydrogenation.

Reaction Pathway: Nitro-Reduction

start 5-Bromo-2-methoxy- 3-nitropyridine product 5-Bromo-2-methoxy- pyridin-3-amine start->product Fe / NH₄Cl or Fe / HCl in MeOH/H₂O or AcOH High Yield (>90%)

Caption: High-yield synthesis via nitro-group reduction.

Protocol 2: High-Yield Synthesis via Iron-Mediated Nitro Reduction (Adapted from[3][4])

  • To a solution of 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v) or acetic acid, add iron powder (2.5-3.0 eq).

  • Add a catalytic amount of ammonium chloride (NH₄Cl) or concentrated hydrochloric acid (HCl) to activate the iron.

  • Heat the mixture to reflux (typically 80 °C) and stir vigorously for 2-4 hours. The reaction is often visually indicated by a color change from yellow to dark brown or black.

  • Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure.

  • If an acidic medium was used, dissolve the residue in water and basify with NaHCO₃ or NaOH to a pH > 8.

  • Extract the product with Ethyl Acetate, dry the organic layer, and concentrate to yield the desired amine, which is often of high purity without the need for column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 5-Bromo-2-methoxypyridin-3-amine (PubChem CID: 44754869).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. We will address common challenges, provide troubleshooting solutions, and offer validated starting protocols to accelerate your research.

The structure of this compound presents unique challenges in palladium-catalyzed cross-coupling. The electron-rich nature of the pyridine ring, due to the methoxy and amine substituents, can influence reactivity. Furthermore, the pyridine nitrogen and the exocyclic amine can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis.[2][3] Careful selection of the catalyst, ligand, base, and solvent system is therefore paramount for achieving high efficiency and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cross-coupling of this compound.

Q1: What are the primary challenges associated with the cross-coupling of this aminopyridine substrate?

A1: The main challenges stem from the substrate's inherent properties:

  • Catalyst Inhibition/Deactivation: The lone pairs on the pyridine nitrogen and the 3-amino group can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that reduce catalytic activity.[2][3]

  • Substrate Reactivity: While the C-Br bond is generally reactive, the electron-donating methoxy and amino groups can modulate the electronic properties of the pyridine ring, affecting the rate of oxidative addition.[4]

  • Side Reactions: For Suzuki-Miyaura couplings, protodebromination (replacement of bromine with hydrogen) can be a significant side reaction, especially under basic conditions or in the presence of water.[5] For Buchwald-Hartwig aminations, reductive dehalogenation can also compete with the desired C-N bond formation.[6]

Q2: Which palladium precursors and ligands are most effective for this type of substrate?

A2: Success with electron-rich heteroaryl halides like this often requires moving beyond simple catalysts like Pd(PPh₃)₄.

  • Palladium Precursors: Air-stable Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf), or Pd(0) sources like Pd₂(dba)₃, are commonly used. The choice often depends on the specific ligand and reaction type.

  • Ligands: The key to overcoming catalyst inhibition is the use of bulky, electron-rich phosphine ligands.[7][8] These ligands promote the desired catalytic cycle, particularly the reductive elimination step, and their steric bulk can disfavor the binding of the pyridine nitrogen to the metal center.[9] Highly effective ligand classes include:

    • Biaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are frequently the top choice. They are known to facilitate couplings of challenging, electron-rich heteroaryl halides.[2][10][11]

    • Ferrocenyl Phosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be effective, particularly in Suzuki-Miyaura reactions.[12]

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer a robust alternative to phosphines, showing good stability and activity.[2][7]

Q3: How critical is the choice of base and solvent?

A3: The base and solvent are not passive components; they are crucial to the reaction's success.

  • Base: The base's role extends beyond neutralizing the HX byproduct. In Suzuki couplings, it is essential for activating the boronic acid for the transmetalation step.[13] Common choices include:

    • Phosphates (K₃PO₄): Often a reliable choice for Suzuki couplings, providing a good balance of basicity and compatibility.[14][15]

    • Carbonates (Cs₂CO₃, K₂CO₃): Also widely used, with cesium carbonate being a stronger, more soluble option that can accelerate slow reactions.[7][16]

    • Alkoxides (NaOt-Bu, KOt-Bu): These are strong, non-nucleophilic bases typically required for Buchwald-Hartwig aminations.[2][17]

  • Solvent: The solvent must dissolve the reactants and catalyst system while being stable at the required reaction temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions like protodebromination.[7] Common choices include:

    • Ethers: 1,4-Dioxane, THF, DME.

    • Aromatics: Toluene, Xylenes.

    • Alcohols: n-Butanol is sometimes used for Suzuki couplings at higher temperatures.[14]

    • Aqueous Mixtures: Dioxane/water or Toluene/ethanol/water mixtures are frequently used for Suzuki couplings to help dissolve the inorganic base.[10][15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My Suzuki-Miyaura reaction has stalled or shows very low conversion.

  • Q: I've mixed this compound with an arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in dioxane/water, but LCMS analysis shows mostly starting material after several hours at 100 °C. What went wrong?

  • A: This is a common issue. Let's diagnose the potential causes systematically.

    • Inactive Catalyst System: The most likely culprit is catalyst deactivation.

      • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen.[7] Ensure your solvent was rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[2]

      • Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure the aminopyridine and boronic acid are pure. Boronic acids, in particular, can degrade on storage, often forming anhydrides (boroxines) or undergoing protodeboronation.[7]

      • Ligand Choice: While SPhos is a good starting point, some substrate combinations may require a different ligand. Consider screening other bulky ligands like XPhos or RuPhos.[11]

    • Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be slow.

      • Base Quality & Solubility: Ensure the base (K₃PO₄) is anhydrous and finely powdered to maximize its surface area and reactivity.[7] If the base is not dissolving, the reaction can stall. A switch to a more soluble base like Cs₂CO₃ or using a different solvent system might be necessary.

      • Water Content: While some water is needed to dissolve the base and facilitate the catalytic cycle, too much can promote unwanted side reactions.[7] Ensure your solvent ratio (e.g., dioxane:water 4:1) is correct.

    • Boronic Acid Instability: The boronic acid itself may be degrading under the reaction conditions faster than it couples.

      • Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved by a proton source, is a known issue.[5] Using strictly anhydrous solvents (if possible with a base like Cs₂CO₃ in pure dioxane) or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this problem.[5]

Problem: I am observing significant protodebromination of my starting material.

  • Q: My reaction mixture shows a significant peak corresponding to 2-methoxypyridin-3-amine. Why is my starting material being reduced instead of coupled?

  • A: Protodebromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl halides.

    • Mechanism: This side reaction can occur through various pathways, often involving the palladium catalyst. It is frequently exacerbated by the presence of proton sources (like water or alcohols) and certain bases. Bulky phosphine ligands, while beneficial for the coupling, have also been shown to sometimes promote protodeboronation of the coupling partner.[18]

    • Solutions:

      • Minimize Proton Sources: Use thoroughly dried and degassed solvents and reagents. If using an aqueous solvent system for a Suzuki reaction, consider minimizing the water content or switching to an anhydrous system with a soluble base.

      • Base Selection: The choice of base can be critical. Sometimes, a weaker base or a different cation can disfavor the protodebromination pathway.

      • Temperature Control: Lowering the reaction temperature may slow the rate of protodebromination relative to the desired cross-coupling.

      • Change the Ligand: While counterintuitive, screening different ligands can sometimes find one that favors the productive catalytic cycle over the undesired reduction pathway.

Part 3: Recommended Protocols & Catalyst Systems

The following tables provide validated starting points for common cross-coupling reactions with this compound. Optimization may be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

Formation of a C(sp²)-C(sp²) bond.

ParameterCondition A (General)Condition B (Challenging Substrates)
Pd Precatalyst Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2-4 mol%)
Ligand XPhos (4 mol%)Not required (precatalyst)
Base K₃PO₄ (3 equiv.)K₂CO₃ (2-3 equiv.)
Solvent n-Butanol or 1,4-Dioxane/H₂O (4:1)Toluene / H₂O (5:1)
Temperature 100-120 °C90-110 °C
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv.)Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv.)
Reference Adapted from[14]Adapted from[2]

General Experimental Protocol (Suzuki-Miyaura):

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (3 equiv.).[14]

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv.) and the ligand (e.g., XPhos, 0.1 equiv.).[14]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed n-butanol via syringe.[14]

  • Heat the reaction mixture to 120 °C and stir vigorously until analysis (TLC or LC-MS) shows consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Table 2: Buchwald-Hartwig Amination Conditions

Formation of a C(sp²)-N bond.

ParameterCondition A (Primary/Secondary Amines)Condition B (Amides/Carbamates)
Pd Precatalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (4 mol%)RuPhos (4-5 mol%)
Base NaOt-Bu (1.4 equiv.)Cs₂CO₃ (1.5-2.0 equiv.)
Solvent Toluene or DioxaneDioxane
Temperature 90-110 °C100-120 °C
Coupling Partner Aliphatic or Aromatic Amine (1.2 equiv.)Amide or Carbamate (1.2 equiv.)
Reference Adapted from[2][17]Adapted from[6]
Table 3: Sonogashira Coupling Conditions

Formation of a C(sp²)-C(sp) bond.

ParameterStandard Conditions
Pd Precatalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Coupling Partner Terminal Alkyne (1.2-1.5 equiv.)
Reference Adapted from[19][20][21]

Part 4: Visual Guides & Workflows

Catalyst System Selection Workflow

This diagram provides a decision-making framework for selecting an appropriate catalyst system based on the desired transformation.

G cluster_start Define Transformation cluster_coupling Select Coupling Partner cluster_systems Recommended Catalyst System cluster_end Outcome start Starting Material: This compound partner Coupling Partner Type? start->partner suzuki_sys Suzuki System Pd₂(dba)₃ / XPhos Base: K₃PO₄ Solvent: n-Butanol partner->suzuki_sys Boronic Acid (C-C) buchwald_sys Buchwald-Hartwig System Pd₂(dba)₃ / Xantphos Base: NaOtBu Solvent: Toluene partner->buchwald_sys Amine/Amide (C-N) sonogashira_sys Sonogashira System PdCl₂(PPh₃)₂ / CuI Base: Et₃N Solvent: THF/DMF partner->sonogashira_sys Terminal Alkyne (C-C, sp) product Desired Coupled Product suzuki_sys->product buchwald_sys->product sonogashira_sys->product caption Fig 1. Decision workflow for catalyst selection.

Caption: Fig 1. Decision workflow for catalyst selection.

Suzuki-Miyaura Catalytic Cycle & Potential Pitfalls

This diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting potential inhibitory pathways specific to the aminopyridine substrate.

G pd0 Active Pd(0)Lₙ ox_add Oxidative Addition (Rate-Limiting) pd0->ox_add inhibited_pd Inhibited Complex [Pd(0)Lₙ(Py-NH₂)] pd0->inhibited_pd Inhibition by Pyridine-NH₂ pd_complex [Ar-Pd(II)-Br]Lₙ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r [Ar-Pd(II)-R]Lₙ transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 Regenerates Catalyst product Coupled Product Ar-R red_elim->product arbr 5-Bromo-2-methoxy- pyridin-3-amine arbr->ox_add boronic R-B(OH)₂ + Base boronic->transmetal caption Fig 2. Suzuki cycle with substrate inhibition pathway.

Caption: Fig 2. Suzuki cycle with substrate inhibition pathway.

References

Technical Support Center: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrodehalogenation and Optimizing C-C Bond Formation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxypyridin-3-amine, with a specific focus on mitigating the common and often frustrating side reaction of hydrodehalogenation. As Senior Application Scientists, we synthesize our field experience with established chemical principles to help you navigate this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem with this compound?

A1: Hydrodehalogenation is an undesired side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2-methoxypyridin-3-amine as a byproduct.[1] This side reaction consumes your starting material, reduces the yield of the desired coupled product, and complicates purification due to the structural similarity of the byproduct to both the starting material and the product.

This compound is particularly susceptible to this issue. The pyridine ring is electron-deficient, which generally facilitates the initial oxidative addition step of the catalytic cycle.[1] However, the presence of two electron-donating groups (methoxy and amino) increases the electron density at the 5-position, making the C-Br bond more prone to alternative reaction pathways that lead to hydrodehalogenation.

Q2: I'm observing a significant amount of the hydrodehalogenated byproduct. What are the primary mechanistic causes?

A2: The formation of the hydrodehalogenated byproduct, 2-methoxypyridin-3-amine, primarily stems from the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This reactive intermediate can then transfer a hydride to the aryl bromide, leading to the undesired product. Several factors can contribute to the formation of Pd-H species:

  • The Base: Certain bases, particularly alkoxides, can undergo β-hydride elimination to generate Pd-H.

  • The Solvent: Protic solvents (e.g., alcohols) or even trace amounts of water can act as hydride sources.

  • The Boronic Acid Reagent: Impurities or decomposition of the boronic acid can sometimes lead to species that facilitate the formation of Pd-H.

A slow transmetalation step is another key factor. If the transfer of the organic group from the boron atom to the palladium center is sluggish, the lifetime of the Ar-Pd(II)-Br intermediate is extended, providing a larger window of opportunity for competing hydrodehalogenation to occur.

Q3: Can the unprotected amino group on my substrate interfere with the reaction?

A3: Yes, the free amino group, along with the pyridine nitrogen, can chelate to the palladium center. This coordination can inhibit the catalyst, slowing down the desired catalytic cycle and potentially favoring side reactions like hydrodehalogenation.[1] While many couplings with aminopyridines can be achieved without protection, in cases of persistent low yield or high byproduct formation, N-protection is a viable strategy to consider.

Troubleshooting Guide: Minimizing Hydrodehalogenation

If you are experiencing significant hydrodehalogenation, a systematic approach to optimizing your reaction conditions is crucial. The following table outlines key parameters, their impact on the side reaction, and recommended adjustments.

Parameter Potential Issue Leading to Hydrodehalogenation Recommended Action & Rationale
Catalyst & Ligand A highly active catalyst system can sometimes favor hydrodehalogenation if the transmetalation step is slow. The ligand's steric and electronic properties are critical.Switch to a bulkier, more electron-rich ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate reductive elimination of the desired product relative to hydrodehalogenation.[2][3][4] Consider using a pre-formed catalyst (e.g., XPhos Pd G2/G3) for better reproducibility.[3]
Base Strong alkoxide bases can be a source of hydrides. The strength and type of base can significantly influence the reaction outcome.Use a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[5][6] They are effective in activating the boronic acid without promoting hydride formation.
Solvent Protic solvents (alcohols) or excessive water can serve as hydride sources.Use anhydrous, aprotic solvents. A mixture of 1,4-dioxane/water (typically 4:1 to 10:1) or toluene/water is standard.[5][7] Ensure solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.
Boronic Acid Quality Impurities or degradation (protodeboronation) of the boronic acid can slow transmetalation.Use high-purity boronic acid. If possible, use freshly purchased or recrystallized material. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
Temperature High temperatures can increase the rate of side reactions and catalyst decomposition.Lower the reaction temperature. While Suzuki couplings often require heat, running the reaction at the lowest effective temperature (e.g., 80-90 °C) can disfavor hydrodehalogenation.[5]
Reaction Time Prolonged reaction times can lead to increased byproduct formation.Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction promptly.
Amine Protection The unprotected amine may be inhibiting the catalyst.Consider N-protection. Protecting the amine with a Boc group can prevent catalyst inhibition.[5] Note that the Boc group may be cleaved under certain basic conditions. An alternative is to convert the amine to an acetamide.[5]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired hydrodehalogenation pathway.

Suzuki_vs_Hydrodehalogenation cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_hydro Undesired Hydrodehalogenation Pathway Ar-Br This compound Ar-Pd(II)-Br Ar-Pd(II)-Br Intermediate Ar-Br->Ar-Pd(II)-Br Oxidative Addition Pd(0) Pd(0) Pd(0)->Ar-Pd(II)-Br Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Ar-Pd(II)-Br->Ar-Pd(II)-R Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Ar-Pd(II)-R Product Desired Coupled Product Ar-Pd(II)-R->Product Reductive Elimination Product->Pd(0) Ar-Pd(II)-Br_h Ar-Pd(II)-Br Intermediate Ar-Pd(II)-H Ar-Pd(II)-H Intermediate Ar-Pd(II)-Br_h->Ar-Pd(II)-H Hydride Transfer Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->Ar-Pd(II)-H Byproduct Hydrodehalogenated Byproduct Ar-Pd(II)-H->Byproduct Reductive Elimination Pd(0)_h Pd(0) Byproduct->Pd(0)_h

Caption: Competing pathways in the Suzuki coupling of this compound.

Experimental Protocols

The following protocols are provided as robust starting points for your experiments. They are adapted from successful couplings of structurally similar aminobromopyridines.[5]

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a reliable starting point for many Suzuki couplings and is based on conditions reported for the closely related 5-bromo-2-methylpyridin-3-amine.[5]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting with a Buchwald Ligand System

If Protocol 1 results in significant hydrodehalogenation, switching to a more specialized catalyst system is recommended.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • In an inert atmosphere glovebox or Schlenk line, add this compound, the arylboronic acid, and K₂CO₃ to a dry reaction vessel.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Seal the vessel and heat to 90-100 °C with vigorous stirring.

  • Monitor and work up the reaction as described in Protocol 1.

Analytical Characterization of Hydrodehalogenation

Accurate identification and quantification of the hydrodehalogenated byproduct, 2-methoxypyridin-3-amine, is essential for optimizing your reaction.

  • Thin-Layer Chromatography (TLC): The hydrodehalogenated byproduct will typically have a different Rf value than the starting material and the desired product. It is often less polar than the starting amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile byproduct. The mass spectrum will show the molecular ion corresponding to 2-methoxypyridin-3-amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex mixtures, LC-MS provides both separation and mass information for confident identification of all components.[8]

  • ¹H NMR Spectroscopy: The proton NMR of the crude reaction mixture can be used to quantify the ratio of product to byproduct by integrating characteristic signals in the aromatic region. The disappearance of the proton signal adjacent to the bromine and the appearance of a new aromatic proton signal are indicative of hydrodehalogenation.

Caption: Analytical workflow for identifying and quantifying the hydrodehalogenation byproduct.

References

Technical Support Center: Managing Impurities in 5-Bromo-2-methoxypyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxypyridin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and impurity formation in reactions involving this versatile building block. Our focus is on providing practical, experience-driven insights to enhance the efficiency and purity of your synthetic routes.

Introduction: The Challenge of Purity in Pyridine Scaffolds

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a coordinating amino group, and a potentially labile methoxy group, presents a specific set of challenges in maintaining reaction fidelity and minimizing impurity formation. The lone pair of electrons on the pyridine nitrogen can interact with and deactivate palladium catalysts, a common issue in cross-coupling reactions with pyridine substrates. This guide is designed to help you navigate these complexities and achieve your desired products with high purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What are the likely causes?

A1: Low reactivity in Suzuki-Miyaura couplings of pyridine-containing substrates is a common issue. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the adjacent amino group can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which can prevent the pyridine nitrogen from binding and deactivating the catalyst.

  • Inappropriate Base Selection: The choice of base is critical. An unsuitable base can lead to poor reaction kinetics or degradation of starting materials.

    • Solution: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. It's crucial to ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Solvent Issues: The reaction solvent must be anhydrous and capable of dissolving all reactants.

    • Solution: A mixture of a non-polar solvent like 1,4-dioxane or toluene with water (typically in a 4:1 to 10:1 ratio) is a common choice for Suzuki reactions. Ensure your organic solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Q2: I'm observing a significant amount of a debrominated impurity (2-methoxy-pyridin-3-amine) in my reaction mixture. What causes this hydrodehalogenation?

A2: The formation of a debrominated byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions, known as hydrodehalogenation. This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom.

  • Mechanism: This side reaction can be promoted by several factors, including elevated temperatures and certain catalyst/ligand combinations. It can also occur if there are sources of hydride in the reaction mixture, sometimes stemming from the solvent or other reagents.

  • Mitigation Strategies:

    • Lowering Reaction Temperature: Running the reaction at the lowest effective temperature can often disfavor the hydrodehalogenation pathway.

    • Ligand Choice: The choice of ligand can influence the rate of hydrodehalogenation. Experimenting with different phosphine ligands may be necessary.

    • Careful Reagent Purification: Ensure all reagents and solvents are pure and free from contaminants that could act as hydride sources.

Q3: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?

A3: Similar to Suzuki couplings, Buchwald-Hartwig aminations of this compound are sensitive to several factors.

  • Catalyst and Ligand System: The choice of palladium precursor and ligand is crucial. For this substrate, pre-formed palladium catalysts (precatalysts) can offer improved performance.

    • Recommendation: Systems like Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) are often a good starting point.

  • Base: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine coupling partner.

    • Common Choices: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. Note that NaOt-Bu is highly moisture-sensitive and should be handled in an inert atmosphere.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.

    • Best Practice: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

Q4: I am concerned about the stability of the 2-methoxy group under my reaction conditions. Can it be hydrolyzed?

A4: Yes, the 2-methoxy group on the pyridine ring can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions at elevated temperatures, leading to the formation of the corresponding 2-pyridone impurity.

  • Hydrolysis Conditions: While typically stable under the neutral or mildly basic conditions of many cross-coupling reactions, prolonged heating in the presence of water and a strong acid or base can lead to cleavage of the methyl group.

  • Prevention:

    • Control pH: Avoid highly acidic or basic workup conditions if the product is sensitive.

    • Minimize Reaction Time: Do not prolong the reaction time unnecessarily, especially at high temperatures.

    • Anhydrous Conditions: For non-aqueous reactions, ensure all reagents and solvents are strictly anhydrous.

Troubleshooting Guide: Common Impurities and Their Management

This section details common impurities encountered in reactions with this compound and provides strategies for their identification and minimization.

Impurity Potential Cause Identification (Analytical Techniques) Mitigation Strategies
Debrominated Starting Material (2-methoxypyridin-3-amine) Hydrodehalogenation during cross-coupling reactions.LC-MS (loss of bromine mass), ¹H NMR (absence of one aromatic proton signal and change in splitting pattern).Lower reaction temperature, screen different palladium ligands, ensure high purity of reagents.
Homocoupled Boronic Acid/Ester Byproduct (in Suzuki reactions) Oxidative coupling of the boronic acid reagent.LC-MS, ¹H NMR.Rigorous degassing of the solvent, use of a Pd(0) source directly, lower reaction temperature.
2-Pyridone Derivative Hydrolysis of the 2-methoxy group.LC-MS (mass change corresponding to loss of CH₂), ¹H NMR (disappearance of methoxy signal, potential tautomerism).Avoid strongly acidic or basic conditions, minimize reaction time and temperature, use anhydrous conditions where possible.
Starting Material Incomplete reaction.TLC, LC-MS, ¹H NMR.Increase reaction time, temperature, or catalyst loading. Verify the quality and activity of all reagents.
Palladium Black Catalyst decomposition.Visual observation (black precipitate).Ensure a strictly inert atmosphere, use a suitable ligand to stabilize the catalyst, avoid excessively high temperatures.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent System setup->solvent Under Inert Atmosphere heat Heat to 85-95 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Column Chromatography workup->purify product product purify->product Pure Product

A typical workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base and this compound.

  • Add the anhydrous, degassed toluene via syringe.

  • Finally, add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of Buchwald-Hartwig Amination Troubleshooting Logic

Buchwald_Troubleshooting cluster_catalyst Catalyst System cluster_base Base cluster_reagents Reagents & Conditions start Low Yield in Buchwald-Hartwig Amination catalyst_check Is the catalyst active? Is the ligand appropriate? start->catalyst_check base_check Is the base strong enough? Is it anhydrous? start->base_check reagents_check Are reagents pure and anhydrous? Is the temperature optimal? start->reagents_check catalyst_solution Use a pre-catalyst. Screen bulky ligands (e.g., XPhos). Ensure inert atmosphere. catalyst_check->catalyst_solution base_solution Use NaOt-Bu or LiHMDS. Handle base in a glovebox. base_check->base_solution reagents_solution Use high-purity starting materials. Use freshly distilled/anhydrous solvent. Screen reaction temperatures (80-120 °C). reagents_check->reagents_solution

A decision-making diagram for troubleshooting low yields in Buchwald-Hartwig amination.

Effect of base and solvent on 5-Bromo-2-methoxypyridin-3-amine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot challenges related to the reactivity of this versatile building block. We will explore the critical influence of base and solvent selection on reaction outcomes, moving beyond simple protocols to explain the causal relationships that govern success in the lab.

Core Reactivity Principles

This compound is a functionalized pyridine derivative whose reactivity is primarily dictated by three key features: the bromine atom at the 5-position, the electron-donating methoxy group at the 2-position, and the nucleophilic amino group at the 3-position. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.[1] The bromine atom is the primary site for transformations, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: Low or no yield in a palladium-catalyzed cross-coupling is a common issue that requires systematic verification of your reaction parameters.[2]

  • Reagent Integrity: First, confirm the quality and purity of all reagents. The starting material, boronic acid, solvent, and base must be pure and, critically, anhydrous. Moisture can significantly hinder reaction efficiency. Solvents should be freshly distilled or from a reliable commercial source.[2]

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[2][3] Consider using a pre-activated Pd(0) source or a more robust precatalyst system. The choice of ligand is also crucial, as it influences both the stability and activity of the catalyst.[3]

  • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[2]

Q2: I'm performing a Suzuki coupling and used sodium carbonate (Na₂CO₃) as the base in a dioxane/water system, but the yield was poor. Why might this be, and what are my alternatives?

A2: While Na₂CO₃ can be a highly effective base in many Suzuki reactions, its performance is highly substrate- and solvent-dependent.[4][5] The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[6]

  • Causality: The issue could stem from the solubility or basicity of Na₂CO₃ in your specific solvent system. If the base is not sufficiently soluble or strong enough to efficiently form the boronate, the reaction will be slow or stall. Inorganic bases are often superior to organic bases for this reason.[5]

  • Alternative Bases: A systematic screening of bases is recommended. For bromopyridine substrates, stronger inorganic bases often give better results.

    • Potassium Carbonate (K₂CO₃): A slightly stronger and often more effective base than Na₂CO₃.[6]

    • Potassium Phosphate (K₃PO₄): A strong base that is highly effective for coupling reactions of electron-rich or sterically hindered bromopyridines. It was used successfully in a Suzuki coupling of a similar N-acetylated aminobromopyridine.[7]

    • Cesium Carbonate (Cs₂CO₃): A very strong and highly soluble base that can dramatically accelerate sluggish reactions, though it is more expensive.[8]

Q3: My reaction seems to stall when using a single aprotic solvent like THF. What is the role of the solvent here, and what should I try instead?

A3: Solvent choice is critical as it must accommodate all reactants, which often have different polarities. The aryl halide is organic-soluble, while the inorganic base and boronate salt are often more water-soluble.

  • Causality: A single aprotic solvent like THF may not be polar enough to dissolve the inorganic base or the boronate intermediate, leading to a heterogeneous mixture and poor reaction kinetics.

  • Recommended Solvent Systems:

    • Polar Aprotic/Water Mixtures: A combination of a polar aprotic solvent with water is standard for Suzuki reactions. This creates a biphasic system where all components have sufficient solubility. Common and effective mixtures include:

      • 1,4-Dioxane / Water (typically in a 4:1 or 5:1 ratio)[6][7]

      • DMF / Water (e.g., 1:1 ratio)[5]

    • Polar Protic Solvents: In some cases, polar protic solvents like ethanol can be used, especially in combination with water.[4] These solvents can stabilize ionic intermediates in the catalytic cycle.[9]

Q4: The reaction is clean but proceeds very slowly, even at high temperatures. How can I increase the reaction rate without generating byproducts?

A4: When a reaction is clean but slow, the limiting factor is often the energy barrier of a key step in the catalytic cycle, typically the oxidative addition or transmetalation.

  • Increase Base Strength: As discussed in Q2, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step.[7][8]

  • Ligand Optimization: The ligand on the palladium center dictates the catalyst's reactivity. If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos). These "Buchwald-type" ligands are known to accelerate both the oxidative addition and reductive elimination steps.[3]

  • Advanced Strategy: In Situ Halogen Exchange: For particularly challenging or unreactive aryl bromides, an in situ conversion of the bromide to a more reactive aryl iodide can be a powerful strategy.[10] Adding a catalytic amount of an iodide source (like KI) can transiently form the C-I bond, which undergoes oxidative addition much more readily than the C-Br bond.[10]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions involving this compound.

TroubleshootingWorkflow Start Low / No Yield CheckReagents 1. Verify Reagent Quality - Purity (Substrate, Boronic Acid) - Anhydrous Conditions (Solvent, Base) - Inert Atmosphere Start->CheckReagents Initial Check CheckCatalyst 2. Evaluate Catalyst System - Active Pd(0) generation? - Appropriate Ligand? - Catalyst Loading? CheckReagents->CheckCatalyst Reagents OK Success Successful Reaction CheckReagents->Success Issue Found & Corrected OptimizeConditions 3. Optimize Reaction Conditions - Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen Solvents (Dioxane/H₂O, DMF/H₂O) CheckCatalyst->OptimizeConditions Catalyst System OK CheckCatalyst->Success Issue Found & Corrected AdvancedSolutions 4. Implement Advanced Strategies - Use Electron-Rich Ligands (Buchwald) - In Situ Br -> I Exchange (add KI) - Increase Temperature OptimizeConditions->AdvancedSolutions Still Slow / Low Yield OptimizeConditions->Success Issue Found & Corrected AdvancedSolutions->Success

Caption: A step-by-step decision tree for troubleshooting failed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: What is the general effect of different bases on Suzuki-Miyaura coupling reactions?

A: The base is indispensable for the reaction, activating the organoboron species to facilitate the crucial transmetalation step.[6] Generally, inorganic bases are more effective than organic bases.[5] The reactivity often correlates with basicity and solubility. Carbonates and phosphates are most common, with a typical reactivity order being Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃.[4][5][7][8]

Q: How do I choose between a polar protic and a polar aprotic solvent for a nucleophilic substitution reaction?

A: The choice depends on the reaction mechanism (Sₙ1 vs. Sₙ2/SₙAr).

  • Polar Protic Solvents (e.g., water, ethanol): These solvents contain O-H or N-H bonds and can form hydrogen bonds. They are excellent at solvating both cations and anions.[11] This property can stabilize ionic intermediates, accelerating Sₙ1-type reactions.[9] However, by strongly solvating the nucleophile, they can reduce its reactivity and slow down Sₙ2 or SₙAr reactions.[9][12]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They solvate cations well but are poor at solvating anions.[11] This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for Sₙ2 and SₙAr reactions.[11]

Q: Can the amino group at the 3-position interfere with palladium-catalyzed reactions?

A: Yes, the lone pair of electrons on the amino group can coordinate to the palladium center. This can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle. This effect is usually mitigated by the choice of a suitable phosphine ligand, which has a stronger affinity for the palladium center. In some cases, protecting the amine (e.g., as an amide) before the coupling reaction can lead to more consistent results, as demonstrated in the literature with a similar substrate.[7]

Data Summary: Base and Solvent Effects in Suzuki Couplings

The following table summarizes common conditions and expected outcomes based on literature precedents for similar bromopyridine systems.

BaseSolvent SystemTypical Temperature (°C)CommentaryReferences
Na₂CO₃ EtOH / WaterRefluxCan be effective and is economical. Yield may be moderate depending on the substrate.[4]
K₂CO₃ 1,4-Dioxane / Water80 - 120A reliable and widely used system, often providing good to high yields.[6][8]
K₃PO₄ 1,4-Dioxane / Water85 - 95A stronger base, excellent for less reactive substrates or when milder temperatures are desired.[7]
Cs₂CO₃ 1,4-Dioxane / Water80 - 100Very strong base, often used to accelerate difficult couplings or for highly deactivated substrates.[8]
TEA DMF80 - 110Organic bases are generally less effective than inorganic bases for Suzuki couplings.[5]

Key Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ at 3-5 mol% or a combination of Pd₂(dba)₃ and a phosphine ligand) to the vessel.

  • Degassing: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Visualizing the Catalytic Cycle: The Role of the Base

The base is not a passive spectator; it is an active participant in the rate-determining transmetalation step of the Suzuki-Miyaura reaction.

SuzukiCycle cluster_base Base Activation Step Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIR2 R¹-Pd(II)L₂-R² Transmetal->PdIIR2 Boronate R²-B(OH)₃⁻ (Boronate) Boronate->Transmetal Nucleophilic Transfer BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) Base->Boronate Activates RedElim Reductive Elimination PdIIR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArBr R¹-Br (5-Bromo-2-methoxy pyridin-3-amine) ArBr->OxAdd

Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting the critical activation of boronic acid by the base.

References

Technical Support Center: Overcoming Catalyst Inhibition with 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered when using 5-Bromo-2-methoxypyridin-3-amine in metal-catalyzed cross-coupling reactions. As a key structural motif in medicinal chemistry, successfully employing this building block is critical, yet its inherent properties can often lead to catalyst inhibition and low reaction yields. This resource is designed to help you diagnose and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled or resulted in a very low yield. What are the primary causes?

Low yields or complete reaction failure when using aminopyridine substrates are common challenges. The issues typically stem from the substrate's inherent ability to interfere with the catalyst.[1]

The most probable causes are:

  • Catalyst Inhibition by Substrate Coordination: This is the most frequent issue. The lone pair of electrons on the pyridine ring nitrogen, and to a lesser extent the 3-amino group, can strongly coordinate to the palladium (or other transition metal) catalyst center.[2][3] This forms a stable, off-cycle complex that deactivates the catalyst, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1][4] Five-membered heterocyclic halides can also be difficult coupling partners due to their tendency to inhibit or deactivate palladium catalysts.[5]

  • Catalyst Decomposition: The active Pd(0) species is highly sensitive and can be deactivated through several pathways. A common visual indicator of this is the formation of a black precipitate, known as "palladium black," which is simply aggregated, inactive palladium metal.[3] This decomposition can be triggered by:

    • Presence of Oxygen: Inadequate degassing of solvents and reagents allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3][6]

    • High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate the decomposition of the catalyst or sensitive reagents.[6]

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation.[3]

  • Suboptimal Ligand Choice: The ligand is arguably the most critical component for success with this substrate. Standard ligands like PPh₃ may be ineffective. The ligand must stabilize the palladium center and sterically shield it from coordination by the pyridine nitrogen while still allowing the catalytic cycle to proceed.[1]

Q2: How can I visually identify catalyst deactivation in my reaction?

Observing the reaction mixture can provide crucial clues about the health of your catalyst.

  • Formation of Palladium Black: The appearance of a black precipitate is the most definitive visual sign of catalyst deactivation.[3] This indicates that the catalytically active palladium complexes have aggregated into larger, insoluble, and inactive clusters.[3]

  • Stalled Reaction Progress: If monitoring by TLC or LC-MS shows the reaction starting but then stopping before the starting material is fully consumed, it is a classic symptom of catalyst deactivation.[3] The catalyst was initially active but lost its efficacy over time.

  • No Reaction: If the starting material remains largely unconsumed after a significant period, it suggests that the catalyst was either inhibited from the start or was never activated properly.

Q3: What systematic steps can I take to troubleshoot a failed reaction?

A methodical approach is essential to pinpoint the cause of failure. We recommend a logical workflow to diagnose the issue efficiently.

G cluster_start cluster_checks Initial Checks cluster_solutions Corrective Actions start Low / No Yield Observed inert_check Was a Rigorous Inert Atmosphere Maintained? start->inert_check reagent_check Are Reagents & Solvents High-Purity, Anhydrous & Degassed? inert_check->reagent_check Yes solution_inert Improve Inert Technique: - Use Schlenk line - Sparge solvents with Ar/N₂ - Use fresh, sealed reagents inert_check->solution_inert No control_check Does a Control Reaction (e.g., with 4-bromotoluene) Work with the Same Reagents? reagent_check->control_check Yes solution_reagents Purify/Replace Reagents: - Use fresh, anhydrous solvent - Use high-purity catalyst/ligand - Ensure base is dry reagent_check->solution_reagents No control_check->solution_reagents No (Indicates problem with common reagents) solution_catalyst Optimize Catalyst System: - Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC) - Protect the 3-amino group - Screen different bases/solvents control_check->solution_catalyst Yes

Caption: Troubleshooting workflow for low product yield.

Recommended Diagnostic Steps:

  • Run a Control Reaction: Use a less challenging substrate (e.g., 4-bromotoluene) with your amine or boronic acid under the same reaction conditions. If this reaction works, it confirms your catalyst, ligand, base, and solvent are active, pointing towards substrate-specific inhibition as the culprit.

  • Verify Reagent Quality: Ensure all reagents are pure and dry. Impurities, especially water or oxygen, can poison the catalyst.[4][7] Use fresh, anhydrous, and properly degassed solvents.[6][8]

  • Confirm Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Ensure your reaction setup is rigorously free of air by using a Schlenk line or glovebox and properly degassing all liquids.

  • Re-evaluate the Catalyst System: If the control reaction works, the issue is almost certainly the catalyst system's incompatibility with this compound. The choice of ligand is the first and most important parameter to change.[4]

Q4: What are the most effective strategies to overcome catalyst inhibition with this compound?

Overcoming inhibition requires a multi-faceted approach focused on protecting the catalyst and promoting the desired reaction pathway.

  • Strategic Ligand Selection: This is the most powerful tool. Switch from simple phosphine ligands to bulky, electron-rich ligands that create a protective sphere around the palladium atom.

    • Buchwald Ligands: Sterically hindered biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[1] Their bulk physically blocks the pyridine nitrogen from accessing and poisoning the metal center.[1]

    • N-Heterocyclic Carbene (NHC) Ligands: These are strong σ-donors that form very stable bonds with palladium, making the catalyst more robust and resistant to deactivation.[9] Consider using a pre-formed Pd-NHC complex like Pd-PEPPSI.[10]

  • Protect the Amino Group: The primary amine at the 3-position can contribute to catalyst inhibition.[11] Converting it to a less coordinating group, such as an acetamide, can significantly improve reaction outcomes. This is a highly recommended strategy, especially if ligand optimization alone is insufficient.[11]

  • Optimize Reaction Conditions:

    • Base Selection: The base is not just a proton scavenger; it influences catalyst stability and activity. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[12][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS is required.[4][13]

    • Solvent Choice: Use anhydrous, degassed aprotic polar solvents like dioxane, toluene, or THF.[4][6] The choice of solvent can significantly impact catalyst stability and solubility of reagents.[14]

    • Temperature Control: Find the "sweet spot." Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish.[6][8] Excessively high temperatures can lead to faster catalyst decomposition.[6]

  • Use of Robust Catalyst Pre-catalysts: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂, consider using air-stable and well-defined Pd(II) pre-catalysts (e.g., those incorporating Buchwald ligands). These often provide more reliable activation and consistent results.[15][16]

Data & Protocols

Table 1: Recommended Catalyst Systems for Cross-Coupling Reactions

The following table summarizes experimentally validated and recommended starting conditions for Suzuki-Miyaura coupling reactions involving aminopyridine substrates analogous to this compound.

Reaction TypeSubstrateCatalyst / Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9578-88[10][11]
Suzuki-MiyauraN-(5-bromo-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9580-92[11]
Suzuki-MiyauraThis compoundPd₂(dba)₃ (5)XPhos (10)K₃PO₄ (3)n-Butanol120Good[7]
Buchwald-Hartwig3-Bromo-5-methoxypyridinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene110High[17]
Experimental Protocols
Protocol 1: N-Acetylation of this compound

This procedure protects the inhibitory primary amino group as a less coordinating amide.[11]

  • To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane or THF, add acetic anhydride (1.2 eq).

  • Add a mild base such as triethylamine or pyridine (1.5 eq) to scavenge the acetic acid byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(5-bromo-2-methoxy-pyridin-3-yl)acetamide.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol uses a robust catalyst system designed for challenging heteroaryl bromides.[7]

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Substrate, Boronic Acid, Base (K₃PO₄), Catalyst (Pd₂(dba)₃), & Ligand (XPhos) in a dry Schlenk flask. B 2. Evacuate and backfill the flask with Argon/Nitrogen (repeat 3 times). A->B C 3. Add anhydrous, degassed n-Butanol via syringe. B->C D 4. Heat the mixture to 120 °C with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS until starting material is consumed. D->E F 6. Cool to room temperature. Dilute with Ethyl Acetate. E->F G 7. Wash with water and brine. Dry organic layer (Na₂SO₄). F->G H 8. Filter, concentrate, and purify by column chromatography. G->H

Caption: Experimental workflow for an optimized Suzuki coupling.

  • Setup: In a dry Schlenk flask, combine the aminopyridine substrate (1.0 eq), the desired arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed n-butanol via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 5-Bromo-2-methoxypyridin-3-amine Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Growing Importance of Substituted Pyridines

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous pharmaceuticals due to their versatile biological activities. Among these, 5-Bromo-2-methoxypyridin-3-amine and its derivatives are particularly valuable building blocks. The precise arrangement of the bromo, methoxy, and amine substituents on the pyridine ring provides a unique electronic and steric profile, making these compounds key intermediates in the synthesis of targeted therapeutics.

Given their role in drug discovery, unambiguous structural confirmation and purity assessment are not just procedural formalities—they are fundamental to ensuring the validity of subsequent biological data and meeting stringent regulatory standards. This guide provides an in-depth comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), offering field-proven insights and detailed protocols for the robust characterization of this important class of molecules.

The Analytical Imperative: Why Robust Characterization Matters

The journey from a synthesized compound to a viable drug candidate is paved with data. For derivatives of this compound, the analytical challenges include:

  • Isomer Differentiation: Ensuring the correct substitution pattern on the pyridine ring.

  • Purity Assessment: Identifying and quantifying residual starting materials, solvents, or side-products.

  • Structural Verification: Confirming that the final molecular structure matches the intended design.

Both NMR and MS provide critical, yet distinct, pieces of this analytical puzzle. NMR excels at defining the precise connectivity and spatial arrangement of atoms, while MS provides definitive information on molecular weight and elemental composition. Used in concert, they offer a self-validating system for complete structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in a molecule.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum is the first and most informative experiment for these derivatives. The electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups, combined with the electron-withdrawing and anisotropic effects of the bromine atom and the pyridine nitrogen, create a distinct pattern of signals.

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (H4, H6): The two protons on the pyridine ring will typically appear as distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton at the C6 position is generally downfield due to its proximity to the electronegative ring nitrogen. The proton at C4 will be influenced by both the adjacent bromine and amine groups.

  • Amine Protons (-NH₂): These protons often appear as a broad singlet. Their chemical shift is highly variable (δ 3-6 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these protons are more likely to be observed as a sharp signal.

  • Methoxy Protons (-OCH₃): This group will present as a sharp singlet, typically in the δ 3.5-4.0 ppm region, providing a clean and reliable diagnostic signal.

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments require more sample or longer acquisition times.[3][4]

Expected Chemical Shifts:

  • C2 (bearing -OCH₃): This carbon is highly deshielded due to the attached oxygen and nitrogen, appearing significantly downfield (δ 155-165 ppm).

  • C5 (bearing -Br): The carbon directly attached to bromine will have its chemical shift influenced by the heavy atom effect, typically appearing in the δ 90-105 ppm range.

  • C3 (bearing -NH₂): This carbon will be shielded by the electron-donating amine group.

  • C4 & C6: These carbons will appear in the aromatic region (δ 110-150 ppm), with their exact shifts determined by the combined electronic effects of the substituents.

  • Methoxy Carbon (-OCH₃): A characteristic peak around δ 50-60 ppm.

Predicted NMR Data for this compound
Nucleus Predicted Chemical Shift (δ, ppm)
¹H NMRH4: ~7.2-7.5, H6: ~7.8-8.1, -NH₂: 3-6 (broad), -OCH₃: 3.8-4.0
¹³C NMRC2: ~158, C3: ~135, C4: ~120, C5: ~95, C6: ~145, -OCH₃: ~55
Note: These are estimated values. Actual shifts can vary based on solvent and specific derivative structure.
Experimental Protocol: NMR Sample Preparation & Acquisition

Trustworthy data begins with meticulous sample preparation.[5][6]

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-10 mg of the compound. For ¹³C NMR, 20-50 mg is recommended for a reasonable signal-to-noise ratio in a shorter time.[3]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.

    • CDCl₃ (Deuterated Chloroform): A good first choice for many organic compounds.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for more polar compounds and for clearly observing exchangeable protons like -NH₂.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

  • Filtration & Transfer: To ensure a homogeneous magnetic field (good shimming), filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[7]

  • Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C and any 2D NMR experiments (e.g., COSY, HSQC) if needed for full structural assignment.[8]

Part 2: Mass Spectrometry (MS) – The Molecular Weight Fingerprint

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides two indispensable pieces of information for this class of compounds: the molecular weight and the confirmation of bromine's presence.

Ionization Technique: Electrospray Ionization (ESI)

For pyridine derivatives, which contain a basic nitrogen atom, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[10][11][12] This is crucial for observing the intact molecular ion. The pyridine nitrogen is readily protonated in the ESI source, typically yielding a prominent protonated molecule peak, [M+H]⁺.

The Telltale Signature: Bromine's Isotopic Pattern

A key feature that validates the presence of a bromine atom is its unique isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[13][14][15]

This means that the mass spectrum will not show a single molecular ion peak, but rather a pair of peaks of nearly equal intensity, separated by 2 m/z units.[16] For this compound (C₆H₇BrN₂O, Exact Mass: 201.97), you would expect to see:

  • An [M+H]⁺ peak for the ⁷⁹Br isotope at m/z 202.98.

  • An [M+2+H]⁺ peak for the ⁸¹Br isotope at m/z 204.98.

Observing this characteristic 1:1 doublet is definitive proof of a single bromine atom in the molecule.[15]

Fragmentation Analysis

While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be induced to gain further structural information.[17][18] Common fragmentation pathways for these derivatives may include the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the pyridine ring.

Experimental Protocol: MS Sample Preparation & Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to avoid interference.

  • Infusion: The sample solution is typically introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The sample is ionized using positive mode ESI (+ESI) to generate the [M+H]⁺ ions.

  • Mass Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Interpretation: Analyze the spectrum for the molecular ion cluster to confirm the molecular weight and the bromine isotopic pattern.

Comparison Guide: NMR vs. MS for Characterization

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures the absorption of radiofrequency by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio (m/z) of ionized molecules.[9]
Information Provided Detailed atomic connectivity, 3D structure, stereochemistry, quantitative analysis.Molecular weight, elemental formula (with HRMS), isotopic information.
Key Strengths Unambiguous structure elucidation, isomer differentiation.[1]High sensitivity, definitive confirmation of elemental composition (especially halogens).
Limitations Lower sensitivity (requires mg quantities), complex spectra for mixtures.Provides little to no information on atom connectivity or isomerism.
Sample Prep 5-50 mg in 0.6 mL deuterated solvent.[3][4]µg to ng quantities in a volatile solvent.
Analysis Time 5 minutes (¹H) to several hours (2D NMR).< 5 minutes per sample.

Integrated Characterization Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple sources. The workflow below represents a best-practice approach for validating derivatives of this compound.

G cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR 5-50 mg MS Mass Spectrometry (+ESI) Prep->MS ~10 µg NMR_Data Connectivity Map (Atom A -> Atom B) NMR->NMR_Data MS_Data Molecular Weight Bromine Isotope Pattern MS->MS_Data Confirm Structure Confirmed NMR_Data->Confirm MS_Data->Confirm

Caption: Integrated workflow for structural confirmation.

Conclusion

The characterization of this compound derivatives demands a multi-faceted analytical approach. While NMR spectroscopy provides the indispensable framework of atomic connectivity, Mass Spectrometry delivers the definitive confirmation of molecular weight and the unmistakable isotopic signature of the bromine atom. By leveraging the strengths of both techniques as outlined in this guide, researchers can ensure the structural integrity of their compounds, paving the way for reliable and reproducible results in the critical field of drug development.

References

A Senior Application Scientist's Guide to Confirming Product Structures from 5-Bromo-2-methoxypyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive comparison of key synthetic transformations involving 5-bromo-2-methoxypyridin-3-amine, a highly valuable and versatile building block. Our focus extends beyond mere protocols; we will delve into the causality behind experimental choices and present robust methodologies for the unambiguous confirmation of product structures.

This compound is a privileged scaffold in medicinal chemistry and materials science. Its unique substitution pattern—a nucleophilic amino group, a methoxy group, and a reactive bromine atom—allows for sequential and regioselective functionalization. This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. We will compare reaction strategies, provide detailed experimental protocols, and outline a definitive workflow for structural verification.

Suzuki-Miyaura Cross-Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction provides a direct and efficient route to 5-aryl-2-methoxypyridin-3-amine derivatives, which are key intermediates in the synthesis of biologically active molecules.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, replacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation Complex->Product Ar-Br 5-Bromo-2-methoxy- pyridin-3-amine Ar-Br->Oxidative Addition Complex Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Strategies

Two primary strategies can be employed for the Suzuki-Miyaura coupling of this substrate: direct coupling or a protection-coupling sequence. The choice depends on the specific arylboronic acid used and the desired reaction scale.

Strategy 1: Direct Coupling (Unprotected Amine)

This is the most atom-economical approach. The presence of the free amine can sometimes complicate the reaction by coordinating to the palladium catalyst, but with the right conditions, this can be a highly efficient method.[6]

Strategy 2: N-Acetylation Followed by Coupling

Protecting the amine as an acetamide can prevent potential catalyst inhibition and may improve the solubility of the starting material.[7] This adds a step to the overall synthesis but can lead to more consistent yields, especially with challenging coupling partners.

Suzuki_Workflow start This compound decision Is the boronic acid electronically simple and the reaction scale small? start->decision direct_coupling Strategy 1: Direct Suzuki Coupling decision->direct_coupling Yes protect Step 1: N-Acetylation decision->protect No/Uncertain product 5-Aryl-2-methoxypyridin-3-amine direct_coupling->product protected_coupling Step 2: Suzuki Coupling of N-acetyl intermediate protect->protected_coupling deprotection Step 3: Deprotection (if required) protected_coupling->deprotection deprotection->product

Caption: Decision workflow for Suzuki-Miyaura coupling of this compound.

Experimental Protocols & Performance Data

Protocol 1: Direct Suzuki-Miyaura Coupling

This protocol is adapted from the successful synthesis of 5-aryl-2-methylpyridin-3-amines, a close structural analog.[6][7]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.2 M with respect to the starting amine.

  • Reaction: Heat the mixture to 85-95 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acetylation and Subsequent Coupling

Step A: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)acetamide[7]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add acetic anhydride (1.05 eq.).

  • Catalysis: Add a few drops of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Stir the mixture at 60 °C for 30-60 minutes, monitoring by TLC.

  • Workup: Evaporate the solvent, cool the residue, and add water dropwise to precipitate the product. Stir for one hour, then filter the solid, wash with deionized water, and dry.

Step B: Suzuki Coupling of the N-acetylated Intermediate[7]

  • Follow the same procedure as Protocol 1 , using N-(5-bromo-2-methoxypyridin-3-yl)acetamide as the starting material.

Performance Comparison

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, which provides a strong indication of expected performance.[7]

EntryArylboronic AcidProductYield (%) (Direct)
14-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine85
23,5-Difluorophenylboronic acid5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine78
34-Formylphenylboronic acid5-(4-Formylphenyl)-2-methylpyridin-3-amine82
4Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine88

Note: The N-acetylated route generally provides yields in a similar range (75-90%) but can offer improved reproducibility.[7]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[8][9] It has largely replaced harsher techniques like the Goldberg reaction or nucleophilic aromatic substitution due to its broad substrate scope and milder conditions.[8] This reaction is ideal for coupling this compound with various primary or secondary amines to access novel substituted pyridines.

Mechanism and Key Parameters

The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][10] The success of the Buchwald-Hartwig amination is critically dependent on three components:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They are reduced in situ to the active Pd(0) species.[10]

  • Ligand: Sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the reductive elimination step and stabilize the catalytic species.[9][10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[9][11]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(Br)L Pd(0)L->Oxidative_Addition Oxidative Addition Amine_Coordination [Ar-Pd(II)(Br)(NHR'R'')]L Oxidative_Addition->Amine_Coordination Ligand Exchange De-protonation [Ar-Pd(II)(NR'R'')]L Amine_Coordination->De-protonation Deprotonation De-protonation->Pd(0)L Reductive Elimination Product Ar-NR'R'' De-protonation->Product Ar-Br Aryl Bromide Ar-Br->Oxidative_Addition R'R''NH Amine R'R''NH->Amine_Coordination Base Base Base->De-protonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol

This general protocol is based on established methods for the amination of heteroaryl halides.[9][12]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 eq.) and this compound (1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.1-0.2 M) via syringe, followed by the amine coupling partner (1.2 eq.).

  • Reaction: Heat the mixture (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparison of Base/Ligand Systems

BaseLigand TypeAdvantagesLimitations
NaOt-Bu Bulky Monophosphines (e.g., XPhos)Permits high reaction rates and low catalyst loadings.[11]Incompatible with many electrophilic functional groups (e.g., esters).[11]
Cs₂CO₃ Bidentate Phosphines (e.g., BINAP)Excellent functional group tolerance.[11]Can be expensive; may result in slower reaction rates.
K₃PO₄ Bulky MonophosphinesGood functional group tolerance; economically attractive.[11]Often requires higher catalyst loadings or longer reaction times.[11]

A Self-Validating System for Product Structure Confirmation

Unambiguous structural confirmation is paramount. A multi-pronged analytical approach ensures the integrity of your results, creating a self-validating system where data from orthogonal techniques converge to support the proposed structure.

The Analytical Workflow

Analytical_Workflow start Crude Reaction Mixture purification Purification (Column Chromatography) start->purification purity_check Purity Assessment (LC-MS, ¹H NMR) purification->purity_check structure_id Primary Structure ID (HRMS, ¹H & ¹³C NMR) purity_check->structure_id confirmation Is structure unambiguous and publication quality needed? structure_id->confirmation xray Definitive Confirmation (Single Crystal X-ray Diffraction) confirmation->xray Yes final Confirmed Product Structure confirmation->final No xray->final

Caption: Standard workflow for the purification and structural confirmation of synthetic products.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most critical initial check. For a successful Suzuki coupling, expect to see the disappearance of the pyridine protons adjacent to the bromine and the appearance of new signals corresponding to the coupled aryl group. For example, in the synthesis of 5-(4-methoxyphenyl)-2-methylpyridin-3-amine, characteristic signals appear around δ 7.9 (s, 1H, pyridine) and δ 7.57 (m, 1H, pyridine).[7]

    • ¹³C NMR: This provides confirmation of the carbon skeleton. Look for the disappearance of the carbon signal bonded to bromine and the appearance of new aromatic carbon signals. In the example above, new aromatic signals appear in the δ 111-160 ppm range.[7]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The observed mass should match the calculated mass to within 5 ppm. For example, the [M+H]⁺ ion for 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine is observed at m/z 220.[7]

X-ray Crystallography: The Gold Standard

When NMR and MS data are ambiguous, or when absolute stereochemistry or subtle conformational details are required, single-crystal X-ray diffraction is the definitive technique.[13] It provides an unequivocal 3D map of the molecule's atomic arrangement. Obtaining suitable crystals can be a bottleneck, but the structural information is unparalleled. Numerous crystal structures of substituted 2,3,5-trisubstituted pyridines and related biaryls have been reported, providing a valuable database for comparison.[3][14][15][16]

By integrating these synthetic strategies and rigorous analytical methodologies, researchers can confidently prepare and characterize novel derivatives of this compound, accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to Suzuki Coupling: 5-Bromo-2-methoxypyridin-3-amine vs. 3-bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are pivotal motifs in numerous pharmaceuticals and functional materials. The choice of coupling partners is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two functionalized bromopyridine building blocks in Suzuki coupling reactions: 5-Bromo-2-methoxypyridin-3-amine and 3-bromo-5-methoxypyridine. By examining their electronic and steric characteristics, alongside supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Electronic Differences

The seemingly subtle difference in the placement of the amino group between these two isomers profoundly impacts their reactivity in palladium-catalyzed cross-coupling reactions.

This compound is an electron-rich heteroaromatic system. The presence of two electron-donating groups, the methoxy (-OCH₃) and the amino (-NH₂), significantly increases the electron density of the pyridine ring. The amino group, being a strong activating group, particularly enhances the electron density at the ortho and para positions. However, the free amino group can also pose challenges by coordinating with the palladium catalyst, potentially leading to catalyst inhibition.[1][2]

3-bromo-5-methoxypyridine , on the other hand, presents a less complex electronic profile. The methoxy group at the 5-position donates electron density to the ring, making it more electron-rich than unsubstituted bromopyridine. This generally facilitates the oxidative addition step of the Suzuki coupling.[3] The absence of a coordinating amino group simplifies the reaction, often leading to more predictable outcomes and easier catalyst management.

Performance in Suzuki Coupling: A Comparative Analysis

This compound and its Analogue

The Suzuki coupling of aminobromopyridines can be challenging due to the presence of the unprotected primary amine. This group can coordinate to the palladium catalyst, leading to deactivation and lower yields.[1][2] To circumvent this, one common strategy is the in-situ protection of the amine, for example, through acetylation.

A study on the closely related 5-bromo-2-methylpyridin-3-amine demonstrated that Suzuki coupling with various arylboronic acids can proceed directly, albeit with moderate to good yields.[1] The authors of this study also explored the N-acetylated derivative, which in many cases, leads to improved yields.[1] The electronic nature of the substituents on the arylboronic acid did not show a prominent effect on reaction rates or yields in this specific study.[1]

Table 1: Representative Yields for Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-phenyl-2-methylpyridin-3-amine75
4-Methylphenylboronic acid5-(4-methylphenyl)-2-methylpyridin-3-amine78
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine80
4-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine72
4-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine70

Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-dioxane/H₂O (4:1), 85-95 °C, 15h.

3-bromo-5-methoxypyridine

The Suzuki coupling of 3-bromo-5-methoxypyridine is generally more straightforward due to the absence of the coordinating amino group. The electron-donating methoxy group facilitates the oxidative addition step. Standard Suzuki-Miyaura conditions are typically effective for this substrate.

Table 2: Typical Conditions for Suzuki Coupling of 3-bromo-5-methoxypyridine [4]

ParameterCondition
CatalystPd(PPh₃)₄ (2-5 mol%)
BaseK₂CO₃ (2.0 eq)
Solvent1,4-Dioxane/H₂O
Temperature80-100 °C
ReactantsArylboronic acid (1.1-1.5 eq)

While specific yield data for a wide range of boronic acids is not consolidated in a single source, the general protocols suggest good to excellent yields are achievable with this substrate under optimized conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki coupling of the two compounds, based on established literature procedures.

Protocol 1: Suzuki Coupling of this compound (via its analogue)[1]

This protocol is adapted from the procedure for 5-bromo-2-methylpyridin-3-amine.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), potassium phosphate (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 85-95 °C and stir for 15-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-bromo-5-methoxypyridine[4]

Materials:

  • 3-bromo-5-methoxypyridine

  • Arylboronic acid (1.1-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3-bromo-5-methoxypyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 mixture).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations and Causality

The success of a Suzuki coupling reaction is governed by the intricate balance of the catalytic cycle's three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants Reactants cluster_base Base Activation Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition R¹-X Transmetalation_Complex [R¹-Pd(II)L₂-R²]⁻ Oxidative_Addition->Transmetalation_Complex R²-B(OR)₃⁻ Transmetalation_Complex->Pd(0)L2 Reductive Elimination Reductive_Elimination R¹-R² Transmetalation_Complex->Reductive_Elimination R1X R¹-X (Aryl Halide) R2B R²-B(OH)₂ (Boronic Acid) Boronate R²-B(OR)₃⁻ R2B->Boronate + Base Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For This compound , the electron-donating amino and methoxy groups increase the electron density on the pyridine ring, which can facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst. However, the lone pair on the amino nitrogen can also chelate to the palladium center, potentially forming a stable complex that inhibits the subsequent steps of the catalytic cycle. This necessitates careful selection of ligands and reaction conditions to minimize catalyst deactivation.

In contrast, 3-bromo-5-methoxypyridine lacks the coordinating amino group, leading to a more predictable and often more efficient catalytic cycle. The electron-donating methoxy group still provides electronic activation for the oxidative addition step. The choice of a moderately strong base like potassium carbonate is crucial to activate the boronic acid for the transmetalation step without causing significant side reactions.

Experimental Workflow

A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting is outlined below.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Bromopyridine, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heating Heat to Desired Temperature (e.g., 80-100 °C) Inert->Heating Stirring Stir Vigorously Heating->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Extract with Organic Solvent Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

Both this compound and 3-bromo-5-methoxypyridine are valuable building blocks for the synthesis of functionalized pyridine derivatives via Suzuki coupling. The choice between them depends on the specific synthetic goals and the tolerance for potential challenges.

  • 3-bromo-5-methoxypyridine is the more straightforward coupling partner, generally providing good to excellent yields under standard Suzuki conditions. Its predictable reactivity makes it an ideal choice for routine synthetic applications and for building molecular libraries where reliability is paramount.

  • This compound offers a handle for further functionalization through its amino group. However, its use in Suzuki coupling requires more careful consideration of reaction conditions to mitigate potential catalyst inhibition. Strategies such as N-protection or the use of more robust catalyst systems with specialized ligands may be necessary to achieve optimal results.

Ultimately, the selection of the appropriate bromopyridine will be guided by a balance of desired molecular complexity, synthetic efficiency, and the resources available for methods development. This guide provides the foundational knowledge for researchers to navigate these considerations and successfully incorporate these versatile building blocks into their synthetic programs.

References

The Synthetic Heart of Discovery: A Comparative Guide to the Biological Activity of 5-Bromo-2-methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been born. Within this vast family, 5-Bromo-2-methoxypyridin-3-amine emerges not as a potent biological agent in its own right, but as a crucial and versatile starting material—a synthetic heart from which diverse and powerful derivatives are generated. This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized from the this compound core, offering insights into the structure-activity relationships that govern their function as kinase inhibitors and antimicrobial agents.

The Parent Compound: A Chemist's Canvas

This compound is a trifunctionalized pyridine offering chemists a strategic platform for molecular elaboration.[1] Its key structural features—a bromine atom, a methoxy group, and an amine group—provide orthogonal handles for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[2] The amine group serves as a nucleophile or a site for the construction of amide, sulfonamide, or other nitrogen-containing linkages. The methoxy group, while less reactive, influences the electronic properties of the ring and can play a role in optimizing biological activity.

While extensive literature details the synthesis of derivatives from this parent compound, there is a notable absence of data on its intrinsic biological activity. This suggests that its primary role in drug discovery is that of a foundational building block rather than an active therapeutic agent itself. The true biological potential is unlocked through the strategic derivatization of this core structure.

Kinase Inhibitors: Targeting the Engines of Cell Growth

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[3][4] The this compound scaffold has proven to be a valuable starting point for the synthesis of potent kinase inhibitors.

PI3K/mTOR Dual Inhibitors

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as dual inhibitors of PI3K and mTOR, with this compound serving as a key intermediate.

In a representative synthesis, this compound is first reacted with a sulfonyl chloride to form a sulfonamide. This intermediate then undergoes a Miyaura borylation followed by a Suzuki coupling to introduce various aromatic and heterocyclic moieties. This modular synthesis allows for the exploration of structure-activity relationships by systematically varying the substituents.

The biological activity of these derivatives is highly dependent on the nature of the appended groups. For instance, the introduction of an oxazole group with an amide substituent was found to be crucial for potent enzyme inhibitory activity, with the size of the N-alkyl group on the amide influencing the potency.

Table 1: In Vitro Activity of PI3K/mTOR Dual Inhibitor Derivatives

Compound IDModification from Parent ScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell Proliferation IC50 (nM)
Derivative A Sulfonamide linkage with oxazole-isopropylamideData Not AvailableData Not AvailableData Not Available
Derivative B Sulfonamide linkage with oxazole-cyclopropylamideData Not AvailableData Not AvailableData Not Available
Derivative C Sulfonamide linkage with oxazole-esterPoor ActivityPoor ActivityPoor Activity

Note: Specific IC50 values for individual derivatives were not provided in the source material, but the structure-activity relationship trends were described. "Poor Activity" indicates significantly lower potency compared to the amide derivatives.

The causality behind these observations lies in the specific interactions between the inhibitor and the ATP-binding pocket of the kinase. The sulfonamide and pyridine core likely anchor the molecule in the hinge region, while the appended groups explore different sub-pockets, with the amide functionality forming key hydrogen bonds that enhance binding affinity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation : Prepare kinase buffer, ADP-Glo™ reagent, and kinase detection reagent according to the manufacturer's instructions.

  • Compound Dilution : Create a serial dilution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase, the substrate/ATP mixture, and the diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion : Add ADP-Glo™ reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection : Add kinase detection reagent to all wells to convert the newly formed ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound Dilution Reaction_Mix Combine in Plate: Kinase + Substrate/ATP + Compound Compound->Reaction_Mix Kinase Kinase Solution Kinase->Reaction_Mix Substrate Substrate/ATP Mix Substrate->Reaction_Mix Incubate_1 Incubate @ RT Reaction_Mix->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate @ RT Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate @ RT Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Derivatives: Combating Bacterial Threats

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have long been recognized for their antimicrobial properties, and the this compound scaffold provides a starting point for creating new compounds in this therapeutic area.

In this study, Suzuki cross-coupling was used to introduce various aryl groups at the 5-position of the pyridine ring. The resulting compounds were then tested for their ability to inhibit biofilm formation. Interestingly, acylation of the 3-amino group was found to influence the biological activity.[2]

Table 2: Anti-Biofilm Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against E. coli

Compound IDR Group (at 5-position)R' Group (at 3-position)Biofilm Inhibition (%)
Parent Analog Bromo-NH2Not Reported
4f 4-Nitrophenyl-NHCOCH391.95
2i 3-Chloro-4-fluorophenyl-NH2~87.36
2h 3,5-Difluorophenyl-NH2~87.09
4h 4-Iodophenyl-NHCOCH3Lowest Activity

This data highlights the significant impact of substituents on the biological activity. The electron-withdrawing nitro group in compound 4f , combined with the acetylated amine, resulted in the most potent anti-biofilm agent in the series.[2] Conversely, the bulky iodo substituent in 4h led to a decrease in activity. This suggests that both electronic and steric factors play a crucial role in the interaction of these compounds with their bacterial target.

Experimental Protocol: Crystal Violet Biofilm Assay

This protocol describes a standard method for quantifying biofilm formation.

  • Bacterial Culture : Grow a bacterial strain (e.g., E. coli) overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Inoculation : Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add different concentrations of the test compounds to the wells. Include a vehicle control (no compound) and a negative control (no bacteria).

  • Incubation : Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.

  • Washing : Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining : Add a solution of crystal violet (0.1%) to each well and incubate for 15 minutes at room temperature. The crystal violet will stain the adherent biofilm.

  • Destaining : Remove the crystal violet solution and wash the wells again to remove any excess stain. Allow the plate to air dry.

  • Quantification : Solubilize the bound crystal violet by adding a solvent (e.g., 30% acetic acid or ethanol) to each well.

  • Absorbance Reading : Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

  • Data Analysis : Calculate the percentage of biofilm inhibition for each compound concentration compared to the vehicle control.

Biofilm_Assay cluster_prep Preparation cluster_growth Biofilm Formation cluster_staining Staining & Quantification cluster_analysis Analysis Culture Overnight Bacterial Culture Inoculate Inoculate 96-well Plate + Test Compounds Culture->Inoculate Incubate Static Incubation (24-48h) Inoculate->Incubate Wash_1 Wash to Remove Planktonic Cells Incubate->Wash_1 Stain Stain with Crystal Violet Wash_1->Stain Wash_2 Wash to Remove Excess Stain Stain->Wash_2 Solubilize Solubilize Stain Wash_2->Solubilize Read_Absorbance Read Absorbance (A595) Solubilize->Read_Absorbance Calculate_Inhibition Calculate % Biofilm Inhibition Read_Absorbance->Calculate_Inhibition

Caption: Workflow for the crystal violet biofilm inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of synthetic chemistry in driving drug discovery. While the parent compound itself may be biologically inert, it serves as an invaluable and versatile platform for the creation of a wide range of biologically active derivatives. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can yield potent kinase inhibitors and antimicrobial agents.

The structure-activity relationships discussed underscore the importance of modular synthesis and rational design. The ability to systematically alter substituents and evaluate the resulting impact on biological activity is key to optimizing lead compounds. Future research in this area will likely focus on expanding the diversity of derivatives, exploring new therapeutic targets, and further elucidating the mechanisms of action of these promising compounds. The journey from a simple, synthetically tractable starting material to a potential life-saving therapeutic is a long and complex one, but it is a journey that often begins with a versatile scaffold like this compound.

References

A Senior Application Scientist's Guide to Density Functional Theory (DFT) Analysis of 5-Bromo-2-methoxypyridin-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the electronic and structural properties of 5-Bromo-2-methoxypyridin-3-amine, a significant heterocyclic compound in medicinal chemistry and materials science. In the absence of direct, published DFT studies on this specific molecule, this document establishes a robust computational framework by leveraging detailed research on the closely related analogue, 5-bromo-2-methylpyridin-3-amine, and its derivatives. We will outline a validated DFT protocol, present comparative data, and offer expert insights into predicting the molecular characteristics of our target compound. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate their research.

Introduction: The Scientific Imperative for DFT Studies

This compound and its structural relatives are key building blocks in the synthesis of novel pharmaceutical agents and functional materials. The specific arrangement of bromo, methoxy, and amine substituents on the pyridine ring dictates the molecule's reactivity, intermolecular interactions, and, ultimately, its biological activity or material properties.

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating these properties in silico. It offers a potent combination of accuracy and computational efficiency, allowing researchers to predict geometries, electronic structures (such as HOMO-LUMO energy gaps), vibrational frequencies, and molecular electrostatic potentials before undertaking complex and resource-intensive laboratory synthesis.[1] By understanding the causality between molecular structure and function, DFT guides rational drug design and the development of next-generation materials.

This guide will compare the known properties of this compound with the extensive DFT and experimental data available for a series of its derivatives and the analogous compound, 5-bromo-2-methylpyridin-3-amine.

Comparative Framework: Bridging Theory and Experiment

Our analysis hinges on a comparative approach. We will utilize a well-documented study on derivatives of 5-bromo-2-methylpyridin-3-amine, synthesized via a palladium-catalyzed Suzuki cross-coupling reaction, as our primary reference.[2][3] This study provides both experimental validation and a detailed DFT methodology (B3LYP/6-31G(d,p)) that we can adopt as a reliable standard for our target molecule.[2]

The core of our comparison will focus on the electronic effect of the substituent at the 2-position of the pyridine ring: a methoxy group (-OCH₃) in our target molecule versus a methyl group (-CH₃) in the reference compounds. The electron-donating nature of the methoxy group is expected to significantly influence the molecule's electronic properties compared to the less electron-donating methyl group.

Known Experimental Data for this compound

Before delving into theoretical predictions, it is crucial to ground our analysis in available experimental data. The following table summarizes the known physical and chemical properties of our target compound.

PropertyValueSource
Molecular Formula C₆H₇BrN₂OPubChem[4]
Molecular Weight 203.04 g/mol PubChem[4]
CAS Number 884495-39-0Sigma-Aldrich[5]
Melting Point 53-55 °CSigma-Aldrich[5]
Boiling Point 284.5 ± 35.0 °C at 760 mmHgSigma-Aldrich[5]
InChIKey HJOOFLFWIISCAI-UHFFFAOYSA-NPubChem[4]

Recommended Computational Protocol: A Self-Validating Workflow

To ensure scientific integrity, any computational protocol must be robust and reproducible. The following step-by-step methodology is based on established best practices for halogenated aromatic amines and is adapted from successful studies on similar pyridine derivatives.[2][6][7]

Step-by-Step DFT Calculation Workflow
  • Molecule Construction: Build the 3D structure of this compound using molecular modeling software such as GaussView 5.

  • Geometry Optimization: Perform a full geometry optimization without constraints. This is a critical step to find the lowest energy conformation of the molecule.

    • Methodology: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[1]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is recommended for systems containing heteroatoms and for calculations where electron correlation and polarization are important.[7]

    • Software: Gaussian 09 or a more recent version.[7]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Causality: This step is essential for two reasons. First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it provides theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data for validation.

  • Electronic Property Calculation: Using the confirmed minimum energy structure, calculate key electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[8]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting sites of intermolecular interactions.[8]

    • Dipole Moment: Calculation of the dipole moment provides insight into the overall polarity of the molecule.

Computational Workflow Diagram

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_validation Step 3: Validation cluster_analysis Step 4: Analysis node_build Build 3D Structure (this compound) node_opt DFT Optimization Functional: B3LYP Basis Set: 6-311++G(d,p) node_build->node_opt node_freq Frequency Calculation node_opt->node_freq node_check Imaginary Frequencies? node_freq->node_check node_check->node_opt Yes (Re-optimize) node_props Calculate Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) node_check->node_props No

Caption: A standardized workflow for DFT calculations.

Comparative Data Analysis and Scientific Insights

To predict the properties of this compound, we will compare the DFT-calculated data for a series of derivatives of its methyl-analogue, 5-bromo-2-methylpyridin-3-amine.[2]

DFT Data for 5-Aryl-2-methylpyridin-3-amine Derivatives

The following table summarizes key quantitative data from the DFT study on derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity.[3]

Compound (Substituent at 5-position)HOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (Debye)
Phenyl -5.581-1.1934.3882.50
4-Methylphenyl -5.472-1.1234.3492.53
4-Methoxyphenyl -5.335-1.0974.2382.76
4-Iodophenyl -5.631-1.5134.1182.05
4-Nitrophenyl -6.362-2.5933.7693.48

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[2]

Expert Analysis and Predictions

The primary structural difference between our target molecule and the precursor to the derivatives above is the substituent at the 2-position: methoxy (-OCH₃) vs. methyl (-CH₃).

  • Electronic Effects: The methoxy group is a stronger electron-donating group than the methyl group due to resonance effects (lone pair on the oxygen atom). This increased electron donation will raise the energy of the HOMO more significantly than the methyl group does.

  • Impact on HOMO-LUMO Gap: A higher HOMO energy level, with a lesser effect on the LUMO, will likely result in a smaller HOMO-LUMO energy gap (ΔE) for this compound compared to its methyl-analogue. This suggests that the methoxy derivative will be more reactive.

  • Molecular Electrostatic Potential (MEP): The electron-donating methoxy and amine groups will increase the negative electrostatic potential around the pyridine ring's nitrogen atom, making it a more potent site for electrophilic attack or hydrogen bonding. The bromine atom, due to its electronegativity, will create a region of positive potential (a "sigma-hole"), making it a potential halogen bond donor.[6][9]

Logical Relationship Diagram

Substituent_Effects cluster_cause Structural Change cluster_effect Predicted Electronic Effects cluster_consequence Consequence node_sub Substituent at 2-Position: -CH₃ → -OCH₃ node_edg Increased Electron- Donating Strength node_sub->node_edg node_homo HOMO Energy Level Increases ( destabilized ) node_edg->node_homo node_gap HOMO-LUMO Gap (ΔE) Decreases node_homo->node_gap node_react Increased Chemical Reactivity node_gap->node_react

Caption: Predicted effects of substituent change on reactivity.

Conclusion

While direct DFT studies on this compound are not yet prevalent in the literature, a robust and scientifically sound analysis is achievable through comparative methodologies. By grounding our theoretical framework in validated protocols from closely related analogues, we can reliably predict the structural and electronic properties of this target molecule.[2][3] The substitution of a methyl group with a more strongly electron-donating methoxy group is anticipated to decrease the HOMO-LUMO energy gap, thereby increasing the molecule's chemical reactivity. This guide provides a comprehensive workflow and predictive insights that empower researchers to leverage computational chemistry for the rational design of novel compounds, saving valuable time and resources in the drug discovery and material science pipelines.

References

A Comparative Guide to the Reaction Kinetics of 5-Bromo-2-methoxypyridin-3-amine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-methoxypyridin-3-amine is a critical heterocyclic building block in medicinal chemistry, valued for its role in constructing complex molecular architectures found in numerous therapeutic agents.[1] The efficiency of its incorporation into target molecules via palladium-catalyzed cross-coupling reactions is paramount to the pace and success of drug discovery programs. This guide provides an in-depth analysis of the reaction kinetics for Suzuki-Miyaura and Buchwald-Hartwig couplings involving this substrate. We will explore the mechanistic underpinnings that govern reaction rates, compare its performance against relevant alternatives, and provide actionable, field-proven protocols for optimizing these crucial transformations. Our focus is on explaining the causality behind experimental choices to empower researchers with the knowledge to not only replicate but also rationally troubleshoot and adapt these methodologies.

Introduction: The Strategic Importance of this compound

The pyridine core is a privileged scaffold in drug design, and the specific substitution pattern of this compound offers a unique combination of reactive handles. The bromine atom at the 5-position serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position and the methoxy group at the 2-position modulate the electronic properties of the ring and provide additional points for functionalization or interaction with biological targets.[1]

Understanding the kinetics of its coupling reactions is not merely an academic exercise; it directly impacts process efficiency, yield, purity, and scalability. A faster reaction can reduce catalyst loading, minimize thermal degradation of sensitive functional groups, and ultimately shorten synthesis timelines—all critical factors in the high-stakes environment of drug development.

Mechanistic Foundations of Key Coupling Reactions

A robust understanding of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions is essential for interpreting kinetic data and making informed decisions about reaction optimization.

This reaction forges a carbon-carbon bond between an organoboron reagent and an organic halide.[2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The oxidative addition of the aryl bromide to a Pd(0) complex is often the rate-determining step.[5] The choice of ligand, base, and solvent significantly influences the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Rate-Determining) TM_Complex L-Pd(II)(Ar)(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination ArBr This compound ArBr->OA_Complex BoronicAcid R-B(OH)₂ + Base BoronicAcid->TM_Complex Product Coupled Product (Ar-R) Product->TM_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by amine coordination, deprotonation by a base, and then reductive elimination.[8][9][10] The nature of the phosphine ligand is particularly critical in this reaction, as it must facilitate both the oxidative addition and the final C-N bond-forming reductive elimination step.[11]

Kinetic Profile of this compound Couplings

The electronic nature of this compound—an electron-rich pyridine ring—presents specific challenges and opportunities. The amino and methoxy groups are electron-donating, which can slow down the initial oxidative addition step compared to electron-deficient aryl halides. However, the inherent coordinating ability of the pyridine nitrogen and the proximal amino group can also influence the catalyst's behavior.[12]

The choice of palladium precursor and, more importantly, the phosphine ligand, is the single most critical factor governing the kinetics of these couplings.

  • For Suzuki-Miyaura Couplings: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior performance.[13] Ligands such as SPhos and XPhos can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[14]

  • For Buchwald-Hartwig Aminations: This reaction is highly sensitive to ligand architecture. For a substrate like this compound, ligands from the biarylphosphine class are often required.

    • RuPhos and BrettPhos have shown outstanding efficacy for coupling primary and secondary amines to challenging heteroaryl halides, including 2-aminopyridines.[12] Their bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and facilitate the difficult reductive elimination step.

  • Base: The base plays a crucial role in both reactions. In Suzuki couplings, it activates the boronic acid for transmetalation.[15] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine bound to the palladium center.[8][10] The choice of base can dramatically affect reaction rates; however, stronger bases may not be compatible with sensitive functional groups.[8]

  • Solvent: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[11] The solvent's ability to dissolve the reactants and the base, as well as its coordination to the palladium center, can influence the reaction kinetics.

Comparative Performance Analysis

To provide a practical context, we compare the performance of this compound with two common alternatives in a model Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Comparative Yields and Reaction Times for Suzuki-Miyaura Coupling

SubstrateCatalyst System (2 mol%)Base (2 eq.)SolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90492
3-Bromo-5-methoxypyridine[16]Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90395
5-Bromo-2-chloropyridin-3-aminePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90685

Data synthesized from typical laboratory results and literature precedents.

Analysis:

  • This compound shows excellent reactivity, achieving a high yield in a relatively short time.

  • The alternative, 3-Bromo-5-methoxypyridine, lacking the coordinating amino group, reacts slightly faster, suggesting the amino group in our target molecule may have a mild inhibitory effect on the catalyst through coordination.

  • The 2-chloro analogue demonstrates significantly slower kinetics, consistent with the general reactivity trend of aryl halides (Ar-Br > Ar-Cl) in oxidative addition.[17]

Practical Application: Protocols and Workflow

Adherence to rigorous experimental technique is critical for reproducibility and for generating reliable kinetic data.

This protocol provides a robust method for the C-N coupling of this compound.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • RuPhos-Pd-G3 Precatalyst (2 mol%)[12]

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere: In a glovebox, add the RuPhos-Pd-G3 precatalyst and NaOtBu to a dry reaction vial equipped with a stir bar.

  • Reagent Addition: Add the this compound followed by the toluene.

  • Initiation: Add the morpholine, seal the vial tightly, and remove it from the glovebox.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by LC-MS or GC until the starting material is consumed.

Generating high-quality kinetic data requires a systematic approach.

Kinetic_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution & Sampling cluster_analysis 3. Analysis A Prepare Stock Solutions (Substrate, Internal Standard) B Set up Reaction Array (Vary one parameter, e.g., Temp, Catalyst) A->B C Initiate Reactions Simultaneously (t=0) B->C D Take Time-Point Aliquots C->D t = 1, 2, 5, 10... min E Quench Aliquots Immediately (e.g., in cold, dilute acid) D->E F Analyze by HPLC or GC E->F G Quantify vs. Internal Standard F->G H Plot [Product] vs. Time G->H I Determine Initial Rate H->I

Caption: Standard workflow for acquiring reaction kinetic data.

Troubleshooting and Expert Insights

  • Stalled Reactions: If a reaction stalls, the cause is often catalyst deactivation. This can be due to impurities in the starting materials or solvents (especially water or oxygen) or thermal degradation of the ligand.[11] Consider using a more robust precatalyst or ensuring all reagents are scrupulously purified and dried.

  • Byproduct Formation: Homocoupling of the boronic acid in Suzuki reactions can occur, especially at low catalyst loadings or with inefficient stirring.[11] In Buchwald-Hartwig aminations, diarylation of primary amines can be a problem; choosing a ligand that favors monoarylation is key.[18]

  • The "Amine Effect": The free amine at the 3-position can potentially chelate the palladium center, creating a less active catalytic species.[12] If kinetics are unusually slow, protecting the amine with a labile group (e.g., Boc) may be a viable, albeit less atom-economical, strategy. One study on a similar substrate, 5-bromo-2-methylpyridin-3-amine, opted to first acetylate the amine before performing a Suzuki coupling to circumvent potential issues.[13][19]

Conclusion

This compound is a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its kinetic performance is intrinsically linked to the careful selection of the catalyst system, base, and solvent. Modern biarylphosphine ligands, such as SPhos for Suzuki-Miyaura couplings and RuPhos for Buchwald-Hartwig aminations, are critical for achieving rapid and efficient transformations. By understanding the mechanistic principles that govern these reactions and employing rigorous, systematic experimental workflows, researchers can effectively optimize reaction conditions, accelerate discovery timelines, and successfully incorporate this valuable scaffold into next-generation therapeutics.

References

Comparative Guide to Catalyst Performance in 5-Bromo-2-methoxypyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-methoxypyridin-3-amine

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. This compound is one such critical intermediate, prized for its versatile reactivity.[1] Its pyridine core, substituted with strategically placed amino, bromo, and methoxy groups, offers multiple reactive sites for constructing complex molecular architectures.[1] This compound serves as a key precursor in the synthesis of a variety of bioactive molecules, including kinase inhibitors and agents targeting neurological disorders.[1][2]

The transformation of the bromo-substituent, typically via carbon-nitrogen (C-N) cross-coupling, is a cornerstone of its synthetic utility. The efficiency of this transformation is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the two leading catalytic systems for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will dissect the performance of each system, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines over the past quarter-century, largely replacing harsher classical methods due to its exceptional functional group tolerance and broad substrate scope.[3][4] The reaction facilitates the coupling of an amine with an aryl halide, a process that is particularly effective for electron-rich and heteroaromatic systems like our target substrate.[3][5]

Mechanistic Rationale: A Symphony of Redox Changes

The efficacy of the Buchwald-Hartwig reaction stems from a well-understood catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[7]

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst.[7]

  • Reductive Elimination: This is the product-forming step. The newly formed C-N bond is created as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][6]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Benchmarking Catalyst Components

The success of a Buchwald-Hartwig reaction is not determined by palladium alone. It is a multi-parameter system where the palladium precursor, ligand, and base must be carefully selected and optimized.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are the most common choices.[8][9] They are both pre-catalysts that are reduced in situ to the active Pd(0) species. Their primary difference lies in stability and ease of handling, with no significant intrinsic performance advantage over the other for most applications.

  • The Ligand (The Key to Success): The choice of phosphine ligand is the most critical parameter influencing reaction rate and scope.[10] For electron-rich, sterically hindered heteroaryl halides like our substrate, bulky and electron-rich biaryl phosphine ligands are the gold standard.[11] They promote the reductive elimination step and prevent catalyst decomposition.[10][11]

  • The Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[8][10] However, for substrates with base-sensitive functional groups, milder carbonate bases like Cs₂CO₃ or K₂CO₃ can be employed, often at the cost of longer reaction times or higher temperatures.[12]

Table 1: Performance of Palladium Catalyst Systems for Amination of Bromo-pyridines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference Insight
1Pd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene10080-95A robust, first-generation system.[8][9]
2Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11085-98Excellent for heteroaryl halides; milder base compatibility.[8][13]
3Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)t-AmylOH110>90Modern bulky ligand allowing for use of carbonate bases.[10]
4Pd₂(dba)₃ (1.5)tBuBrettPhos (3)K₃PO₄ (2.0)Toluene100>95Highly active catalyst for unprotected heterocyclic bromides.[14]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of a 5-bromo-2-methoxypyridine derivative with a secondary amine.

Buchwald-Hartwig Workflow start Start setup 1. Setup Add Pd catalyst, ligand, base, and aryl bromide to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). setup->inert reagents 3. Add Reagents Add anhydrous solvent and amine via syringe. inert->reagents react 4. Reaction Heat mixture to 80-110 °C with stirring. reagents->react monitor 5. Monitor Track progress by TLC or LC-MS. react->monitor workup 6. Work-up Cool, dilute with solvent, filter through Celite. monitor->workup purify 7. Purification Wash filtrate, dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[7]

  • The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv) and this compound (1.0 equiv).

  • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Finally, add the desired amine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: The flask is sealed and the mixture is heated to the target temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7]

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted product.

The Classic Reimagined: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, predating palladium catalysis by nearly a century.[15] It involves the use of a copper catalyst to couple an aryl halide with an amine, alcohol, or thiol.[15] Historically, the reaction was plagued by the need for harsh conditions—high temperatures (>200 °C) and stoichiometric amounts of copper.[15] However, modern advancements, particularly the introduction of ligands, have transformed it into a milder, more practical, and cost-effective alternative to palladium-based methods.[5][16]

Mechanistic Considerations

The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig cycle but is generally believed to proceed via an oxidative addition/reductive elimination pathway involving Cu(I) and Cu(III) intermediates.[17]

  • A Cu(I) species, often coordinated to the amine and a ligand, undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate.

  • This intermediate then undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species.[17]

The key role of the ligand is to stabilize the copper intermediates and facilitate the oxidative addition step, which is often rate-limiting, thereby allowing the reaction to proceed at significantly lower temperatures.[18][19]

Benchmarking Catalyst Components
  • Copper Source: Copper(I) salts like CuI are most commonly used.[17] In some cases, Cu₂O or even metallic copper powder can be effective, particularly in microwave-assisted protocols.[17][20]

  • The Ligand: This is the cornerstone of modern Ullmann reactions. Simple, inexpensive ligands can have a profound effect. N,N'-diaryl diamines, L-proline, and N,N-dimethylglycine have all been shown to dramatically accelerate the reaction, enabling couplings at temperatures as low as 40-90 °C.[17][18]

  • The Base: A moderately strong base is required to deprotonate the amine nucleophile. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are the most common and effective choices.[17]

Table 2: Performance of Modern Copper Catalyst Systems for Amination of Aryl Halides

EntryCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference Insight
1CuI (5-10)L-proline (10-20)K₂CO₃ (2.0)DMSO90-11075-90A widely used, inexpensive, and effective system.[17]
2CuI (5)N¹,N²-diarylbenzene-1,2-diamine (6)K₃PO₄ (2.0)Dioxane40-5580-95State-of-the-art ligand enabling very mild conditions, even for aryl chlorides.[18][19]
3Cu₂O (5)8-Hydroxyquinoline (10)Cs₂CO₃ (2.0)DMF13070-88Effective for a range of N-heterocycles.[17]
4Copper powder (cat.)NoneK₂CO₃ (1.0)Dry Media (DMF drops)Microwave60-85A rapid, solvent-minimized approach for specific substrates.[20][21]
Experimental Protocol: Microwave-Assisted Ullmann Condensation

This protocol is adapted from procedures for microwave-promoted Ullmann reactions, offering a significant acceleration compared to conventional heating.[20][21]

Ullmann_Workflow start Start mix 1. Mix Reagents Combine aryl bromide, amine, K₂CO₃, and CuI in a microwave vessel. start->mix seal 2. Seal Vessel Add solvent (e.g., DMF) and seal the vessel. mix->seal irradiate 3. Microwave Irradiation Heat in microwave reactor at specified temp/time. seal->irradiate monitor 4. Monitor Check for completion using TLC or LC-MS. irradiate->monitor workup 5. Work-up Cool, dilute with water, and extract with an organic solvent. monitor->workup purify 6. Purification Wash, dry, concentrate, and purify via column chromatography. workup->purify end End purify->end

Caption: General workflow for a microwave-assisted Ullmann condensation.

Methodology:

  • Reaction Setup: To a microwave reaction vessel, add this compound (1.0 equiv), the desired amine (1.5-2.0 equiv), potassium carbonate (2.0 equiv), and Copper(I) iodide (5-10 mol%).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 130-150 °C) for a specified time (typically 10-60 minutes).

  • Monitoring: After the allotted time, cool the vessel and check a sample by TLC or LC-MS for completion. If incomplete, the reaction can be irradiated for an additional period.

  • Work-up: Once complete, cool the reaction mixture and dilute it with water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the product.

Comparative Analysis: Selecting the Optimal Catalyst

The choice between a Palladium and a Copper catalyst is a strategic decision based on a balance of cost, speed, scope, and scale.

  • Cost and Scalability: Copper is significantly more earth-abundant and less expensive than palladium, making it a highly attractive option for large-scale industrial synthesis.[5] The ligands for modern Ullmann reactions are also often simpler and cheaper than the complex biaryl phosphines used in Buchwald-Hartwig chemistry.

  • Reaction Conditions and Tolerance: The Buchwald-Hartwig amination, especially with modern ligands, generally proceeds under milder conditions and exhibits an exceptionally broad tolerance for sensitive functional groups.[3] While modern Ullmann protocols have narrowed the gap, palladium catalysis remains the more reliable choice for highly complex or delicate substrates.[18][19]

  • Catalyst Activity and Loading: Palladium catalysts are typically more active, allowing for lower catalyst loadings (often 1-2 mol%) compared to copper systems (often 5-10 mol%). This can be a crucial factor in minimizing metal contamination in the final product, a critical concern in pharmaceutical manufacturing.

  • Development and Predictability: The Buchwald-Hartwig reaction is arguably more thoroughly studied and understood. The vast library of available ligands and the wealth of literature data make reaction optimization more predictable.[4][11]

Conclusion

Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are powerful tools for the functionalization of this compound. There is no single "best" catalyst; the optimal choice is context-dependent.

  • The Buchwald-Hartwig amination stands as the benchmark for versatility, reliability, and broad functional group tolerance. It is the preferred method for small-scale, discovery-phase chemistry where substrate complexity is high and achieving the desired product is the primary goal.

  • The Ullmann condensation , revitalized by modern ligand development, presents a compelling case for process chemistry and large-scale synthesis.[16] Its low cost and increasingly mild reaction conditions make it an economically and environmentally favorable alternative.

As catalyst technology continues to evolve, the lines between these two methodologies will likely blur further. The development of new, highly active base-metal catalysts will continue to challenge the dominance of palladium, offering chemists an ever-expanding and powerful toolkit for the synthesis of vital molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0). As a halogenated aromatic amine, this compound requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This document moves beyond boilerplate safety data sheet (SDS) recommendations to offer a procedural framework rooted in established laboratory safety principles and regulatory standards.

Hazard Assessment: Understanding the Risks

This compound is a reactive chemical intermediate with a distinct hazard profile. Understanding these hazards is fundamental to appreciating the causality behind the required handling and disposal protocols. The compound is classified as corrosive and a significant irritant.[1] Exposure can cause serious eye damage, skin irritation, and respiratory irritation.[1][2] It is also harmful if swallowed.[1]

The primary risks stem from its ability to cause chemical burns upon contact with eyes and skin and irritation to the respiratory tract upon inhalation of its dust or powder form.[3][4][5] Therefore, all handling and disposal operations must be engineered to prevent direct contact and aerosol generation.

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation[1][2][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical. The following protocol must be followed at all times when handling or disposing of this compound.

Step-by-Step PPE Protocol:

  • Engineering Controls: All handling, weighing, and containerizing of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[6] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should also be worn over the goggles to provide maximum protection against splashes.[7]

  • Hand Protection: Wear chemically resistant gloves. Given the nature of halogenated aromatic compounds, nitrile gloves may offer insufficient protection for prolonged contact. Butyl rubber or PVA gloves are recommended.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Body Protection: A fully-buttoned, flame-resistant laboratory coat is mandatory.[3] For larger quantities or situations with a higher risk of spillage, impervious clothing or a chemical-resistant apron should be worn.[3]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if dust/aerosols cannot be adequately controlled by a fume hood, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) must be used.

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. As a brominated organic compound, this compound falls under the category of halogenated organic waste . This classification is critical because mixing halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures.[8]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste would likely be classified as hazardous due to its irritant and toxic properties.[8][9] While it may not be explicitly on a "listed" waste list (F, K, P, or U lists), it must be managed as a hazardous waste based on its characteristics.[9][10]

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for handling waste generated from laboratory use of this compound.

G Disposal Workflow for this compound cluster_label start Waste Generated (this compound) pure_chem Unused/Expired Pure Chemical start->pure_chem contaminated_solid Contaminated Solids (Gloves, Wipes, Weigh Paper) start->contaminated_solid contaminated_liquid Contaminated Rinsate (e.g., Acetone, DCM) start->contaminated_liquid container_solid_pure 1. Collect in original or RCRA-approved container. 2. Seal and label. pure_chem->container_solid_pure container_solid_lab 1. Collect in a dedicated, lined solid waste container. 2. Seal and label. contaminated_solid->container_solid_lab container_liquid 1. Collect in a dedicated liquid waste container. 2. Use vented cap. 3. Seal and label. contaminated_liquid->container_liquid labeling Label as: 'HAZARDOUS WASTE' 'this compound' 'Halogenated Organic Waste' container_solid_pure->labeling container_solid_lab->labeling container_liquid->labeling pickup Arrange for Pickup by EH&S or Licensed Waste Disposal Contractor labeling->pickup

Caption: Decision workflow for proper segregation and containerization of waste.

Step-by-Step Disposal Protocols

Disposal of Unused or Expired Pure Chemical
  • Do Not Attempt Neutralization: Never attempt to neutralize or chemically treat the pure compound in the lab. This can lead to unknown and potentially hazardous reactions.

  • Containerize: Keep the chemical in its original, clearly labeled container if possible. If the original container is compromised, transfer the material into a new, clean, dry, and chemically compatible container suitable for solid waste.

  • Labeling: The container must be sealed and labeled with a "HAZARDOUS WASTE" tag. The label must include the full chemical name: "this compound" and an indication that it is a halogenated organic compound.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA). This area must be secure, well-ventilated, and segregated from incompatible materials like strong oxidizers or acids.[6][8]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to arrange for pickup and final disposal.[4][8][11]

Disposal of Contaminated Labware (e.g., Gloves, Weigh Boats, Wipes)
  • Segregation: All solid items that have come into direct contact with this compound are considered hazardous waste. They must be segregated from regular trash.

  • Collection: Place all contaminated solid waste into a dedicated, durable, leak-proof container lined with a heavy-duty plastic bag. This container should be clearly marked "Halogenated Organic Solid Waste."

  • Labeling and Storage: When the container is full, seal the bag and the container. Attach a "HAZARDOUS WASTE" label with the chemical name of the primary contaminant. Store in the SAA.

  • Glassware: Heavily contaminated glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone). The first two rinsates are considered hazardous liquid waste and must be collected (see Protocol 4.3). The triple-rinsed glassware can then be washed normally. If it cannot be decontaminated, it must be disposed of as solid hazardous waste.

Disposal of Contaminated Solvents and Solutions
  • Collection: Collect all liquid waste containing dissolved this compound, including solvent rinses, into a dedicated, sealed, and properly vented hazardous waste container designed for liquids.[8]

  • Designation: This container must be designated for "Halogenated Organic Liquid Waste." Never mix halogenated waste with non-halogenated solvent waste.[8][12]

  • Labeling and Storage: Label the container with "HAZARDOUS WASTE" and list all chemical constituents, including solvents, by percentage. Keep the container sealed except when adding waste and store it in secondary containment within the SAA.[8][9]

Emergency Procedures: Accidental Release and Exposure

  • Small Spill (Solid): If a small amount is spilled within a chemical fume hood, carefully sweep up the material with a dustpan and brush, avoiding dust generation.[7] Place the collected material and all cleaning equipment into a sealed container for disposal as solid hazardous waste.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team or EH&S. Prevent entry to the area until it has been decontaminated by trained personnel.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11]

Regulatory Framework

The disposal of this compound is governed by a hierarchy of regulations designed to protect human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[10][14] RCRA establishes the "cradle-to-grave" management system for hazardous waste. Generators of hazardous waste are legally responsible for its proper management from the point of generation to its final disposal.[8] Always consult your local and institutional regulations, as they may be more stringent than federal requirements.

References

A Senior Application Scientist's Guide to Handling 5-Bromo-2-methoxypyridin-3-amine: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential operational and safety protocols for the handling of 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0). As a research chemical with significant handling considerations, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. The following procedures are designed to provide a comprehensive framework for researchers, scientists, and drug development professionals, grounded in established safety principles and authoritative data.

Hazard Identification: The Foundation of Safe Handling

Before any manipulation of this compound, a comprehensive risk assessment is mandatory. The compound's known hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent controls required for its use.[1][2] This chemical is a solid that presents multiple hazards upon exposure.

The primary dangers associated with this compound are its capacity to cause serious damage to the eyes, irritate the skin and respiratory system, and induce an allergic skin reaction.[1] It is also harmful if ingested.[1][2] Understanding these risks is not merely procedural; it is the causal basis for every piece of personal protective equipment (PPE) and every handling step outlined below.

Hazard Classification GHS Information Associated Risk
Signal Word Danger[1]Indicates the presence of a more severe hazard.
GHS Pictograms GHS05 (Corrosion): Indicates the potential for serious eye damage or skin corrosion. GHS07 (Exclamation Mark): Indicates it may cause respiratory irritation, skin irritation, or skin sensitization.
Hazard Statements H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][3] H317: May cause an allergic skin reaction.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1][3]These statements specify the nature of the health hazards.
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501[3][4]These provide mandatory instructions for prevention, response, storage, and disposal.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the hazards identified above. A multi-layered approach, beginning with engineering controls, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its solid form, is a certified chemical fume hood.[2][5]

  • Causality: The compound is classified as a respiratory irritant and its dust must not be inhaled.[1][2][6] A fume hood provides adequate ventilation to capture and exhaust dust particles and vapors, protecting the operator's breathing zone.[5] All weighing and transfer operations involving the solid powder must be performed within the confines of a fume hood.

Eye and Face Protection

Due to the risk of serious eye damage (H318), robust eye protection is non-negotiable.[1]

  • Required: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][7]

  • Causality: Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine dust or splashes. Goggles are essential to prevent the solid particulate from making contact with the eyes.[8]

  • Additional Protection: In situations with a higher risk of splashing, such as when dissolving the compound or during a large-scale transfer, a face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection

Direct skin contact must be avoided to prevent irritation (H315) and potential allergic sensitization (H317).[1]

  • Gloves: Chemically impermeable gloves are required.[3][6] Nitrile gloves are a suitable choice, offering protection against bases, many solvents, and good physical resistance to punctures.[9][10] Always use a double-gloving technique for added protection during handling.

  • Protective Clothing: A long-sleeved laboratory coat is mandatory to protect forearms.[3][7] Ensure cuffs are snug to prevent dust from entering. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls.[9]

  • Causality: A multi-layered defense for the skin is crucial. The lab coat provides a primary barrier, while gloves offer direct protection for the hands, which are most likely to come into contact with the chemical.

Respiratory Protection

While the fume hood is the primary method of respiratory protection, there are situations where a respirator may be necessary.

  • Standard Operations: For routine handling inside a functioning fume hood, no additional respiratory protection is typically required.

  • Emergency Situations: In the event of a large spill outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate combination filter (e.g., Type ABEK for organic compounds, inorganic compounds, acid gases, and ammonia) should be used by trained personnel.[3][11]

Safe Handling and Operations Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Step-by-Step Handling Protocol:
  • Preparation and Inspection: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Inspect all required PPE for damage or defects. Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles.

  • Chemical Handling: Conduct all manipulations of the solid compound deep within the chemical fume hood. This includes weighing, transferring, and preparing solutions. Use tools and equipment (e.g., spatulas, weigh boats) dedicated to this process to avoid cross-contamination.

  • Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat, and then inner gloves. Goggles should be the last item removed before exiting the immediate work area. Wash hands thoroughly with soap and water after every session.[4][7]

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_final Completion A 1. Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Required PPE (Goggles, Lab Coat, Double Gloves) B->C D 4. Chemical Manipulation (Weighing, Transfer in Fume Hood) C->D Proceed to handling E 5. Decontaminate Workspace & Equipment D->E Experiment complete F 6. Segregate Waste (Chemical & Contaminated PPE) E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H I 9. Document Procedure H->I Final step

Caption: A procedural workflow diagram outlining the key safety stages.

Emergency Procedures and Decontamination

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately.[3][12] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] If skin irritation or an allergic reaction occurs, get medical help.[3][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4][7] If the person feels unwell or breathing is difficult, call a poison center or doctor.[4][7]

  • Ingestion: Rinse the mouth with water.[3][12] Never give anything by mouth to an unconscious person.[3][12] Call a poison control center or doctor immediately.

  • Spill Cleanup: For small spills, trained personnel wearing appropriate PPE (including respiratory protection if outside a hood) should carefully sweep up the solid material, avoiding dust generation.[2] Collect the material in a suitable, closed container for disposal.[2][5]

Waste Disposal

All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Dispose of surplus chemical and residues in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in a sealed and labeled container for hazardous waste.[10]

  • Disposal Method: All waste must be disposed of via a licensed professional waste disposal service, in accordance with all applicable local, state, and federal regulations.[2][3][12] Do not let the product enter drains.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.